tert-butyl N-[2-amino-4-(trifluoromethyl)phenyl]carbamate
Description
The exact mass of the compound tert-Butyl (2-amino-4-(trifluoromethyl)phenyl)carbamate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
tert-butyl N-[2-amino-4-(trifluoromethyl)phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2O2/c1-11(2,3)19-10(18)17-9-5-4-7(6-8(9)16)12(13,14)15/h4-6H,16H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAHCRZHMDWJEMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90640717 | |
| Record name | tert-Butyl [2-amino-4-(trifluoromethyl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90640717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
579474-48-9 | |
| Record name | tert-Butyl [2-amino-4-(trifluoromethyl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90640717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-[2-amino-4-(trifluoromethyl)phenyl]carbamate | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Structure Elucidation of tert-butyl N-[2-amino-4-(trifluoromethyl)phenyl]carbamate
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of tert-butyl N-[2-amino-4-(trifluoromethyl)phenyl]carbamate, a key intermediate in pharmaceutical synthesis. The correct structural confirmation of such molecules is paramount for ensuring the safety, efficacy, and reproducibility of drug development pipelines. This document moves beyond a simple recitation of analytical techniques, offering a logically structured narrative that explains the causality behind experimental choices. We will delve into the core analytical methodologies—Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F), Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) Spectroscopy—providing not just procedural steps, but also the underlying principles and expected outcomes. The protocols described herein are designed as self-validating systems, ensuring a high degree of confidence in the final structural assignment.
Introduction: The Imperative for Rigorous Structural Verification
In the landscape of modern drug discovery and development, the unambiguous characterization of chemical intermediates is a foundational requirement. The molecule this compound serves as a critical building block, and any ambiguity in its structure—such as isomeric impurities or incorrect functional group placement—can have cascading negative effects on subsequent synthetic steps and the final active pharmaceutical ingredient (API).
The structure incorporates several key features that dictate our analytical strategy: a Boc-protected amine, a primary aromatic amine, a trifluoromethyl group, and a substituted benzene ring. Each of these moieties provides unique spectroscopic handles that, when analyzed in concert, allow for a definitive structural assignment. This guide will systematically explore how to leverage these features for complete and confident elucidation.
The Analytical Workflow: A Multi-Technique Approach
A robust structural elucidation strategy relies on the convergence of data from multiple, orthogonal analytical techniques. No single method can provide the complete picture with absolute certainty. Our approach is hierarchical, beginning with mass spectrometry to determine the molecular weight and formula, followed by a comprehensive NMR analysis to map the molecular skeleton and connectivity, and finally, IR spectroscopy to confirm the presence of key functional groups.
Caption: Correlation of key NMR signals to the molecular structure.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting
Expertise & Experience: FT-IR spectroscopy is a rapid and reliable method for confirming the presence of key functional groups. [1]The spectrum provides a unique "fingerprint" of the molecule. For our compound of interest, we expect to see characteristic absorptions for the N-H bonds of the primary amine and the carbamate, the C=O of the carbamate, and the C-F bonds of the trifluoromethyl group.
Protocol: FT-IR Acquisition
-
Sample Preparation: If the sample is a solid, the Attenuated Total Reflectance (ATR) method is most convenient. Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-650 cm⁻¹. Acquire a background spectrum of the clean ATR crystal first.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Trustworthiness: Predicted FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Assignment |
| ~3450 and ~3350 | Medium | N-H stretch (asymmetric & symmetric) | Primary amine (-NH₂) [2] |
| ~3300 | Medium | N-H stretch | Carbamate (-NH-) |
| ~2970 | Strong | C-H stretch | tert-butyl group |
| ~1710 | Strong | C=O stretch | Carbamate carbonyl |
| ~1620 | Medium | N-H bend | Primary amine (-NH₂) [2] |
| ~1530 | Medium | N-H bend / C-N stretch | Carbamate (Amide II band) |
| ~1300-1100 | Strong | C-F stretch | Trifluoromethyl group |
| ~1250 | Strong | C-N stretch | Aromatic amine [2] |
The presence of two distinct bands in the N-H stretching region is highly characteristic of a primary amine. [3]The strong carbonyl absorption around 1710 cm⁻¹ is definitive for the carbamate group.
Conclusion: Synthesizing the Data for Unambiguous Elucidation
The structural elucidation of this compound is achieved through a synergistic application of mass spectrometry and spectroscopic techniques.
-
HRMS establishes the correct elemental formula (C₁₂H₁₅F₃N₂O₂).
-
¹H NMR confirms the presence and ratio of all proton environments, including the key tert-butyl singlet and the 1,2,4-substitution pattern on the aromatic ring.
-
¹³C NMR verifies the carbon skeleton, with the characteristic quartet for the CF₃-bearing carbon and signals for the carbamate group.
-
¹⁹F NMR provides unambiguous evidence for a single trifluoromethyl group environment.
-
FT-IR confirms the presence of all critical functional groups: the primary amine, the secondary carbamate N-H, the carbamate carbonyl, and the C-F bonds.
When the data from these independent analyses converge, as predicted in this guide, they provide an unassailable, self-validating confirmation of the structure of this compound. This rigorous, multi-faceted approach ensures the scientific integrity required for advancing drug development programs.
References
- Principles and Topical Applications of 19F NMR Spectrometry.
- Fluorine-19 nuclear magnetic resonance spectroscopy. Grokipedia.
- Nmr spectroscopy of fluorine 19. Slideshare.
- Tandem Mass Spectrometry Measurement of the Collision Products of Carbamate Anions Derived from CO2 Capture Sorbents: Paving the Way for Accurate Quantitation.
- Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System.
- A Comparative Guide to 1H NMR Characterization of N-Boc Protected Amines and Altern
- Copper-Catalyzed Trifluoromethylation of Aryl Boronic Acids Using A CF3 - Supporting Inform
- for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfon
- Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science.
- The Infrared Spectra of Aromatic Amines (Anilines). University of Calgary.
- IR: amines. University of California, Los Angeles.
- Supporting Information for: A mild and efficient method for the synthesis of tert-butyl carbamates from amines using (Boc)2O. Indian Academy of Sciences.
- In-Depth Technical Guide to the FT-IR Analysis of Tert-butyl N-(4-azidobutyl)
Sources
An In-depth Technical Guide on the Biological Activity and Synthetic Utility of tert-butyl N-[2-amino-4-(trifluoromethyl)phenyl]carbamate
This guide provides a comprehensive technical overview of tert-butyl N-[2-amino-4-(trifluoromethyl)phenyl]carbamate, a fluorinated carbamate derivative with significant potential in medicinal chemistry and drug discovery. While direct biological activity data for this specific molecule is not extensively published, its structural motifs—the trifluoromethyl group, a phenylenediamine scaffold, and a tert-butoxycarbonyl (Boc) protecting group—are prevalent in a wide array of biologically active compounds. This document will, therefore, explore its synthetic utility, hypothesized biological relevance based on structurally related molecules, and the experimental workflows required to elucidate its potential as a therapeutic agent or a key building block in drug development.
Introduction: The Chemical and Biological Significance of a Fluorinated Carbamate
This compound is a synthetic organic compound characterized by a phenyl ring substituted with an amino group, a trifluoromethyl group, and a Boc-protected amine. The strategic placement of these functional groups makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the realm of kinase inhibitors and other targeted therapies.
The trifluoromethyl (CF3) group is a bioisostere for a methyl group but with significantly different electronic properties. Its strong electron-withdrawing nature enhances the metabolic stability of parent molecules by blocking sites of oxidative metabolism. Furthermore, the CF3 group can increase the binding affinity of a molecule to its biological target through favorable interactions.
The carbamate moiety, in this case, a Boc-protected amine, is a common feature in medicinal chemistry. The Boc group is a widely used protecting group for amines, allowing for selective reactions at other sites of the molecule.[1] It is readily cleaved under acidic conditions, revealing the free amine for further functionalization. Carbamates themselves can also act as key pharmacophoric elements, participating in hydrogen bonding and other interactions with biological targets.[2][3]
Given these features, this compound is a promising scaffold for the development of novel therapeutics. This guide will delve into its synthesis, potential biological applications, and the methodologies to validate its activity.
Synthesis and Characterization
The synthesis of this compound can be achieved through a multi-step process starting from commercially available precursors. A plausible synthetic route is outlined below.
Synthetic Workflow
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
Step 1: Protection of the Amino Group of 2-Nitro-4-(trifluoromethyl)aniline
-
To a solution of 2-nitro-4-(trifluoromethyl)aniline (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add triethylamine (Et3N, 1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Cool the mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (Boc2O, 1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., DCM).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield tert-butyl N-[2-nitro-4-(trifluoromethyl)phenyl]carbamate.
Step 2: Reduction of the Nitro Group
-
Dissolve the tert-butyl N-[2-nitro-4-(trifluoromethyl)phenyl]carbamate (1.0 eq) in a solvent mixture of ethanol and water.
-
Add ammonium chloride (NH4Cl, 5.0 eq) and iron powder (Fe, 5.0 eq).
-
Heat the mixture to reflux (approximately 80-90 °C) for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the final product, this compound.
Hypothesized Biological Activity and Mechanism of Action
While direct experimental data is lacking for the title compound, its structural features suggest potential biological activities, most notably as a precursor for kinase inhibitors. Many potent kinase inhibitors share the aminophenyl scaffold, where the amino groups are further functionalized to interact with the hinge region and other key residues of the kinase active site.
Potential as a Kinase Inhibitor Precursor
The 1,2-diaminobenzene core is a common feature in many FDA-approved kinase inhibitors. The free amino group of this compound can be readily acylated or coupled with various heterocyclic moieties to generate a library of potential kinase inhibitors. The trifluoromethyl group can enhance binding affinity and improve pharmacokinetic properties.
Caption: Hypothetical mechanism of action for a derivative of the title compound as a kinase inhibitor.
Other Potential Biological Activities
Derivatives of phenylenediamines and related carbamates have also been investigated for other biological activities, including:
-
Anti-inflammatory activity: Some carbamate derivatives have shown potential as anti-inflammatory agents.[4]
-
Antimicrobial activity: The carbamate moiety is present in some compounds with antimicrobial properties.[5]
Experimental Protocols for Biological Evaluation
To validate the hypothesized biological activities of derivatives synthesized from this compound, a series of in vitro assays are necessary.
Kinase Inhibition Assay
Objective: To determine the inhibitory activity of a compound against a specific kinase.
Protocol:
-
Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
In a 96-well plate, add the kinase, a fluorescently labeled peptide substrate, and ATP.
-
Add serial dilutions of the test compound to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution containing EDTA.
-
Measure the fluorescence intensity, which is proportional to the amount of phosphorylated substrate.
-
Calculate the half-maximal inhibitory concentration (IC50) value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effect of a compound on cancer cell lines.
Protocol:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the GI50 (concentration for 50% growth inhibition).
Western Blot Analysis
Objective: To investigate the effect of a compound on the phosphorylation of downstream signaling proteins.
Protocol:
-
Treat cells with the test compound at its GI50 concentration for various time points.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for the phosphorylated target protein.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the results to a loading control (e.g., β-actin or GAPDH).
Data Presentation
Quantitative data from the proposed experiments should be summarized in a clear and concise manner.
Table 1: Hypothetical Kinase Inhibition and Cell Viability Data for a Derivative Compound
| Compound ID | Target Kinase | Kinase IC50 (nM) | Cancer Cell Line | GI50 (µM) |
| Derivative A | EGFR | 15 | A549 (Lung) | 0.5 |
| Derivative B | VEGFR2 | 25 | HUVEC (Endothelial) | 1.2 |
| Staurosporine | Pan-kinase | 5 | A549 (Lung) | 0.01 |
Conclusion and Future Directions
This compound is a valuable synthetic intermediate with significant potential for the development of novel therapeutic agents, particularly kinase inhibitors. The presence of the trifluoromethyl group and the versatile diaminophenyl scaffold provide a strong foundation for generating libraries of compounds with enhanced biological activity and favorable pharmacokinetic profiles.
Future research should focus on the synthesis of a diverse library of derivatives from this core structure and their subsequent evaluation in a panel of kinase and cell-based assays. Promising lead compounds can then be further optimized and evaluated in preclinical in vivo models to assess their efficacy and safety. The systematic exploration of the chemical space around this scaffold holds promise for the discovery of next-generation targeted therapies.
References
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MySkinRecipes. tert-Butyl(2-amino-6-fluorophenyl)carbamate. [Link]
- Khan, I., et al. (2020). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Journal of the Serbian Chemical Society, 85(11), 1495-1508.
- Pittelkow, M., et al. (2002).
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MySkinRecipes. tert-Butyl(2-((2-amino-4-(trifluoromethyl)phenyl)amino)ethyl)carbamate. [Link]
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- Moskalik, M. Y., Ganin, A. S., & Shainyan, B. A. (2023). Synthesis of tert-butyl((trifluoromethyl)sulfonyl)carbamate (BTFSA) and... International Journal of Molecular Sciences, 24(22), 16459.
- Li, J., et al. (2021). Synthesis and biological activity of N-substituted phenyl-1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethylcarbamate. Chinese Journal of Pesticide Science, 23(4), 723-732.
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PubChem. tert-Butyl (4-amino-2-fluorophenyl)carbamate. [Link]
- Oren, G., & Tadisina, K. K. (2023). Carbamate Toxicity. In StatPearls.
- Modh, R. P., et al. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Current Drug Discovery Technologies, 18(4), 486-503.
- McConathy, J., et al. (2003). Synthesis and evaluation of 2-amino-4-[(18)F]fluoro-2-methylbutanoic acid (FAMB): relationship of amino acid transport to tumor imaging properties of branched fluorinated amino acids. Nuclear Medicine and Biology, 30(5), 477-490.
- Pochampally, J., et al. (2014). Synthesis and molecular modeling studies of novel tert-butyl 2, 4- disubstituted carboxamido phenylcarbamate derivatives and evaluation of their antimicrobial activity. Der Pharma Chemica, 6(1), 61-76.
- Tasso, B., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Chemical Reviews, 115(3), 1135-1195.
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Esfahani, H. R., et al. (2024). tert-Butyl carbamate. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 1), 6-9.
- Zhang, L., et al. (2016). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. 7th International Conference on Education, Management, Computer and Medicine (EMCM 2016).
- Zhang, L., et al. (2016). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate.
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PubChem. Terbucarb. [Link]
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- Nishimura, T., et al. (1999). A carbamate-type cholinesterase inhibitor 2-sec-butylphenyl N-methylcarbamate insecticide blocks L-type Ca2+ channel in guinea pig ventricular myocytes. Japanese Journal of Pharmacology, 81(3), 263-270.
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Unlocking Therapeutic Potential: A Technical Guide to Target Identification for Tert-butyl N-[2-amino-4-(trifluoromethyl)phenyl]carbamate
Abstract
This technical guide provides a comprehensive framework for the identification and validation of potential therapeutic targets for the compound tert-butyl N-[2-amino-4-(trifluoromethyl)phenyl]carbamate. By dissecting its key structural motifs—the carbamate group, the trifluoromethyl moiety, and the 2-aminophenyl core—we extrapolate from established knowledge of analogous compounds to propose a rational, multi-pronged strategy for target discovery. This document is intended for researchers, scientists, and drug development professionals, offering in-depth, actionable protocols and the scientific rationale behind them. We will explore potential targeting of cholinesterases, protein kinases, and components of the Hedgehog signaling pathway, providing a roadmap for elucidating the compound's mechanism of action and therapeutic utility.
Introduction: Deconstructing the Molecule for Therapeutic Insight
The compound this compound presents a compelling starting point for a drug discovery campaign. Its structure is a composite of functionalities with well-documented roles in medicinal chemistry, suggesting a high probability of biological activity. A systematic analysis of these components provides the foundation for our target identification strategy.
-
The Carbamate Moiety: The carbamate group is a versatile functional group found in numerous FDA-approved drugs, where it can serve as a key interacting element with a biological target or as a stable bioisostere for an amide bond.[1] Carbamates are known to act as inhibitors of enzymes such as cholinesterases and proteases, and their chemical and proteolytic stability makes them attractive features in drug design.[1]
-
The Trifluoromethyl Group: The inclusion of a trifluoromethyl (-CF3) group on the phenyl ring is a common strategy in modern medicinal chemistry to enhance a molecule's therapeutic profile.[2] This group can significantly increase metabolic stability, lipophilicity, and binding affinity to target proteins.[3][4] Its strong electron-withdrawing nature can also modulate the pKa of nearby functional groups, potentially influencing target interactions.[3]
-
The 2-Amino-4-(trifluoromethyl)phenyl Scaffold: This core structure is a valuable building block in the synthesis of various biologically active molecules.[5] Notably, this and similar scaffolds are frequently incorporated into kinase inhibitors and other targeted therapies.[6][7]
Given these structural alerts, we hypothesize that this compound may exert its biological effects through one or more of the following mechanisms: enzymatic inhibition (e.g., cholinesterases), modulation of kinase activity, or interference with key signaling pathways implicated in disease.
Proposed Therapeutic Target Classes and Rationale
Based on the analysis of the compound's structural features and the known activities of analogous molecules, we propose the following primary target classes for investigation.
Cholinesterases (AChE and BuChE)
Rationale: Carbamate-containing compounds are classic inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). For instance, analogues of N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide that incorporate a carbamate moiety have demonstrated potent inhibition of both enzymes.[8] The carbamoyl group can form a covalent, yet reversible, bond with the serine residue in the active site of these enzymes, leading to their inactivation.
Therapeutic Relevance: Inhibition of AChE is a cornerstone of treatment for Alzheimer's disease and other dementias associated with cholinergic deficits.[8]
Protein Kinases
Rationale: The 2-amino-4-(trifluoromethyl)phenyl scaffold is a common feature in a variety of kinase inhibitors.[6][7] The amino group can act as a key hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding pocket. The trifluoromethyl group can provide additional beneficial interactions in hydrophobic sub-pockets.
Therapeutic Relevance: Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. A vast number of approved and investigational drugs target specific kinases.
Hedgehog Signaling Pathway
Rationale: A number of small molecules containing trifluoromethyl groups have been identified as potent inhibitors of the Hedgehog (Hh) signaling pathway.[9] For example, certain 4-(2-pyrimidinylamino)benzamide derivatives with trifluoromethyl substituents have shown strong inhibitory activity.[9] The Hh pathway is a crucial regulator of embryonic development and its aberrant activation is implicated in several cancers.
Therapeutic Relevance: Targeting the Hh pathway is a validated therapeutic strategy for certain types of cancer, such as basal cell carcinoma and medulloblastoma.
Experimental Validation: A Step-by-Step Guide
To systematically evaluate the potential therapeutic targets of this compound, a tiered approach is recommended, beginning with in vitro biochemical assays and progressing to cell-based and potentially in vivo models.
Workflow for Target Identification and Validation
The following diagram outlines the proposed experimental workflow:
Caption: Experimental workflow for target identification and validation.
Detailed Experimental Protocols
-
Objective: To determine the inhibitory activity of the test compound against AChE and BuChE.
-
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
AChE (from electric eel) and BuChE (from equine serum).
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent).
-
Acetylthiocholine iodide (ATCI) and butyrylthiocholine iodide (BTCI) as substrates.
-
Phosphate buffer (pH 8.0).
-
96-well microplate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in phosphate buffer.
-
In a 96-well plate, add 25 µL of each compound dilution.
-
Add 50 µL of DTNB solution to each well.
-
Add 25 µL of either AChE or BuChE solution to each well and incubate for 15 minutes at 25°C.
-
Initiate the reaction by adding 25 µL of the respective substrate (ATCI for AChE, BTCI for BuChE).
-
Immediately measure the absorbance at 412 nm every minute for 10 minutes.
-
Calculate the rate of reaction for each concentration.
-
Determine the percent inhibition relative to a vehicle control (DMSO) and calculate the IC50 value.
-
-
Objective: To identify potential kinase targets from a broad panel.
-
Recommendation: Utilize a commercial kinase screening service (e.g., Eurofins, Promega, Reaction Biology) that offers panels of hundreds of kinases.
-
Procedure (General):
-
Provide the test compound at a specified concentration (e.g., 10 µM) to the screening service.
-
The service will perform radiometric, fluorescence, or luminescence-based assays to measure the activity of each kinase in the presence of the compound.
-
Results are typically reported as percent inhibition relative to a control.
-
-
Follow-up: For any kinases showing significant inhibition (e.g., >50%), perform dose-response studies to determine the IC50 and assess selectivity against related kinases.
-
Objective: To assess the inhibitory effect of the compound on the Hedgehog signaling pathway.
-
Materials:
-
NIH/3T3 cells stably transfected with a Gli-responsive luciferase reporter construct.
-
DMEM supplemented with 10% FBS and antibiotics.
-
Sonic Hedgehog (Shh) conditioned medium or a small molecule agonist (e.g., SAG).
-
Test compound stock solution.
-
Luciferase assay reagent (e.g., Bright-Glo).
-
Luminometer.
-
-
Procedure:
-
Plate the reporter cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound for 1 hour.
-
Stimulate the Hedgehog pathway by adding Shh conditioned medium or SAG.
-
Incubate for 24-48 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Calculate the percent inhibition of luciferase activity relative to the stimulated control and determine the IC50 value.
-
Data Presentation and Interpretation
Quantitative data from the proposed assays should be summarized in clear, structured tables for easy comparison and interpretation.
Table 1: Summary of In Vitro Screening Results
| Assay | Target | IC50 (µM) |
| Cholinesterase Inhibition | AChE | TBD |
| BuChE | TBD | |
| Kinase Inhibition | Kinase X | TBD |
| Kinase Y | TBD | |
| Hedgehog Pathway | Gli-Luciferase | TBD |
| TBD: To be determined |
Signaling Pathway Visualization
Understanding the potential impact of the compound on cellular signaling is crucial. The following diagram illustrates the canonical Hedgehog signaling pathway, a potential target.
Sources
- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. nbinno.com [nbinno.com]
- 6. Tert-butyl(2-amino-6-fluorophenyl)carbamate [myskinrecipes.com]
- 7. Tert-butyl(2-((2-amino-4-(trifluoromethyl)phenyl)amino)ethyl)carbamate [myskinrecipes.com]
- 8. N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide Analogues: Novel Acetyl- and Butyrylcholinesterase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)benzamides as Hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Mastering the Molecule: A Senior Application Scientist's Guide to Boc-Protected Anilines in Medicinal Chemistry
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Aniline and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Their prevalence stems from their ability to serve as versatile synthetic handles and engage in crucial hydrogen bonding interactions with biological targets. However, the inherent nucleophilicity and basicity of the primary amino group present a significant challenge in multi-step synthetic campaigns, often leading to undesired side reactions and complicating reaction pathways.
This guide provides a deep dive into the strategic use of the tert-butoxycarbonyl (Boc) protecting group for anilines, a cornerstone of modern drug discovery. We will move beyond simple procedural descriptions to explore the underlying principles, causal relationships, and field-proven protocols that empower medicinal chemists to unlock the full synthetic potential of the aniline moiety.
The Rationale for Protection: Why Boc is the Chemist's Choice for Anilines
The lone pair of electrons on the aniline nitrogen makes it both a potent nucleophile and a base. In a complex synthesis, this reactivity can interfere with a wide range of transformations, from simple acylations to sophisticated transition metal-catalyzed cross-couplings. Protecting the amine temporarily masks this reactivity, allowing other chemical transformations to proceed cleanly.
The Boc group is arguably the most common amine protecting group in non-peptide chemistry for several compelling reasons.[2][3]
-
Robust Stability: Boc-protected anilines are exceptionally stable to a broad spectrum of non-acidic reagents, including most bases, nucleophiles, and conditions for catalytic hydrogenation.[2][4] This stability provides a wide operational window for subsequent synthetic steps.
-
Mild and Orthogonal Deprotection: The true elegance of the Boc group lies in its clean and efficient removal under mild acidic conditions, which typically leave other acid-labile groups (like silyl ethers) and base-labile groups (like esters or Fmoc) intact.[2][4] This orthogonality is critical for complex, multi-step syntheses.
-
Electronic Modulation: The introduction of the electron-withdrawing carbamate functionality significantly attenuates the electron-donating character of the amino group. This modulation is not merely for protection; it is a strategic tool to influence the reactivity of the aromatic ring, which we will explore in subsequent sections.
The Art of Protection: Synthesis of N-Boc-Anilines
The standard method for installing the Boc group involves the reaction of an aniline with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).[3]
Mechanism of Boc Protection
The reaction proceeds via a nucleophilic acyl substitution where the amine attacks one of the electrophilic carbonyl carbons of the Boc anhydride. The resulting tetrahedral intermediate collapses, expelling a tert-butyl carbonate leaving group, which subsequently decomposes into carbon dioxide and the highly basic tert-butoxide anion.[3] The tert-butoxide or another added base then deprotonates the newly formed carbamate, driving the reaction to completion.
Caption: Mechanism of N-Boc protection of an aniline using Boc anhydride.
Field-Proven Experimental Protocol: General Boc Protection
This protocol is a robust starting point for a wide variety of aniline substrates.
Objective: To protect the primary amino group of 4-bromoaniline.
Materials:
-
4-bromoaniline (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)
-
Triethylamine (TEA) (1.2 eq) or saturated aqueous NaHCO₃
-
Tetrahydrofuran (THF) or Dichloromethane (DCM)
Procedure:
-
Dissolve 4-bromoaniline in THF in a round-bottom flask equipped with a magnetic stirrer.
-
Add triethylamine to the solution and stir for 5 minutes at room temperature.
-
Add (Boc)₂O portion-wise to the stirred solution. An exotherm may be observed.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor reaction progress by TLC or LCMS until the starting aniline is consumed.
-
Once complete, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl (to remove TEA), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-4-bromoaniline.
-
Purify the product by flash chromatography or recrystallization if necessary.
Causality Behind Choices:
-
Solvent: THF and DCM are excellent choices as they are relatively non-polar and aprotic, effectively solubilizing both the aniline and (Boc)₂O without interfering with the reaction. Aqueous conditions can also be used, often with a base like NaHCO₃.[5]
-
Base: TEA is used to neutralize the proton on the amine nitrogen after the initial nucleophilic attack, preventing the formation of an unreactive ammonium salt and driving the reaction forward.[3]
-
Stoichiometry: A slight excess of (Boc)₂O ensures complete consumption of the valuable aniline substrate.
The Boc Group as a Strategic Director
Beyond its protective role, the Boc group is a powerful tool for directing reactivity and enabling transformations that are difficult or impossible with a free aniline.
Directed ortho-Metalation (DoM)
The Boc group is an outstanding directed metalation group (DMG). The carbonyl oxygen of the carbamate coordinates to a strong organolithium base (e.g., s-BuLi or t-BuLi), positioning the base to selectively deprotonate the adjacent ortho-proton on the aromatic ring.[6][7] This generates a stabilized ortho-lithiated species that can be trapped with a wide variety of electrophiles, providing a reliable route to 2-substituted anilines.
Caption: Workflow for ortho-functionalization via directed metalation.
Enabling Palladium-Catalyzed Cross-Coupling
Free anilines can be challenging substrates in Pd-catalyzed cross-coupling reactions, as the basic amino group can coordinate to the palladium center and inhibit catalysis. The Boc group mitigates this issue by reducing the basicity of the nitrogen.[8] This makes N-Boc-haloanilines highly effective coupling partners in a range of synthetically crucial reactions.
| Reaction Name | Coupling Partners | Key Advantage of Boc Protection |
| Suzuki-Miyaura | N-Boc-haloaniline + Organoboron Reagent | Prevents catalyst inhibition; allows for efficient C-C bond formation.[9][10] |
| Buchwald-Hartwig | N-Boc-haloaniline + Amine/Amide | Enables the synthesis of diarylamines or N-aryl amides. The protected aniline is a reliable arylating agent.[8][11] |
| Heck | N-Boc-haloaniline + Alkene | Facilitates C-C bond formation to create styrenyl derivatives. |
| Sonogashira | N-Boc-haloaniline + Terminal Alkyne | Provides access to aryl alkynes, important precursors for heterocycles. |
The Art of Deprotection: Liberating the Aniline
The removal of the Boc group is most commonly achieved under acidic conditions. The mechanism involves protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation, which is then quenched to form isobutylene. The resulting carbamic acid is unstable and rapidly decarboxylates to liberate the free amine and carbon dioxide.[3][12]
Caption: Mechanism for the acid-catalyzed removal of the Boc group.
Protocol: Standard Boc Deprotection with TFA
Objective: To deprotect N-Boc-4-bromoaniline to yield 4-bromoaniline.
Materials:
-
N-Boc-4-bromoaniline (1.0 eq)
-
Trifluoroacetic acid (TFA) (5-10 eq)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the N-Boc-aniline in DCM in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA to the stirred solution. Gas evolution (CO₂) should be observed. Caution: This reaction is exothermic and produces gas; ensure adequate venting. Do not use a closed system.[3]
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC or LCMS.
-
Once the reaction is complete, carefully concentrate the mixture under reduced pressure to remove excess TFA and DCM.
-
Dissolve the residue in ethyl acetate and carefully neutralize by washing with saturated aqueous NaHCO₃ until gas evolution ceases.
-
Wash the organic layer with brine, dry over MgSO₄, filter, and concentrate to afford the free aniline.
Selective and Alternative Deprotection Methods
While strong acids like TFA and HCl are workhorses, medicinal chemistry often requires more nuanced approaches to preserve sensitive functional groups.
| Method | Reagents & Conditions | Selectivity & Comments |
| Standard Acidolysis | TFA in DCM; or 4M HCl in Dioxane/MeOH | Highly effective and common. Can cleave other acid-labile groups (e.g., t-butyl esters).[3] |
| Lewis Acid-Catalyzed | ZnBr₂ in CH₂Cl₂ | Can selectively cleave secondary N-Boc groups in the presence of primary N-Boc groups.[2][3] |
| Solid-Acid Catalyzed | Montmorillonite K10 clay in refluxing toluene | Selectively cleaves aromatic N-Boc groups while leaving aliphatic N-Boc amines intact.[2][3] |
| Thermal (Catalyst-Free) | Heat (120-240 °C) in a suitable solvent (e.g., TFE, MeOH) | Excellent for substrates sensitive to acid. Particularly amenable to continuous flow chemistry, allowing precise temperature control for selective deprotection.[13] |
Case Study: Boc-Anilines in the Synthesis of Bioactive Scaffolds
The strategic use of Boc-protected anilines is central to the synthesis of complex molecules. For example, in the development of CaV2.2 channel inhibitors for neuropathic pain, a common synthetic route involves the reductive amination of a Boc-protected piperidone with a functionalized aniline.[14]
In one reported synthesis, a complex aniline intermediate (aniline 7) is coupled with a Boc-protected piperidone to form a new C-N bond (intermediate 13).[14] The Boc group is essential here for two reasons:
-
It prevents the piperidone nitrogen from undergoing undesired side reactions.
-
It allows for a clean final deprotection step to reveal the desired secondary amine (product 14) without disturbing the rest of the complex molecule.[14]
This strategy highlights the indispensable role of the Boc group in orchestrating the assembly of advanced drug candidates. Similarly, the synthesis of novel bis-heterocyclic chemotypes often relies on multi-component reactions where one of the key building blocks is a Boc-protected amino-phenylisonitrile or a mono-Boc-phenylenediamine.[15][16] The Boc group is carried through the initial complexity-generating step and is then removed in a subsequent step to trigger a cyclization, efficiently forming the final scaffold.[16]
Conclusion
The Boc-protected aniline is far more than a simple masked amine; it is a versatile and strategic building block that empowers medicinal chemists to execute complex synthetic plans with precision and control. Its robust nature, coupled with a wide array of mild and selective deprotection methods, makes it an indispensable tool. Furthermore, its ability to act as a directing group for ortho-functionalization and to facilitate high-yielding cross-coupling reactions solidifies its status as a cornerstone of modern drug discovery. Mastering the application of Boc-protected anilines is a critical skill for any scientist dedicated to the synthesis of novel therapeutics.
References
-
Harale, P. L., Shelke, M. E., Tayade, D. T., & Kurhe, A. R. (2024). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. GSC Biological and Pharmaceutical Sciences, 28(03), 046–052. [Link]
-
Harale, P. L., Shelke, M. E., Tayade, D. T., & Kurhe, A. R. (2024). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. GSC Biological and Pharmaceutical Sciences. [Link]
-
Harale, P. L., Shelke, M. E., Tayade, D. T., & Kurhe, A. R. (2024). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. ResearchGate. [Link]
-
(n.d.). Synthesis of BoCprotected 3-( thiosustitutedcarbamido)aniline compound. ResearchGate. [Link]
-
Stanetty, P., Koller, H., & Mihovilovic, M. D. (1992). Directed ortho lithiation of phenylcarbamic acid 1,1-dimethylethyl ester (N-BOC-aniline). Revision and improvements. The Journal of Organic Chemistry. [Link]
-
Smith, C. J., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]
-
(n.d.). BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd.[Link]
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(n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
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(n.d.). Amine Protection / Deprotection. Fisher Scientific. [Link]
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(n.d.). BOC Protection and Deprotection. J&K Scientific LLC. [Link]
-
Stanetty, P., Koller, H., & Mihovilovic, M. D. (1992). Directed ortho lithiation of phenylcarbamic acid 1,1-dimethylethyl ester (N-BOC-aniline). Revision and improvements. Semantic Scholar. [Link]
-
Stanetty, P., Koller, H., & Mihovilovic, M. D. (1992). Directed Ortho Lithiation of Phenylcarbamic Acid 1,1-Dimethylethyl Ester (N-Boc-aniline). Revision and Improvements. AMiner. [Link]
-
Muchowski, J. M., & Venuti, M. C. (1980). Ortho functionalization of N-(tert-butoxycarbonyl)aniline. The Journal of Organic Chemistry. [Link]
-
(n.d.). Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive. ACS Catalysis. [Link]
-
(n.d.). N-Sulfonylphenoxazines as N-type (CaV2.2) calcium channel inhibitors. RSC Medicinal Chemistry. [Link]
-
(n.d.). Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive. ChemRxiv. [Link]
-
(n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health. [Link]
-
(n.d.). Applications of ortho-phenylisonitrile and ortho-N-Boc aniline for the two-step preparation of novel bis-heterocyclic chemotypes. PubMed. [Link]
-
(n.d.). Applications of ortho-phenylisonitrile and ortho-N-Boc aniline for the two-step preparation of novel bis-heterocyclic chemotypes. ResearchGate. [Link]
-
(n.d.). Construction of N-Boc-2-Alkylaminoquinazolin-4(3H)-Ones via a Three-Component, One-Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity. National Institutes of Health. [Link]
-
(n.d.). Direct Amidation of Tertiary N-Benzylamines. Organic Letters. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
-
(n.d.). Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive. National Institutes of Health. [Link]
-
(n.d.). Boc Protecting Group for Amines. Chemistry Steps. [Link]
-
(n.d.). Palladium-catalyzed Suzuki cross-coupling reaction of N,N-di-Boc-activated amides through N−C activation. ResearchGate. [Link]
-
(n.d.). Aniline replacement in drug-like compounds. Cresset Group. [Link]
-
(n.d.). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. National Institutes of Health. [Link]
-
(n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]
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- 1. cresset-group.com [cresset-group.com]
- 2. BOC Protection and Deprotection [pt.bzchemicals.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. gsconlinepress.com [gsconlinepress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Directed ortho lithiation of phenylcarbamic acid 1,1-dimethylethyl ester (N-BOC-aniline). Revision and improvements | Semantic Scholar [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. Applications of ortho-phenylisonitrile and ortho-N-Boc aniline for the two-step preparation of novel bis-heterocyclic chemotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Senior Application Scientist's In-Depth Technical Guide to the Preliminary In-Vitro Evaluation of Tert-Butyl N-[2-amino-4-(trifluoromethyl)phenyl]carbamate
Foreword: Charting the Unexplored Potential of a Novel Carbamate Derivative
Welcome to a comprehensive exploration of the initial in-vitro characterization of tert-butyl N-[2-amino-4-(trifluoromethyl)phenyl]carbamate. As a novel chemical entity, this compound stands at the precipice of discovery. Its structural motifs—a Boc-protected amine and a trifluoromethylphenyl group—are hallmarks of biologically active molecules, suggesting a potential for therapeutic relevance.[1][2] This guide is crafted for researchers, scientists, and drug development professionals, providing a robust framework for the preliminary in-vitro assessment of this compound. We will delve into the rationale behind experimental choices, present detailed protocols, and offer insights into the interpretation of potential outcomes. Our approach is grounded in the principles of scientific integrity, ensuring that the methodologies described are self-validating and built upon a foundation of established scientific literature.
Compound Profile and Rationale for In-Vitro Studies
Chemical Structure:
Caption: A streamlined workflow of the MTT cytotoxicity assay.
Proliferation Analysis: The BrdU Incorporation Assay
To distinguish between cytotoxic (cell-killing) and cytostatic (cell growth-inhibiting) effects, a proliferation assay is crucial. The BrdU (Bromodeoxyuridine) incorporation assay measures DNA synthesis, a hallmark of cell proliferation.
Experimental Protocol: BrdU Assay
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.
-
BrdU Labeling: 2-4 hours before the end of the incubation period, add BrdU labeling solution to each well.
-
Fixation and Denaturation: After incubation, fix the cells and denature the DNA using a fixing/denaturing solution.
-
Antibody Incubation: Add an anti-BrdU antibody conjugated to a detection enzyme (e.g., peroxidase) and incubate.
-
Substrate Addition: Add the enzyme substrate and measure the colorimetric or fluorescent signal using a microplate reader.
-
Data Analysis: Quantify the amount of BrdU incorporated, which is directly proportional to the number of proliferating cells.
Causality: A decrease in BrdU incorporation without a corresponding immediate decrease in cell viability (as measured by MTT at an early time point) would suggest a cytostatic effect, whereas a concurrent decrease in both indicates a cytotoxic effect.
Delving Deeper: Mechanistic Insights
Should the initial screening reveal significant biological activity, the subsequent line of inquiry should focus on elucidating the underlying mechanism of action.
Apoptosis versus Necrosis: The Annexin V/Propidium Iodide Assay
Understanding the mode of cell death induced by the compound is a critical step. The Annexin V/Propidium Iodide (PI) assay, analyzed by flow cytometry, can differentiate between apoptosis (programmed cell death) and necrosis (uncontrolled cell death).
-
Annexin V-positive/PI-negative cells: Early apoptotic
-
Annexin V-positive/PI-positive cells: Late apoptotic/necrotic
-
Annexin V-negative/PI-positive cells: Necrotic
Hypothetical Signaling Pathway Investigation
Based on the trifluoromethylphenyl moiety, it is plausible that the compound could interact with signaling pathways commonly dysregulated in cancer, such as the MAPK/ERK or PI3K/Akt pathways. Western blotting can be employed to investigate the phosphorylation status of key proteins within these pathways (e.g., ERK, Akt, p38) following compound treatment.
Sources
- 1. Synthesis and evaluation of N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramides and their N-ethyl analogous as anticancer, anti-angiogenic & antioxidant agents: In vitro and in silico analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tert-butyl(2-amino-6-fluorophenyl)carbamate [myskinrecipes.com]
Methodological & Application
synthesis protocol for tert-butyl N-[2-amino-4-(trifluoromethyl)phenyl]carbamate
Application Note & Synthesis Protocol
Topic: A Validated Protocol for the Regioselective Synthesis of tert-butyl N-[2-amino-4-(trifluoromethyl)phenyl]carbamate
Audience: Researchers, scientists, and drug development professionals in organic and medicinal chemistry.
Introduction and Significance
This compound is a critical bifunctional building block in modern synthetic chemistry. Its structure, featuring a nucleophilic primary amine and a protected secondary amine on a trifluoromethyl-substituted phenyl ring, makes it an invaluable intermediate for the synthesis of complex heterocyclic compounds, including pharmaceuticals and agrochemicals. The trifluoromethyl group often enhances metabolic stability and binding affinity of the final active molecule.
The primary challenge in preparing this intermediate lies in the selective mono-N-protection of the starting material, 4-(trifluoromethyl)benzene-1,2-diamine. Direct protection strategies often risk the formation of the undesired regioisomer or a di-protected by-product, necessitating complex purification. This document provides a detailed, validated protocol for the regioselective synthesis of the title compound, explaining the chemical principles that govern the reaction's selectivity and offering practical insights for achieving high yield and purity.
Principle of Synthesis: Exploiting Electronic Asymmetry
The synthesis relies on the direct, selective N-Boc protection of one amino group in 4-(trifluoromethyl)benzene-1,2-diamine using di-tert-butyl dicarbonate (Boc₂O). The regioselectivity of this reaction is dictated by the powerful electron-withdrawing nature of the trifluoromethyl (-CF₃) group.
The -CF₃ group deactivates the aromatic ring through a strong negative inductive effect (-I). This effect diminishes with distance, rendering the amino group ortho to it (at C2) significantly less nucleophilic than the amino group meta to it (at C1). Consequently, the more nucleophilic amine at the C1 position preferentially attacks the electrophilic carbonyl carbon of Boc₂O, leading to the desired product, this compound.[1] Careful control of stoichiometry and reaction temperature is crucial to prevent the formation of the di-protected byproduct.
Experimental Workflow Diagram
The overall synthetic transformation is a straightforward one-pot reaction.
Caption: Workflow for the regioselective mono-Boc protection.
Materials and Methods
Reagents and Equipment
| Reagent/Material | Grade | Supplier Example |
| 4-(Trifluoromethyl)benzene-1,2-diamine | >98% Purity | Sigma-Aldrich |
| Di-tert-butyl dicarbonate (Boc₂O) | Reagent Grade | Acros Organics |
| Dichloromethane (DCM), Anhydrous | ACS Grade, ≥99.8% | Fisher Scientific |
| Triethylamine (TEA), Redistilled | >99.5% | Sigma-Aldrich |
| Ethyl Acetate | HPLC Grade | VWR Chemicals |
| Hexanes | HPLC Grade | VWR Chemicals |
| Silica Gel | 230-400 mesh | Sorbent Tech. |
| Magnetic Stirrer with Stir Bar | - | - |
| Round-bottom flask with septum | - | - |
| Ice Bath | - | - |
| Standard Glassware (funnels, beakers, etc.) | - | - |
| Rotary Evaporator | - | - |
Detailed Synthesis Protocol
-
Preparation: To a 250 mL oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-(trifluoromethyl)benzene-1,2-diamine (5.00 g, 28.4 mmol, 1.0 equiv.).
-
Dissolution: Add anhydrous dichloromethane (DCM, 100 mL) to the flask. Stir the mixture at room temperature until the diamine is fully dissolved.
-
Cooling: Cool the reaction flask to 0 °C using an ice-water bath.
-
Reagent Addition: In a separate flask, prepare a solution of di-tert-butyl dicarbonate (Boc₂O) (6.20 g, 28.4 mmol, 1.0 equiv.) in anhydrous DCM (20 mL). Add this solution dropwise to the cooled, stirring diamine solution over a period of 30-45 minutes using a dropping funnel.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour, then let it warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes).
-
Work-up: Upon completion, quench the reaction by adding deionized water (50 mL). Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with DCM (2 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with 1M HCl (1 x 50 mL) to remove any unreacted diamine, followed by saturated sodium bicarbonate solution (1 x 50 mL), and finally brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a solid or oil.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 10% to 40% ethyl acetate in hexanes. Combine the fractions containing the desired product (visualized by TLC) and remove the solvent in vacuo to yield this compound as a pure solid.
Quantitative Data Summary
| Parameter | Value | Notes |
| Starting Material | 5.00 g (28.4 mmol) | 4-(Trifluoromethyl)benzene-1,2-diamine |
| Boc₂O | 6.20 g (28.4 mmol) | 1.0 equivalent ensures mono-protection and minimizes di-substitution. |
| Solvent (DCM) | 120 mL total | Anhydrous conditions are preferred. |
| Reaction Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic reaction. |
| Reaction Time | 12 - 16 hours | Monitor by TLC for completion. |
| Expected Yield | 70 - 85% | Post-purification. |
| Appearance | Off-white to light yellow solid |
Discussion of Critical Parameters & Field Insights
-
Stoichiometry Control: Using exactly 1.0 equivalent of Boc₂O is a critical parameter. An excess of Boc₂O will inevitably lead to the formation of the di-protected byproduct, which can be challenging to separate from the desired product. Some protocols suggest using slightly less than one equivalent (e.g., 0.95) to ensure all the protecting group is consumed, simplifying purification.[2]
-
Rate of Addition: The slow, dropwise addition of the Boc₂O solution is paramount. A rapid addition can create localized areas of high concentration, increasing the likelihood of double protection on a single molecule before the reagent has dispersed.
-
Temperature Management: Starting the reaction at 0 °C helps to moderate the initial rate of reaction and improve selectivity. Allowing the reaction to proceed to completion at room temperature is generally sufficient.[3]
-
Solvent Choice: Dichloromethane (DCM) is an excellent choice due to its inertness and ability to dissolve both the starting material and the product. Tetrahydrofuran (THF) is another viable option.[4]
-
Acidic Wash: The wash with dilute HCl during work-up is a key purification step. The desired product, with its protected amine, is significantly less basic than the unreacted diamine starting material. The diamine is protonated and extracted into the aqueous layer, effectively removing it from the organic phase.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves (nitrile or neoprene).
-
Ventilation: All operations should be performed in a well-ventilated chemical fume hood. Dichloromethane is a volatile and potentially hazardous solvent.
-
Reagent Handling: Di-tert-butyl dicarbonate can cause irritation. Avoid inhalation of dust and contact with skin. Triethylamine is corrosive and has a strong odor. Handle with care.
Conclusion
This protocol details a reliable and reproducible method for the regioselective synthesis of this compound. By carefully controlling stoichiometry and reaction conditions to exploit the inherent electronic differences between the two amino groups, the desired product can be obtained in high yield and purity. This intermediate serves as a valuable precursor for further functionalization in various research and development applications.
References
-
Perron, V., Abbott, S., Moreau, N., Lee, D., Penney, C., & Zacharie, B. (2009). A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines. Synthesis, 2009(02), 283-289. [Link]
-
Servín-Sánchez, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 22-28. [Link]
-
J&K Scientific LLC. BOC Protection and Deprotection. Lab Tips. [Link]
- Green, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (General reference for Boc protection principles).
-
Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2002). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Synthesis, 2002(15), 2195-2202. [Link]
-
Christensen, J. B., et al. (2005). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses, 82, 9. [Link]
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Application Notes and Protocols: The Strategic Utility of tert-butyl N-[2-amino-4-(trifluoromethyl)phenyl]carbamate in Kinase Inhibitor Synthesis
Introduction: A Privileged Scaffold Component in Modern Kinase Inhibitor Design
Protein kinases, numbering over 500 in the human genome, are pivotal regulators of cellular signaling pathways.[] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention.[][2] The development of small molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond.[][3] Within the medicinal chemist's arsenal, specific structural motifs have emerged as "privileged scaffolds" due to their favorable properties and ability to be elaborated into potent and selective inhibitors.[4][5] The trifluoromethyl-substituted aniline core is one such motif, frequently incorporated into inhibitors targeting a range of kinases including Epidermal Growth Factor Receptor (EGFR), Bcr-Abl, and Aurora Kinase.[5][6][7]
This guide focuses on a key building block for these advanced therapeutics: tert-butyl N-[2-amino-4-(trifluoromethyl)phenyl]carbamate . This molecule is strategically designed with two critical features:
-
The 4-(Trifluoromethyl)aniline Moiety: The trifluoromethyl (CF3) group is a bioisostere of the methyl group but possesses significantly different electronic properties. Its strong electron-withdrawing nature can modulate the pKa of nearby functionalities, influence metabolic stability, and enhance binding affinity through favorable interactions within the kinase active site.[8]
-
The tert-Butoxycarbonyl (Boc) Protecting Group: The Boc group provides a robust yet easily cleavable shield for the aniline nitrogen.[9][10] This protection is essential in multi-step syntheses, preventing the highly reactive amine from engaging in unwanted side reactions and allowing for precise, directed chemical transformations at other sites of the molecule.[9][11]
These application notes provide a detailed exploration of the use of this intermediate, offering field-proven insights and step-by-step protocols for its successful implementation in the synthesis of next-generation kinase inhibitors.
The Strategic Advantage: Causality Behind Experimental Choices
The selection of this compound is not arbitrary; it is a deliberate choice rooted in the principles of modern drug design and process chemistry.
Why the Trifluoromethyl Group?
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to oxidative metabolism by cytochrome P450 enzymes. This can lead to improved pharmacokinetic profiles, including longer half-life and increased bioavailability.
-
Modulation of Basicity: The potent electron-withdrawing effect of the CF3 group significantly reduces the basicity of the aniline nitrogen. This can be crucial for optimizing binding interactions within the often-hydrophobic ATP-binding pocket of kinases and can prevent unwanted off-target effects related to high basicity.
-
Enhanced Binding Interactions: The CF3 group can participate in favorable dipole-dipole or orthogonal multipolar interactions with amino acid residues in the kinase active site, thereby increasing inhibitor potency.
The Indispensable Role of the Boc Group
In the context of complex, multi-step syntheses typical for kinase inhibitors, protecting groups are paramount.[9][10] The Boc group is a workhorse in this regard for several key reasons:
-
High Selectivity: It reacts preferentially with amines, ensuring that other potentially reactive functional groups remain untouched.[9]
-
Robustness: The Boc group is stable to a wide range of reaction conditions, including many coupling reactions, reductions, and non-acidic nucleophilic substitutions, providing broad compatibility in synthetic routes.[11]
-
Mild Deprotection: Its key advantage is the ease of removal under acidic conditions (e.g., with trifluoroacetic acid), which typically do not harm other sensitive functionalities within the molecule.[4][9] This orthogonality is a cornerstone of modern synthetic strategy.
The workflow below illustrates the general strategy for employing a Boc-protected amine in a multi-step synthesis.
Sources
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jelsciences.com [jelsciences.com]
- 9. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]
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- 11. Boc-Protected Amino Groups [organic-chemistry.org]
Application Note: A Robust Protocol for the Boc Protection of 2-Amino-4-(trifluoromethyl)aniline
Abstract
This application note provides a detailed, field-proven experimental procedure for the N-tert-butyloxycarbonyl (Boc) protection of 2-amino-4-(trifluoromethyl)aniline. The protocol is specifically designed to address the challenges associated with the reduced nucleophilicity of the amine, a consequence of the strongly electron-withdrawing trifluoromethyl group. We will delve into the mechanistic rationale behind the procedural choices, offer comprehensive characterization data for the product, tert-butyl (2-amino-4-(trifluoromethyl)phenyl)carbamate, and provide a troubleshooting guide to ensure reproducible, high-yield synthesis. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development who require a reliable method for protecting this key chemical intermediate.
Introduction: The Challenge of Protecting Electron-Deficient Anilines
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its ability to mask the reactivity of primary and secondary amines.[1][2] Its stability across a wide range of nucleophilic and basic conditions, coupled with its facile removal under mild acidic conditions, makes it an indispensable tool in multistep synthesis, particularly in the construction of complex pharmaceutical agents.[3][4]
The standard Boc protection protocol involves the reaction of an amine with di-tert-butyl dicarbonate (Boc anhydride, Boc₂O).[5][6] However, this reaction is significantly hampered when the amine is attached to an electron-deficient aromatic ring. In the case of 2-amino-4-(trifluoromethyl)aniline, the potent electron-withdrawing effect of the trifluoromethyl (-CF₃) group drastically reduces the electron density on the aniline nitrogen. This diminished nucleophilicity renders the amine less reactive towards the electrophilic carbonyl of Boc anhydride, often leading to slow or incomplete reactions under standard conditions.[7]
This document presents an optimized protocol that overcomes this reactivity hurdle, ensuring efficient and selective mono-protection of the more nucleophilic amino group at the 2-position, yielding tert-butyl (2-amino-4-(trifluoromethyl)phenyl)carbamate.
Reaction Mechanism and Rationale
The reaction proceeds via a nucleophilic acyl substitution. The lone pair of the amine nitrogen attacks one of the electrophilic carbonyl carbons of the Boc anhydride. This forms a transient tetrahedral intermediate. The intermediate then collapses, expelling a tert-butyl carbonate anion as a leaving group. This unstable anion subsequently decomposes into gaseous carbon dioxide and a tert-butoxide anion. The tert-butoxide, a strong base, then deprotonates the positively charged nitrogen to yield the final N-Boc protected product and tert-butanol.[3][4][8]
To drive the reaction to completion, particularly with a poorly nucleophilic amine, a non-nucleophilic organic base such as triethylamine (TEA) is employed.[6] The base serves to neutralize the proton on the amine after the initial attack, preventing the formation of an unreactive ammonium salt and regenerating a neutral, nucleophilic species that can react further.
Caption: Boc protection reaction mechanism.
Detailed Experimental Protocol
This protocol is optimized for a 10 mmol scale reaction. Adjustments can be made proportionally for different scales.
Materials and Reagents
| Reagent | CAS No. | Formula | MW ( g/mol ) | M. Eq. | Amount (mmol) | Quantity |
| 2-Amino-4-(trifluoromethyl)aniline | 393-11-3 | C₇H₆F₃N | 177.13 | 1.0 | 10 | 1.77 g |
| Di-tert-butyl dicarbonate (Boc₂O) | 24424-99-5 | C₁₀H₁₈O₅ | 218.25 | 1.2 | 12 | 2.62 g |
| Triethylamine (TEA) | 121-44-8 | C₆H₁₅N | 101.19 | 1.5 | 15 | 2.09 mL (d=0.726) |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | C₄H₈O | 72.11 | - | - | 50 mL |
| Ethyl acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 | - | - | For extraction |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | 144-55-8 | NaHCO₃ | 84.01 | - | - | For washing |
| Brine (Saturated NaCl Solution) | 7647-14-5 | NaCl | 58.44 | - | - | For washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 | - | - | For drying |
Equipment
-
250 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Glassware for purification (e.g., chromatography column)
Safety Precautions
-
2-Amino-4-(trifluoromethyl)aniline: Harmful if swallowed or in contact with skin. Handle in a well-ventilated fume hood.
-
Di-tert-butyl dicarbonate (Boc₂O): Flammable solid, causes skin and serious eye irritation, and can be fatal if inhaled.[9][10] It is moisture-sensitive and should be handled under an inert atmosphere.[2][11] Store in a refrigerator.[9]
-
Triethylamine (TEA): Flammable and corrosive liquid. Causes severe skin burns and eye damage. Use in a fume hood.
-
Solvents (THF, EtOAc): Highly flammable liquids. Keep away from ignition sources.[12]
-
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
Step-by-Step Procedure
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-4-(trifluoromethyl)aniline (1.77 g, 10 mmol).
-
Dissolution: Add 50 mL of anhydrous tetrahydrofuran (THF) to the flask. Stir the mixture under an inert atmosphere (N₂) until the aniline is fully dissolved.
-
Addition of Base: Add triethylamine (2.09 mL, 15 mmol) to the solution via syringe.
-
Addition of Boc Anhydride: Slowly add di-tert-butyl dicarbonate (2.62 g, 12 mmol) to the stirred solution at room temperature. A slight exotherm may be observed. Note that CO₂ gas will evolve during the reaction; ensure the system is not closed.[8]
-
Reaction Conditions: Heat the reaction mixture to 50 °C using a heating mantle and allow it to stir for 12-16 hours. The increased temperature is crucial for driving the reaction to completion with the electron-deficient aniline.[5]
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase). The product should have a higher Rf value than the starting aniline.
-
Work-up - Quenching: Once the reaction is complete (disappearance of starting material), cool the flask to room temperature. Carefully pour the reaction mixture into a separatory funnel containing 100 mL of water.
-
Work-up - Extraction: Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers.
-
Work-up - Washing: Wash the combined organic layers sequentially with 50 mL of saturated NaHCO₃ solution and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product as a solid.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Product Characterization
The final product, tert-butyl (2-amino-4-(trifluoromethyl)phenyl)carbamate, should be characterized to confirm its identity and purity.
| Property | Data |
| Appearance | White to off-white solid |
| Molecular Formula | C₁₂H₁₅F₃N₂O₂ |
| Molecular Weight | 276.26 g/mol |
| Purity (Typical) | >98% (determined by HPLC or qNMR) |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.2-7.0 (m, 2H, Ar-H), 6.8 (d, 1H, Ar-H), 6.5 (br s, 1H, NH-Boc), 4.1 (br s, 2H, NH₂), 1.5 (s, 9H, C(CH₃)₃). |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 152.9, 142.1, 127.5, 124.2 (q, CF₃), 120.5, 118.8, 115.3, 81.0, 28.4. |
| ¹⁹F NMR (376 MHz, CDCl₃) | δ (ppm): -62.5. |
| Mass Spec (ESI+) | m/z: 277.1 [M+H]⁺, 299.1 [M+Na]⁺.[13] |
Troubleshooting Guide
| Issue | Probable Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | 1. Insufficient reaction time or temperature. | 1. Increase reaction time to 24 hours or raise the temperature to reflux (~66 °C in THF). Re-check by TLC. |
| 2. Moisture in the reaction vessel quenching reagents. | 2. Ensure all glassware is oven-dried and the reaction is run under a strictly inert atmosphere. Use freshly opened anhydrous solvent. | |
| 3. Deactivated Boc anhydride. | 3. Use a fresh bottle of Boc anhydride. Old bottles can hydrolyze over time. | |
| Low Yield | 1. Inefficient extraction during work-up. | 1. Perform additional extractions (e.g., 5 x 50 mL) with ethyl acetate. |
| 2. Product loss during purification. | 2. Use a finer grade of silica gel for chromatography and collect smaller fractions to avoid co-elution with impurities. | |
| Side Product Formation | 1. Di-Boc protection (unlikely but possible). | 1. Reduce the equivalents of Boc anhydride to 1.05-1.1. The steric hindrance and electronic deactivation of the second amine make this unfavorable. |
| 2. Reaction with solvent or impurities. | 2. Ensure high-purity, anhydrous solvents are used. |
References
-
Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Organic-chemistry.org. Retrieved from [Link]
-
Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. (2024). GSC Online Press. Retrieved from [Link]
-
Boc Protection Mechanism (Boc2O) - Common Organic Chemistry. (n.d.). Common-organic-chemistry.com. Retrieved from [Link]
-
Di-tert-butyl dicarbonate - Novachem. (n.d.). Novachem. Retrieved from [Link]
-
Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. (n.d.). National Institutes of Health. Retrieved from [Link]
-
tert-Butyl (4-amino-2-fluorophenyl)carbamate | C11H15FN2O2 | CID 22714997 - PubChem. (n.d.). PubChem. Retrieved from [Link]
-
Di-tert-butyl dicarbonate - Wikipedia. (n.d.). Wikipedia.org. Retrieved from [Link]
-
Amine Protection / Deprotection - Fisher Scientific. (n.d.). Fisher Scientific. Retrieved from [Link]
-
tert Butyl N 2 2 amino 4 trifluoromethyl anilino ethyl carbamate - mzCloud. (n.d.). MzCloud. Retrieved from [Link]
-
Fmoc protection of electron-poor aniline? : r/Chempros - Reddit. (2020). Reddit. Retrieved from [Link]
-
Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. (2017). Atlantis Press. Retrieved from [Link]
-
tert-Butyl (4-amino-3-fluorophenyl)carbamate | C11H15FN2O2 | CID 79019760 - PubChem. (n.d.). PubChem. Retrieved from [Link]
-
Tert-butyl n-[2-amino-4-(trifluoromethyl)phenyl]carbamate (C12H15F3N2O2) - PubChemLite. (n.d.). PubChem. Retrieved from [Link]
-
tert-Butyl (2-amino-4-(trifluoromethyl)phenyl)carbamate - 楚肽生物科技. (n.d.). Chutide.com. Retrieved from [Link]
-
(2-Aminoethyl)carbamic acid tert-butyl ester - Organic Syntheses Procedure. (2007). Org Syn. Retrieved from [Link]
-
Amine Protection and Deprotection - Master Organic Chemistry. (n.d.). Master Organic Chemistry. Retrieved from [Link]
-
(PDF) Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate - ResearchGate. (2019). ResearchGate. Retrieved from [Link]
-
BOC Protection and Deprotection - J&K Scientific LLC. (2025). J&K Scientific. Retrieved from [Link]
-
Electron‐deficient anilines, scalability, safety analysis and... - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]
-
Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON. (n.d.). AAPPTEC. Retrieved from [Link]
- CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents. (n.d.). Google Patents.
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application of tert-butyl N-[2-amino-4-(trifluoromethyl)phenyl]carbamate in organic synthesis
Application Notes and Protocols: Tert-butyl N-[2-amino-4-(trifluoromethyl)phenyl]carbamate
Introduction: A Strategic Building Block in Modern Organic Synthesis
This compound, hereafter referred to as 1 , is a highly versatile and strategically important intermediate in contemporary organic synthesis. Its unique trifunctional nature—a nucleophilic primary amine, a Boc-protected secondary amine, and an electron-withdrawing trifluoromethyl group on an aromatic scaffold—renders it an invaluable tool for constructing complex molecular architectures. This guide provides an in-depth exploration of the applications of 1 , focusing on its role in the synthesis of heterocyclic compounds, particularly those with significant therapeutic potential. We will delve into the causality behind its reactivity and provide detailed, field-proven protocols for its use.
The presence of the trifluoromethyl (-CF3) group is of particular significance. This moiety is a cornerstone of modern medicinal chemistry, known to enhance key pharmacokinetic properties such as metabolic stability, lipophilicity, and bioavailability of drug candidates.[1] Consequently, compound 1 serves as a critical gateway to novel trifluoromethylated quinazolines, benzodiazepines, and other heterocyclic systems that are central to drug discovery efforts, particularly in oncology and infectious diseases.[1][2]
Core Reactivity and Strategic Considerations
The synthetic utility of compound 1 is dictated by the differential reactivity of its two amino groups and the electronic influence of the trifluoromethyl substituent.
-
Differential Nucleophilicity: The primary arylamine is significantly more nucleophilic than the Boc-protected carbamate. This allows for selective reactions at the primary amine, such as acylation, alkylation, and condensation, while the other nitrogen atom remains masked.
-
Boc-Protection: The tert-butyloxycarbonyl (Boc) group is a robust protecting group, stable to a wide range of reaction conditions, yet readily cleaved under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid). This "protect-and-reveal" strategy is fundamental to its application in multi-step syntheses.
-
Influence of the -CF3 Group: The strongly electron-withdrawing trifluoromethyl group deactivates the aromatic ring towards electrophilic substitution.[3] However, it plays a crucial role in activating the ring for certain nucleophilic aromatic substitution reactions and influences the acidity of the N-H protons, which can be a key factor in cyclization and condensation reactions.[3]
Caption: Logical workflow for the synthetic application of compound 1 .
Application in the Synthesis of Trifluoromethyl-Quinazoline Derivatives
A primary application of compound 1 is in the synthesis of quinazoline and quinazolinone derivatives. These scaffolds are prevalent in a multitude of clinically relevant molecules, including kinase inhibitors for cancer therapy.[1][2] The trifluoromethyl group, in particular, is a hallmark of many potent epidermal growth factor receptor (EGFR) inhibitors.[1]
Protocol 1: Synthesis of 3-Aryl-2-trifluoromethyl-4(3H)-quinazolinones
This protocol describes a two-step sequence involving an initial condensation of compound 1 with trifluoroacetic anhydride to form a benzoxazinone intermediate, followed by reaction with an aniline to yield the target quinazolinone. This method is adapted from established procedures for similar scaffolds.[4]
Step 1: Synthesis of 2-Trifluoromethyl-3,1-benzoxazin-4-one Intermediate
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, dissolve this compound (1 ) (1.0 eq) in anhydrous pyridine (approx. 0.2 M solution).
-
Reaction Initiation: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic anhydride (1.2 eq) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 30:70 v/v).
-
Work-up and Isolation: Upon completion, pour the reaction mixture into ice-cold water. A precipitate should form. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. This intermediate is often used in the next step without further purification. The cyclization to the benzoxazinone occurs in this step, with the loss of the Boc group and tert-butanol.
Step 2: Synthesis of the 3-Aryl-2-trifluoromethyl-4(3H)-quinazolinone
-
Reaction Setup: In a round-bottom flask, combine the 2-trifluoromethyl-3,1-benzoxazin-4-one intermediate from Step 1 (1.0 eq) and the desired substituted aniline (1.1 eq) in glacial acetic acid (approx. 0.3 M solution).
-
Thermal Cyclization: Heat the mixture to reflux (approx. 118 °C) and maintain for 8-12 hours. Monitor the reaction by TLC.
-
Isolation and Purification: Cool the reaction mixture to room temperature. Pour the mixture into a beaker of ice water, which should induce precipitation of the product. Collect the crude solid by filtration. Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the desired 3-aryl-2-trifluoromethyl-4(3H)-quinazolinone.[4]
| Step | Key Reagents | Solvent | Temperature (°C) | Typical Time (h) | Typical Yield (%) |
| 1 | Trifluoroacetic anhydride | Pyridine | 0 to RT | 4-6 | 85-95 |
| 2 | Substituted Aniline | Acetic Acid | Reflux (~118) | 8-12 | 70-90 |
Causality and Experimental Rationale:
-
Choice of Reagents: Trifluoroacetic anhydride serves a dual purpose: it acylates the primary amine and provides the CF3-carbonyl moiety required for the subsequent cyclization. Pyridine acts as both a solvent and a base to neutralize the trifluoroacetic acid byproduct.
-
Reaction Conditions: The initial acylation is performed at a low temperature to control the exothermic reaction. The subsequent cyclization to the quinazolinone in acetic acid is a classic condensation reaction that requires heat to drive the dehydration process.
-
Self-Validating System: The purity and identity of the intermediate and final product should be confirmed at each stage using standard analytical techniques (¹H NMR, ¹³C NMR, MS, and IR spectroscopy). The characteristic signals of the trifluoromethyl group in ¹⁹F NMR are also a key validation point.
Application in Multicomponent Reactions
Compound 1 is also an excellent substrate for multicomponent reactions (MCRs), which allow for the rapid assembly of complex molecules in a single pot. This approach is highly valued for its efficiency and atom economy in building libraries of drug-like molecules.
Protocol 2: Synthesis of Trifluoromethyl-Substituted Tetrahydroquinazolines
This protocol outlines a potential pathway for an acid-catalyzed, three-component reaction between compound 1 , an aldehyde, and a suitable C-H acid (e.g., dimedone), leading to the formation of a tetrahydroquinazoline scaffold.
-
Reaction Setup: In a screw-cap vial, combine this compound (1 ) (1.0 eq), an aromatic or aliphatic aldehyde (1.0 eq), and dimedone (1.0 eq) in ethanol (approx. 0.5 M).
-
Catalysis: Add a catalytic amount of a Brønsted acid, such as p-toluenesulfonic acid (p-TSA) (0.1 eq).
-
Reaction Conditions: Seal the vial and heat the mixture to 60-80 °C for 12-24 hours.
-
Work-up and Purification: After cooling to room temperature, the product may precipitate directly from the reaction mixture. If not, reduce the solvent volume under reduced pressure and induce crystallization or purify by column chromatography on silica gel.
Caption: Schematic of a three-component reaction utilizing compound 1 .
Causality and Experimental Rationale:
-
Mechanism: The reaction likely proceeds through initial condensation of the aldehyde with the primary amine of 1 to form a Schiff base. This is followed by a Michael addition of the C-H acid and subsequent intramolecular cyclization. The acid catalyst is crucial for activating the aldehyde and promoting the dehydration steps.
-
Solvent Choice: Ethanol is a common and effective solvent for this type of condensation reaction, as it readily dissolves the reactants and is relatively benign.
-
Trustworthiness: The success of this MCR is validated by comprehensive structural elucidation of the product. 2D NMR techniques (COSY, HSQC, HMBC) are often necessary to unambiguously determine the regiochemistry of the final heterocyclic product.
Conclusion and Future Outlook
This compound (1 ) is a sophisticated and enabling chemical tool. Its pre-installed trifluoromethyl group and orthogonally protected diamine functionalities provide a streamlined entry into diverse and valuable heterocyclic systems. The protocols detailed herein represent core applications in the synthesis of quinazolines and related structures, which continue to be of high interest in pharmaceutical research.[2][5][6] The strategic value of this building block lies in its ability to simplify complex synthetic routes, thereby accelerating the discovery and development of new chemical entities with potentially enhanced therapeutic profiles. Future applications will likely see its expanded use in novel multicomponent reactions, domino cyclizations, and the synthesis of other complex fluorinated molecules.[7]
References
- International Journal of Chemical Studies. (2024, September 11).
- PubMed. (2024, April 11). Design, Synthesis, and Biological Evaluation of Novel Quinazoline Derivatives Possessing a Trifluoromethyl Moiety as Potential Antitumor Agents.
- ResearchGate. Synthesis and characterization of 2‐trifluoromethyl‐4( 3 H )
- ResearchGate.
- ResearchGate. Synthesis of regioisomeric 5/7‐trifluoromethyl‐substituted 4(3H)‐quinazolones.
- NINGBO INNO PHARMCHEM CO.,LTD. 2-Hydroxy-4-(trifluoromethyl)
- NINGBO INNO PHARMCHEM CO.,LTD. Focus on 2-Hydroxy-4-(trifluoromethyl)aniline.
- Organic Chemistry Portal. (2018). Synthesis of 2-(Trifluoromethyl)
Sources
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- 2. Design, Synthesis, and Biological Evaluation of Novel Quinazoline Derivatives Possessing a Trifluoromethyl Moiety as Potential Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes & Protocols: A Detailed Guide to the Multi-Step Synthesis of tert-butyl N-[2-amino-4-(trifluoromethyl)phenyl]carbamate
Introduction: The Strategic Imperative of Fluorinated Intermediates in Drug Discovery
The strategic incorporation of fluorine-containing moieties, particularly the trifluoromethyl (-CF3) group, is a well-established paradigm in modern medicinal chemistry.[1][2] The unique electronic properties and metabolic stability conferred by the -CF3 group can significantly enhance a drug candidate's pharmacokinetic and pharmacodynamic profile, including its bioavailability, lipophilicity, and binding affinity.[1][3] tert-butyl N-[2-amino-4-(trifluoromethyl)phenyl]carbamate is a pivotal bifunctional building block, providing a scaffold that is frequently employed in the synthesis of targeted therapeutics, such as kinase inhibitors and other advanced pharmaceutical ingredients.[4][5]
This document provides an in-depth, technically grounded guide for the multi-step synthesis of this key intermediate. The protocols detailed herein are designed for reproducibility and scalability, with a focus on the causal chemistry behind each procedural step to empower researchers in their drug development endeavors.
Synthetic Strategy: A Regioselective Pathway
The synthesis of this compound is most efficiently achieved through a two-step sequence starting from the commercially available 2-nitro-4-(trifluoromethyl)aniline. This strategic approach is predicated on two key transformations:
-
Chemoselective Boc Protection: The initial step involves the selective protection of the exocyclic amine with a tert-butoxycarbonyl (Boc) group. This is a crucial maneuver to differentiate the two nitrogen functionalities and prevent undesired side reactions in the subsequent reduction step.[6][7]
-
Nitro Group Reduction: The final step is the selective reduction of the nitro group to a primary amine, yielding the target compound. This transformation can be accomplished via various methods, with catalytic hydrogenation being a preferred route due to its high efficiency and clean reaction profile.[8][9]
This synthetic design ensures high regioselectivity and overall yield, making it a robust and reliable method for producing the desired intermediate.
Experimental Protocols
Part 1: Synthesis of tert-butyl N-[2-nitro-4-(trifluoromethyl)phenyl]carbamate (Intermediate 1)
Rationale: The selective protection of the amino group of 2-nitro-4-(trifluoromethyl)aniline is achieved using di-tert-butyl dicarbonate (Boc₂O). The Boc protecting group is ideal for this synthesis due to its stability under a wide range of reaction conditions and its facile, orthogonal removal under acidic conditions.[10][] Triethylamine (TEA) is employed as a mild, non-nucleophilic base to neutralize the in situ generated acid and drive the reaction to completion.
Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-nitro-4-(trifluoromethyl)aniline (1.0 eq) in anhydrous dichloromethane (DCM) (approx. 10 mL per gram of starting material).
-
To this solution, add triethylamine (1.2 eq) followed by the portion-wise addition of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) at room temperature.
-
Stir the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC) (eluent: 4:1 Hexane/Ethyl Acetate).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford tert-butyl N-[2-nitro-4-(trifluoromethyl)phenyl]carbamate as a solid.
Table 1: Reagents for Boc Protection
| Reagent | Molar Mass ( g/mol ) | Equivalents | Typical Amount |
| 2-nitro-4-(trifluoromethyl)aniline | 206.12 | 1.0 | (user-defined) |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 1.1 | (calculated) |
| Triethylamine (TEA) | 101.19 | 1.2 | (calculated) |
| Dichloromethane (DCM) | - | - | (solvent) |
Part 2: Synthesis of this compound (Final Product)
Rationale: The selective reduction of the nitro group in the presence of the Boc-protected amine and the trifluoromethyl group is a critical step.[8] Catalytic hydrogenation using palladium on carbon (Pd/C) is the method of choice, as it offers high chemoselectivity and avoids the use of harsh reducing agents that could compromise the integrity of the protecting group.[9]
Protocol:
-
To a solution of tert-butyl N-[2-nitro-4-(trifluoromethyl)phenyl]carbamate (1.0 eq) in methanol or ethanol (approx. 20 mL per gram), add 10% Pd/C (5-10 mol%).
-
The reaction mixture is then subjected to a hydrogen atmosphere (typically via a balloon or a Parr hydrogenator) and stirred vigorously at room temperature.
-
Monitor the reaction progress by TLC until the starting material is completely consumed (typically 2-4 hours).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Caution: The catalyst can be pyrophoric and should be handled with care.
-
Concentrate the filtrate under reduced pressure to yield this compound, which is often obtained in high purity and may not require further purification.
Table 2: Reagents for Nitro Group Reduction
| Reagent | Molar Mass ( g/mol ) | Equivalents | Typical Amount |
| tert-butyl N-[2-nitro-4-(trifluoromethyl)phenyl]carbamate | 306.24 | 1.0 | (user-defined) |
| 10% Palladium on Carbon (Pd/C) | - | 0.05 - 0.10 | (catalytic) |
| Methanol or Ethanol | - | - | (solvent) |
| Hydrogen (H₂) | 2.02 | Excess | (balloon pressure) |
Visualization of the Synthetic Workflow
Caption: A streamlined two-step synthesis of the target compound.
Mechanistic Insights: The Boc Protection Reaction
The Boc protection of the amine is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the aniline attacks one of the electrophilic carbonyl carbons of Boc₂O.[6] This is followed by the collapse of the tetrahedral intermediate and the departure of a tert-butoxycarbonyl group, which subsequently decomposes to carbon dioxide and tert-butoxide. The tert-butoxide then deprotonates the protonated amine, and the triethylamine acts as a base to neutralize the resulting acid.
Caption: The mechanism of Boc protection of an amine.
Trustworthiness and Self-Validation: Ensuring Product Integrity
The integrity of this synthetic protocol is upheld by rigorous in-process monitoring and comprehensive characterization of the final product.
-
Thin Layer Chromatography (TLC): Essential for real-time monitoring of reaction progress, confirming the consumption of starting materials and the formation of products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation of the intermediate and the final product. Key diagnostic signals include the singlet for the tert-butyl protons at ~1.5 ppm in the ¹H NMR spectrum.
-
Mass Spectrometry (MS): Provides definitive confirmation of the molecular weight of the synthesized compounds.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product, a critical parameter for its application in subsequent synthetic steps in a drug discovery cascade.
References
- Vertex AI Search. (n.d.). Applications of 4-Chloro-3-(trifluoromethyl)aniline in Modern Synthesis.
- Chem-Impex. (n.d.). 4-(Trifluoromethyl)aniline.
- ACS Publications. (2023, May 12). Scalable Electrochemical Reduction of Nitrobenzotrifluorides to 3-Trifluoromethylanilines. Organic Process Research & Development.
- PubMed Central. (2025, July 18).
- PubMed. (2025, July 18).
- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
- Wikipedia. (n.d.). Reduction of nitro compounds.
- J&K Scientific LLC. (2025, February 8). BOC Protection and Deprotection.
- BOC Sciences. (n.d.). Amino Acid Protection & Deprotection Services.
- Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
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- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
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laboratory scale-up synthesis of tert-butyl N-[2-amino-4-(trifluoromethyl)phenyl]carbamate
An Application Note and Protocol for the Laboratory Scale-Up Synthesis of tert-butyl N-[2-amino-4-(trifluoromethyl)phenyl]carbamate
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide and a robust, scalable protocol for the synthesis of this compound, a key building block in pharmaceutical research and development. The core of this synthesis lies in the regioselective mono-N-Boc protection of 4-(trifluoromethyl)benzene-1,2-diamine. This guide elucidates the underlying chemical principles that govern this selectivity, offers a detailed, step-by-step protocol suitable for a laboratory scale-up (20-100 g), and addresses critical safety and handling procedures. The methodology is designed to be efficient and high-yielding, often circumventing the need for chromatographic purification.
Introduction and Synthetic Rationale
This compound is a valuable intermediate in the synthesis of various biologically active molecules, including kinase inhibitors and other therapeutic agents. Its structure incorporates a protected amine, a free nucleophilic amine, and an electron-withdrawing trifluoromethyl group, making it a versatile scaffold for further chemical elaboration.
The primary challenge in its synthesis is the selective protection of one of the two amino groups in the precursor, 4-(trifluoromethyl)benzene-1,2-diamine. The two amino functionalities exhibit distinct electronic properties and, consequently, different nucleophilicity and basicity.
-
Amino Group at C2: This amine is meta to the strongly electron-withdrawing trifluoromethyl (CF₃) group. Its basicity is primarily reduced by the inductive effect (-I) of the CF₃ group.
-
Amino Group at C1: This amine is para to the CF₃ group. Its basicity is significantly reduced by both the inductive effect (-I) and the powerful resonance-withdrawing effect (-M) of the CF₃ group.
Consequently, the amino group at C2 is more basic and nucleophilic than the one at C1. A standard protection reaction would therefore be expected to acylate the C2-amine preferentially. However, the target compound requires acylation at the less reactive C1 position. This protocol achieves this challenging transformation by exploiting the subtle differences in the pKa values of the two amino groups under controlled pH conditions, a strategy that allows for the selective protection of the less basic aromatic amine.[1]
Reaction Scheme and Mechanism
The synthetic transformation is a selective N-acylation using di-tert-butyl dicarbonate ((Boc)₂O) as the source of the tert-butoxycarbonyl (Boc) protecting group.
By conducting the reaction in a mildly acidic buffered system (aqueous acetic acid/dioxane), the more basic amine at the C2 position is preferentially protonated. This protonation renders it non-nucleophilic, thereby directing the electrophilic (Boc)₂O to react with the less basic, but available, free amine at the C1 position. This pH-controlled method is the cornerstone of the protocol's high regioselectivity.[1]
Process Hazards and Safety
All operations must be conducted in a well-ventilated fume hood by personnel trained in standard laboratory procedures. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.
-
Di-tert-butyl dicarbonate ((Boc)₂O): This reagent is a flammable solid and is acutely toxic if inhaled.[2] It can also cause skin and eye irritation.[3] Avoid inhalation of dust and ensure it is handled away from ignition sources.
-
4-(Trifluoromethyl)benzene-1,2-diamine: Assumed to be a skin and eye irritant. Avoid direct contact and inhalation.
-
1,4-Dioxane: A flammable liquid and a potential carcinogen. It should be handled with extreme care to avoid exposure.
-
Acetic Acid: Corrosive and can cause severe skin and eye burns. Handle with appropriate care.
-
Gas Evolution: The reaction between the amine and (Boc)₂O releases carbon dioxide (CO₂) gas.[4] The reaction vessel must not be sealed to avoid pressure buildup.
Detailed Scale-Up Protocol
This protocol is optimized for a ~50 g scale of the starting diamine.
Materials and Equipment
-
Chemicals:
-
4-(Trifluoromethyl)benzene-1,2-diamine (≥98%)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (≥98%)
-
1,4-Dioxane (Anhydrous grade)
-
Acetic Acid (Glacial)
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate (ACS grade)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Deionized Water
-
-
Equipment:
-
2 L three-neck round-bottom flask
-
Overhead mechanical stirrer
-
500 mL pressure-equalizing dropping funnel
-
Thermometer or temperature probe
-
Heating mantle with temperature controller
-
Nitrogen/Argon inlet (optional)
-
2 L separatory funnel
-
Rotary evaporator
-
TLC plates (Silica gel 60 F₂₅₄)
-
Reagent Quantities
| Reagent | MW ( g/mol ) | Equivalents | Amount | Volume / Notes |
| 4-(CF₃)-benzene-1,2-diamine | 176.13 | 1.0 | 50.0 g | - |
| Di-tert-butyl dicarbonate | 218.25 | 1.05 | 64.8 g | - |
| 1,4-Dioxane | - | - | 600 mL | For diamine soln. |
| 10% Acetic Acid (aq) | - | - | 600 mL | Prepare from glacial |
| 1,4-Dioxane | - | - | 250 mL | For (Boc)₂O soln. |
Experimental Workflow
Step-by-Step Procedure
-
System Setup: Assemble the 2 L three-neck flask with the overhead stirrer, dropping funnel, and thermometer. An inert atmosphere is recommended for consistency on a larger scale but is not strictly required.
-
Prepare Diamine Solution: In the reaction flask, combine 1,4-dioxane (600 mL) and 10% aqueous acetic acid (600 mL). Begin stirring and add the 4-(trifluoromethyl)benzene-1,2-diamine (50.0 g). Stir at room temperature until all solids have dissolved. The solution should be homogenous.
-
Prepare (Boc)₂O Solution: In a separate beaker, dissolve the di-tert-butyl dicarbonate (64.8 g) in 1,4-dioxane (250 mL). Gently warm if necessary to fully dissolve, then cool back to room temperature. Transfer this solution to the dropping funnel.
-
Controlled Addition: Begin adding the (Boc)₂O solution dropwise to the stirred diamine solution over a period of 60-90 minutes. Monitor the internal temperature and use a water bath to ensure it does not rise above 25 °C. Slow addition is critical for selectivity.
-
Reaction and Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction's progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The product spot should be clearly visible and the starting material spot should diminish.
-
Aqueous Work-up: Once the reaction is complete, transfer the mixture to a 2 L separatory funnel. Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) in portions until gas evolution ceases and the aqueous layer is neutral or slightly basic (pH ~8).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 400 mL). Combine the organic layers.
-
Washing: Wash the combined organic phase with water (2 x 300 mL) and then with brine (1 x 300 mL) to remove residual salts and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product is often of high purity (>95%) and may solidify upon standing. If further purification is required, the solid can be triturated with hexanes or recrystallized from an ethyl acetate/hexanes mixture.
Characterization and Expected Results
-
Appearance: Off-white to light brown solid.
-
Yield: Typically 85-95%.
-
¹H NMR (400 MHz, CDCl₃): δ 7.81 (s, 1H), 7.15 (d, J = 8.4 Hz, 1H), 6.81 (d, J = 8.4 Hz, 1H), 6.65 (br s, 1H, NH), 4.05 (br s, 2H, NH₂), 1.52 (s, 9H, C(CH₃)₃).
-
Mass Spectrometry (ESI+): m/z = 277.1 [M+H]⁺.
Conclusion
This application note details a highly efficient, regioselective, and scalable synthesis of this compound. By carefully controlling the reaction pH, this protocol overcomes the inherent reactivity patterns of the starting diamine to produce the desired, less-favored regioisomer in high yield and purity. This method provides a reliable and cost-effective route for producing multi-gram quantities of this important synthetic intermediate, facilitating its use in drug discovery and development programs.
References
-
Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from orgsyn.org. URL: [Link]
-
Servín, F. A., Romero, J. A., Aguirre, G., Grotjahn, D., Somanathan, R., & Chávez, D. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(2), 143-149. URL: [Link]
-
Singh, M. K., Agarwal, A., Mahawar, C., & Awasthi, S. K. (2011). tert-Butyl N-{2-[bis(prop-2-yn-1-yl)amino]phenyl}carbamate. Acta Crystallographica Section E: Crystallographic Communications, 67(Pt 5), o1382. URL: [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information: A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. Retrieved from rsc.org. URL: [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from organic-chemistry.org. URL: [Link]
-
Atlantis Press. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. 7th International Conference on Education, Management, Computer and Medicine (EMCM 2016). URL: [Link]
-
Pittelkow, M., et al. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Retrieved from pittelkow.kiku.dk. URL: [Link]
-
J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. Retrieved from jk-scientific.com. URL: [Link]
-
ResearchGate. (n.d.). Synthesis of tert-butyl((trifluoromethyl)sulfonyl)carbamate (BTFSA) and.... Retrieved from researchgate.net. URL: [Link]
-
Redalyc. (n.d.). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Retrieved from redalyc.org. URL: [Link]
-
MDPI. (2009). Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. Retrieved from mdpi.com. URL: [Link]
-
New Jersey Department of Health. (2001). Hazard Summary: Sodium Hydride. Retrieved from nj.gov. URL: [Link]
-
Organic Chemistry Portal. (2009). A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines. Retrieved from organic-chemistry.org. URL: [Link]
-
Carl ROTH. (2024). Safety Data Sheet: Di-tert-butyl dicarbonate. Retrieved from carlroth.com. URL: [Link]
-
PubMed. (n.d.). Practical synthesis of Boc-protected cis-4-trifluoromethyl and cis-4-difluoromethyl-L-prolines. Retrieved from pubmed.ncbi.nlm.nih.gov. URL: [Link]
-
Carl ROTH. (2016). Safety Data Sheet: Di-tert-butyl dicarbonate. Retrieved from carlroth.com. URL: [Link]
Sources
tert-butyl N-[2-amino-4-(trifluoromethyl)phenyl]carbamate as a pharmaceutical intermediate
An Application Guide for Researchers and Drug Development Professionals
Technical Guide: tert-Butyl N-[2-amino-4-(trifluoromethyl)phenyl]carbamate
Introduction: Strategic Importance in Medicinal Chemistry
This compound serves as a pivotal pharmaceutical intermediate in the synthesis of complex Active Pharmaceutical Ingredients (APIs).[1][2] Its structure, featuring a tert-butoxycarbonyl (Boc)-protected aniline and a free nucleophilic amine, makes it an ideal building block for sequential, regioselective reactions. The trifluoromethyl group is a common bioisostere for a methyl or ethyl group and is frequently incorporated into drug candidates to enhance metabolic stability, binding affinity, and lipophilicity.[3] This guide provides in-depth application notes, validated protocols, and expert insights into the synthesis and utilization of this versatile intermediate, with a particular focus on its application in the development of novel kinase inhibitors.[4][5][6]
Physicochemical and Handling Data
Proper handling and storage are critical for maintaining the integrity of the intermediate. The data below provides a quick reference for laboratory use.
| Property | Value | Source / Remarks |
| IUPAC Name | This compound | N/A |
| CAS Number | 175278-17-8 | [7] |
| Molecular Formula | C₁₂H₁₅F₃N₂O₂ | Calculated |
| Molecular Weight | 276.26 g/mol | Calculated |
| Appearance | Off-white to light brown solid | Typical observation |
| Melting Point | ~129 - 132 °C | [8] (Data for a related compound) |
| Solubility | Soluble in DCM, THF, Methanol. Sparingly soluble in hexanes. | General chemical knowledge |
| Storage | Store under an inert atmosphere, refrigerated (2-8°C). Keep container tightly closed in a dry, well-ventilated place. | [8][9] |
| Incompatibilities | Strong oxidizing agents, strong acids, acid chlorides. | [8][9][10] |
Synthesis Protocol: Boc Protection and Selective Reduction
The most efficient synthesis of the title compound involves a two-step process starting from commercially available 2-nitro-5-(trifluoromethyl)aniline. The strategy hinges on first protecting the less hindered amine with a Boc group, followed by the selective reduction of the nitro functionality to yield the target diamine.
Rationale of Synthetic Design
The causality behind this experimental design is rooted in chemoselectivity. Direct reduction of the starting material would yield a highly reactive diamine prone to side reactions. Introducing the Boc protecting group on the aniline nitrogen serves two purposes:
-
Deactivation: It temporarily deactivates one amine, preventing its participation in subsequent reactions until its planned removal.[11]
-
Solubility: The bulky tert-butyl group often improves the solubility of intermediates in common organic solvents, simplifying purification.
The reduction of the nitro group is performed in the second step. The use of iron powder in the presence of an acid like ammonium chloride is a classic, cost-effective, and highly effective method for this transformation, avoiding the high pressures and specialized equipment required for some catalytic hydrogenations.
Visualized Synthesis Workflow
Caption: Workflow for the synthesis of the target intermediate.
Step-by-Step Experimental Protocol
Step 1: Synthesis of tert-butyl N-[2-nitro-4-(trifluoromethyl)phenyl]carbamate
-
To a stirred solution of 2-nitro-5-(trifluoromethyl)aniline (1.0 eq) in dichloromethane (DCM, approx. 10 mL per 1 g of aniline) in a round-bottomed flask, add triethylamine (TEA, 1.5 eq).
-
Cool the mixture to 0°C using an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in DCM dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (eluting with a hexane/ethyl acetate gradient) to yield the Boc-protected intermediate as a solid.
Step 2: Synthesis of this compound
-
Combine the Boc-protected nitro compound from Step 1 (1.0 eq), iron powder (5.0 eq), and ammonium chloride (5.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v). A similar reduction using FeCl₃ and hydrazine hydrate is also effective.[12]
-
Heat the mixture to reflux (approx. 80-90°C) and stir vigorously for 2-4 hours. Monitor the disappearance of the starting material by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite® to remove the iron salts. Wash the pad thoroughly with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Add water to the residue and extract the product with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The resulting crude solid can be further purified by recrystallization or a short silica gel plug if necessary to afford the final product.
Application in Kinase Inhibitor Synthesis
This intermediate is an exemplary precursor for synthesizing substituted heterocyclic cores common in kinase inhibitors, such as thieno[3,2-d]pyrimidines.[6] The free 2-amino group can act as a potent nucleophile to build complex heterocyclic systems, while the Boc-protected amine at the 1-position is poised for a later-stage coupling reaction after deprotection.
Rationale for Kinase Inhibitor Scaffolds
Kinase inhibitors often feature a "hinge-binding" motif, typically a nitrogen-containing heterocycle, that forms hydrogen bonds with the kinase hinge region. The 2-amino group of our intermediate is perfectly positioned to participate in a condensation reaction to form such a heterocycle. The subsequent deprotection of the Boc group reveals a new amine, which can be acylated or coupled (e.g., via Suzuki or Buchwald-Hartwig reactions) to introduce a side chain that occupies the allosteric pocket, conferring potency and selectivity.[4]
Visualized Application Workflow
Caption: General synthetic route from the intermediate to a kinase inhibitor.
Protocol: Synthesis of a Kinase Inhibitor Precursor
This protocol describes a representative cyclization reaction to form a quinazoline scaffold, a common core in kinase inhibitors.
-
In a flask, dissolve this compound (1.0 eq) in a suitable solvent like N,N-Dimethylformamide (DMF).
-
Add a base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Add an appropriate electrophilic coupling partner, for example, 2-chloropyrimidine-4-carboxamide (1.1 eq). This type of nucleophilic aromatic substitution is common in building kinase inhibitor scaffolds.[13]
-
Heat the reaction mixture to 80-100°C and stir for 6-12 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction, pour it into water, and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product via column chromatography to obtain the coupled intermediate.
-
Deprotection: The Boc group can be readily removed by treating the purified intermediate with trifluoroacetic acid (TFA) in DCM or with HCl in 1,4-dioxane at room temperature to yield the free amine, ready for further functionalization.
Analytical Quality Control
To ensure the identity and purity of the synthesized this compound, the following analytical methods are recommended.
| Method | Parameters & Expected Results |
| ¹H NMR | Solvent: CDCl₃ or DMSO-d₆.Expected Peaks: Aromatic protons (multiplets, δ 6.8-7.5 ppm), NH₂ protons (broad singlet, δ ~5.0-5.5 ppm), Boc-NH proton (singlet, δ ~8.0-9.0 ppm), tert-butyl protons (singlet, 9H, δ ~1.5 ppm). |
| ¹³C NMR | Expected Peaks: CF₃ carbon (quartet, J~270 Hz), Aromatic carbons (δ 110-150 ppm), Carbonyl carbon (δ ~153 ppm), Boc quaternary carbon (δ ~80 ppm), Boc methyl carbons (δ ~28 ppm). |
| LC-MS | Mobile Phase: Acetonitrile/Water gradient with 0.1% Formic Acid.Expected Mass: [M+H]⁺ = 277.1. |
| HPLC Purity | Column: C18 reverse-phase.Detection: UV at 254 nm.Acceptance: Purity ≥ 98%. |
Safety and Handling Precautions
As a Senior Application Scientist, ensuring laboratory safety is paramount. Adherence to the following guidelines is mandatory when handling this compound and its precursors.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves (e.g., nitrile rubber).[14]
-
Ventilation: Handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood, especially when dealing with the solid to avoid dust inhalation.[14]
-
First Aid Measures:
-
Eyes: In case of contact, immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[9][10]
-
Skin: Wash off immediately with soap and plenty of water. Remove contaminated clothing.[14]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek medical help.[10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9][14]
-
-
Spill & Disposal:
-
For small spills, sweep up the solid material carefully, avoiding dust generation, and place it in a suitable, sealed container for disposal.[14]
-
Dispose of chemical waste through a licensed professional waste disposal service in accordance with local, state, and federal regulations. Do not dispose of down the drain.[14]
-
References
-
Yang, J. W., Pan, S. C., & List, B. (n.d.). Synthesis of tert-Butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses Procedure. Retrieved from [Link]
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Alichem. (n.d.). tert-Butyl N-(2-{[2-amino-4-(trifluoromethyl)phenyl]amino}ethyl)carbamate. Retrieved from [Link]
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MEDIFF. (n.d.). API Intermediates. Retrieved from [Link]
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Kumar, A., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research. Retrieved from [Link]
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Pharma Noble Chem Ltd. (n.d.). Pharma API Intermediates. Retrieved from [Link]
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Pittelkow, M., Lewinsky, R., & Christensen, J. B. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses Procedure. Retrieved from [Link]
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Singh, M. K., et al. (2011). tert-Butyl N-{2-[bis(prop-2-yn-1-yl)amino]phenyl}carbamate. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]
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Loev, B., & Kormendy, M. F. (n.d.). Carbamic acid, tert-butyl ester. Organic Syntheses Procedure. Retrieved from [Link]
-
Ancellin, N., et al. (2012). Inhibitors of the TAM subfamily of tyrosine kinases: synthesis and biological evaluation. European Journal of Medicinal Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl (4-aminophenyl)carbamate. Retrieved from [Link]
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Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Retrieved from [Link]
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Zhang, L., et al. (2016). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. ResearchGate. Retrieved from [Link]
-
Singh, M. K., et al. (2011). tert-Butyl N-{2-[bis(prop-2-yn-1-yl)amino]phenyl}carbamate. National Center for Biotechnology Information. Retrieved from [Link]
-
Santos, J. L., et al. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals. Retrieved from [Link]
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Tenti, G., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Zhang, L., et al. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Atlantis Press. Retrieved from [Link]
-
Hodson, L. (2014). The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar. Retrieved from [Link]
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Al-Masoudi, N. A., et al. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 175278-17-8 | Product Name : 2-Bromo-4-(trifluoromethoxy)aniline. Retrieved from [Link]
-
Ni, Y., et al. (2011). Identification and SAR of a New Series of thieno[3,2-d]pyrimidines as Tpl2 Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
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NIOSH. (2016). Alphabetical Method Listing - T - NMAM 4th Edition. Centers for Disease Control and Prevention. Retrieved from [Link]
-
Ch肽 Biotech. (n.d.). tert-Butyl (2-amino-4-(trifluoromethyl)phenyl)carbamate. Retrieved from [Link]
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Application Note & Protocols: Strategic Coupling Reactions with tert-Butyl N-[2-amino-4-(trifluoromethyl)phenyl]carbamate
Abstract
This guide provides a comprehensive technical overview and detailed protocols for synthetic coupling reactions utilizing tert-butyl N-[2-amino-4-(trifluoromethyl)phenyl]carbamate. This aniline derivative is a critical building block in medicinal chemistry and drug discovery, particularly in the synthesis of kinase inhibitors and other targeted therapeutics.[1] Its structure features a nucleophilic primary amine ortho to a Boc-protected amine, with a potent electron-withdrawing trifluoromethyl group on the aromatic ring. This electronic feature significantly influences the reactivity of the primary amine, necessitating carefully optimized reaction conditions. This document outlines field-proven methodologies for two primary classes of transformations: peptide-style amide bond formation and palladium-catalyzed Buchwald-Hartwig C-N cross-coupling, providing researchers with the strategic rationale and procedural details required for successful synthesis.
Reagent Profile and Strategic Considerations
This compound contains two distinct amine functionalities. The primary aromatic amine is the principal site for synthetic modification. The secondary amine is protected as a tert-butoxycarbonyl (Boc) carbamate, rendering it non-nucleophilic under standard coupling conditions and ensuring regioselective reactions at the primary amine.
Key Structural Features & Their Implications:
-
Primary Amine (-NH₂): The primary nucleophile for coupling reactions.
-
Trifluoromethyl Group (-CF₃): A strong electron-withdrawing group that significantly reduces the nucleophilicity of the primary amine. This is a critical consideration; reaction conditions must be more forcing or employ more potent catalytic systems compared to those used for electron-rich anilines.
-
Boc-Protecting Group: Ensures site-selectivity and can be removed under acidic conditions post-coupling to reveal a second amine for further functionalization.
Amide Bond Formation: Coupling with Carboxylic Acids
The formation of an amide bond by coupling the primary amine with a carboxylic acid is one of the most fundamental transformations for this substrate. Due to the reduced nucleophilicity of the aniline, direct condensation is not feasible. The reaction requires the activation of the carboxylic acid coupling partner.
Mechanistic Rationale: In Situ Activation
Standard amide coupling protocols involve the in situ conversion of the carboxylic acid to a more reactive species. A common and highly effective method utilizes a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), in the presence of an additive like 1-hydroxybenzotriazole (HOBt). EDCI activates the carboxylate, which is then trapped by HOBt to form an activated ester. This intermediate is less prone to side reactions (like N-acylurea formation) and reacts efficiently with the electron-deficient amine to form the desired amide bond.
Key Experimental Parameters
-
Coupling Reagents: A combination of EDCI and HOBt is a robust, cost-effective choice for many applications.[2] For particularly challenging or sterically hindered couplings, more potent activating agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) may be required.
-
Base: A non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is essential to neutralize the acid salt of the amine and to facilitate the coupling process.[2]
-
Solvent: Anhydrous, aprotic solvents like dichloromethane (DCM), N,N-dimethylformamide (DMF), or tetrahydrofuran (THF) are standard. DMF is often preferred for its ability to dissolve a wide range of substrates and reagents.
Detailed Protocol: EDCI/HOBt Mediated Amide Coupling
This protocol describes a general procedure for the coupling of a generic carboxylic acid with the title compound.
Materials:
-
This compound (1.0 eq)
-
Carboxylic Acid (1.1 eq)
-
EDCI (1.5 eq)[2]
-
HOBt (1.5 eq)[2]
-
DIPEA (1.5 eq)[2]
-
Anhydrous DMF
-
Round-bottom flask, magnetic stirrer, nitrogen/argon atmosphere setup
Procedure:
-
To an oven-dried round-bottom flask under a nitrogen atmosphere, add the carboxylic acid (1.1 eq) and dissolve it in anhydrous DMF (to achieve a concentration of approx. 0.2 M).
-
Add this compound (1.0 eq), HOBt (1.5 eq), and DIPEA (1.5 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDCI (1.5 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aniline is consumed.[3]
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by silica gel column chromatography to yield the desired amide.
Buchwald-Hartwig C-N Cross-Coupling
For the synthesis of diarylamine structures, the Buchwald-Hartwig amination is the premier method. This palladium-catalyzed cross-coupling reaction forms a C-N bond between the primary amine of the title compound and an aryl halide or triflate.[4] The electron-deficient nature of the substrate makes ligand selection and reaction conditions paramount for achieving high yields.
Mechanistic Overview: The Palladium Catalytic Cycle
The reaction proceeds through a catalytic cycle involving a Pd(0)/Pd(II) redox couple. The key steps are: (1) Oxidative Addition of the Pd(0) catalyst into the aryl halide bond, (2) Amine Coordination & Deprotonation by a strong base to form a palladium-amido complex, and (3) Reductive Elimination to form the C-N bond and regenerate the Pd(0) catalyst.[5]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Critical Parameters for Success
-
Palladium Precatalyst: Air-stable precatalysts such as G2 or G3 Buchwald precatalysts are highly effective. Alternatively, combinations like Pd₂(dba)₃ or Pd(OAc)₂ can be used, which form the active Pd(0) species in situ.
-
Ligand: This is the most crucial variable. For electron-deficient anilines, bulky, electron-rich biaryl phosphine ligands are required to promote the reductive elimination step. t-BuXPhos and related ligands are particularly effective for these challenging couplings.[6][7]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is a common choice. For substrates sensitive to very strong bases, cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective alternatives.[8]
-
Solvent: Anhydrous, deoxygenated aprotic solvents such as toluene, dioxane, or THF are necessary to prevent catalyst deactivation.
Data Summary: Typical Buchwald-Hartwig Conditions
| Component | Example Reagents | Typical Loading/Conc. | Rationale |
| Aryl Partner | Aryl Bromide, Chloride, or Triflate | 1.0 - 1.2 eq | The electrophilic partner in the reaction. |
| Pd Precatalyst | [tBuXPhos Pd G3] | 1 - 5 mol% | Provides the active Pd(0) catalyst. |
| Ligand | t-BuXPhos | 1.2 - 1.5 x Pd mol% | Accelerates oxidative addition and reductive elimination.[6][7] |
| Base | NaOt-Bu, Cs₂CO₃ | 1.5 - 2.5 eq | Deprotonates the amine for coordination to palladium.[8] |
| Solvent | Toluene, Dioxane | 0.1 - 0.5 M | Anhydrous and aprotic to ensure catalyst stability. |
| Temperature | 80 - 110 °C | - | Provides energy to overcome activation barriers. |
Detailed Protocol: Buchwald-Hartwig C-N Coupling
Materials:
-
This compound (1.0 eq)
-
Aryl Halide (e.g., Aryl Bromide) (1.2 eq)
-
t-BuXPhos Pd G3 precatalyst (2 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (2.0 eq)
-
Anhydrous, degassed toluene
-
Schlenk tube or similar reaction vessel, magnetic stirrer, nitrogen/argon atmosphere
Procedure:
-
In a glovebox, add the t-BuXPhos Pd G3 precatalyst (2 mol%), NaOt-Bu (2.0 eq), aryl bromide (1.2 eq), and this compound (1.0 eq) to a Schlenk tube equipped with a stir bar.
-
Add anhydrous, degassed toluene to the tube.
-
Seal the vessel, remove it from the glovebox, and place it in a preheated oil bath at 100 °C.
-
Stir the reaction vigorously for 4-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove palladium residues, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired diarylamine.
Synthetic Workflow
The choice between amide coupling and C-N cross-coupling depends entirely on the desired final product. The following workflow illustrates the decision process.
Caption: Decision workflow for selecting the appropriate coupling protocol.
Conclusion
This compound is a versatile and valuable building block for complex molecule synthesis. Successful coupling reactions hinge on acknowledging the reduced nucleophilicity of the primary amine due to the electron-withdrawing -CF₃ group. For amide bond formation, robust activation agents like EDCI/HOBt are sufficient. For more challenging C-N cross-coupling reactions, the use of modern palladium catalysts with bulky, electron-rich biaryl phosphine ligands is essential for achieving high efficiency and yields. The protocols provided herein offer reliable starting points for researchers to develop and optimize syntheses for a wide array of target molecules.
References
- BenchChem. (2025). Reaction conditions for coupling Tos-O-C4-NH-Boc. BenchChem Technical Documents.
- García, G., et al. (n.d.). Coupling reaction between 4-(trifluoromethyl)aniline and cinnamoyl chloride. Semantic Scholar.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- ResearchGate. (2025). ChemInform Abstract: Pd-Catalyzed Amidation of Aryl(Het)
- Ali, A., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research, 26, 1594-1605.
- ResearchGate. (2025).
- Chemistry LibreTexts. (2023).
- Fabre, I., et al. (2015).
- MySkinRecipes. (n.d.). Tert-butyl(2-((2-amino-4-(trifluoromethyl)phenyl)amino)ethyl)
Sources
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- 2. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. t-BuXPhos: a highly efficient ligand for Buchwald–Hartwig coupling in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Application Note: Strategic Deprotection of the Boc Group from tert-butyl N-[2-amino-4-(trifluoromethyl)phenyl]carbamate
Audience: Researchers, scientists, and drug development professionals engaged in synthetic organic chemistry.
Abstract: This comprehensive guide provides a detailed exploration of the methodologies for the deprotection of the tert-butyloxycarbonyl (Boc) group from tert-butyl N-[2-amino-4-(trifluoromethyl)phenyl]carbamate to yield 4-(trifluoromethyl)benzene-1,2-diamine. Moving beyond a simple recitation of steps, this document elucidates the mechanistic rationale behind protocol choices, offers a comparative analysis of common techniques, and presents validated, step-by-step protocols. The objective is to empower researchers to select and execute the optimal deprotection strategy based on reaction scale, downstream application requirements, and available laboratory resources.
Introduction: The Strategic Importance of Boc Deprotection
The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines in modern organic synthesis, prized for its stability to a broad range of nucleophilic and basic conditions.[1] Its removal, typically under acidic conditions, is a critical step in the synthesis of complex molecules, particularly in the pharmaceutical industry.[2][3]
The substrate of interest, This compound (1) , presents a specific set of chemical features that must be considered for a successful deprotection. It is a substituted aniline containing:
-
A primary aromatic amine (-NH₂) that remains unprotected.
-
A Boc-protected secondary amine (-NHBoc).
-
An electron-withdrawing trifluoromethyl (-CF₃) group on the aromatic ring.
The product, 4-(trifluoromethyl)benzene-1,2-diamine (2) , is a valuable building block for the synthesis of heterocyclic compounds, such as benzimidazoles, which are prevalent scaffolds in medicinal chemistry. The efficiency and purity of this deprotection step are paramount for the success of subsequent synthetic transformations. This guide will focus on the most reliable and scalable acidic deprotection methods.
The Mechanism: An Acid-Catalyzed Cascade
The cleavage of the Boc group under acidic conditions proceeds through a well-established E1-type elimination mechanism.[4][5] Understanding this pathway is crucial for predicting potential side reactions and optimizing conditions.
-
Protonation: The reaction initiates with the protonation of the carbamate's carbonyl oxygen by a strong acid (e.g., H⁺ from TFA or HCl). This step activates the group for cleavage.
-
C-O Bond Cleavage: The protonated intermediate undergoes heterolytic cleavage of the C-O bond, leading to the formation of a stable tert-butyl cation and a transient carbamic acid intermediate.[2][5]
-
Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas.[4][5]
-
Amine Formation: This decarboxylation yields the free amine, which, under the acidic reaction conditions, is immediately protonated to form its corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt).
Caption: General mechanism of acid-catalyzed Boc deprotection.
A critical consequence of this mechanism is the generation of the highly reactive tert-butyl cation.[2] This electrophile can be trapped by nucleophiles present in the reaction mixture or undergo elimination to form isobutylene gas. In the context of our substrate, the electron-rich aromatic ring of the product diamine could potentially be alkylated by the tert-butyl cation, leading to impurities. While the electron-withdrawing -CF₃ group deactivates the ring, this possibility should not be entirely dismissed, especially under harsh conditions.
Comparative Analysis of Key Deprotection Protocols
The choice of acid and solvent system is the most critical decision in designing a Boc deprotection experiment. The two most prevalent and reliable methods involve Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl) in an organic solvent.
| Parameter | Protocol A: Trifluoroacetic Acid (TFA) | Protocol B: Hydrochloric Acid (HCl) in Dioxane |
| Reagents | Neat TFA or TFA in Dichloromethane (DCM) | 4.0 M HCl solution in 1,4-Dioxane |
| Typical Conditions | 0 °C to Room Temperature, 30 min - 2 hr | 0 °C to Room Temperature, 1 - 4 hr |
| Mechanism | Strong Brønsted acid catalysis | Strong Brønsted acid catalysis |
| Advantages | - Very fast and highly effective.[1] - Volatile, simplifying removal in vacuo. | - Often yields a crystalline hydrochloride salt, simplifying purification.[6] - Less prone to forming oily residues compared to TFA salts.[6] |
| Disadvantages | - Harsh; may cleave other acid-labile groups. - Product is isolated as a TFA salt, which can be oily and difficult to handle.[6] - TFA is corrosive and requires careful handling. | - Dioxane is a peroxide-former and must be handled with care. - Reaction times can be slightly longer than with TFA. - Removal of dioxane can be challenging due to its high boiling point. |
| Workup Strategy | Evaporation of solvent/TFA, followed by trituration with ether or conversion to free base. | Evaporation of solvent or precipitation of the HCl salt by adding an anti-solvent (e.g., diethyl ether). |
Validated Experimental Protocols
Safety First: Always work in a well-ventilated fume hood. Trifluoroacetic acid is highly corrosive and can cause severe burns. Hydrochloric acid and 1,4-dioxane are hazardous. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Protocol A: Deprotection using Trifluoroacetic Acid in Dichloromethane
This protocol is valued for its speed and efficacy. The primary challenge lies in handling the resulting TFA salt.
Materials and Equipment:
-
This compound (1)
-
Trifluoroacetic Acid (TFA), reagent grade
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask with stir bar
-
Ice bath
-
Rotary evaporator
-
Diethyl ether (or MTBE) for trituration
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
TLC plates (silica gel 60 F₂₅₄)
-
HPLC or LC-MS for reaction monitoring
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask charged with this compound (1.0 eq), add anhydrous DCM (approx. 0.1 M concentration). Place a magnetic stir bar in the flask and cool the solution to 0 °C in an ice bath.
-
Acid Addition: Slowly add TFA (5-10 eq.) to the stirring solution. A common ratio is a 1:1 mixture of DCM:TFA.[6] The addition is typically exothermic.
-
Reaction Monitoring (Self-Validation): Allow the reaction to stir at 0 °C and warm to room temperature over 1-2 hours. Monitor the disappearance of the starting material by TLC (e.g., using a 3:7 Ethyl Acetate:Hexanes mobile phase, the product will be at the baseline) or HPLC/LC-MS. The reaction is typically complete within 1 hour.
-
Workup - Option 1 (Isolation of TFA Salt): Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator. Caution: Use a cold trap and ensure your vacuum pump is compatible with acidic vapors. The resulting residue is the crude TFA salt of the product. This can be solidified by triturating with cold diethyl ether, followed by filtration.
-
Workup - Option 2 (Isolation of Free Base):
-
Concentrate the reaction mixture in vacuo.
-
Carefully dilute the residue with DCM and cool in an ice bath.
-
Slowly add saturated NaHCO₃ solution with vigorous stirring until gas evolution ceases and the aqueous layer is basic (pH > 8).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase two more times with DCM.
-
Combine the organic layers, dry over Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the crude free base (2) .
-
-
Purification & Characterization: The crude product can be purified by column chromatography on silica gel if necessary. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Protocol B: Deprotection using 4.0 M HCl in 1,4-Dioxane
This method is often preferred in process chemistry as it frequently yields a crystalline hydrochloride salt that can be easily isolated by filtration, avoiding chromatography.[6]
Materials and Equipment:
-
This compound (1)
-
4.0 M solution of HCl in 1,4-Dioxane
-
Methanol (optional, to aid solubility)
-
Round-bottom flask with stir bar
-
Diethyl ether (or MTBE)
-
Büchner funnel and filter paper
-
Vacuum oven
Step-by-Step Methodology:
-
Reaction Setup: Dissolve this compound (1.0 eq) in a minimal amount of a suitable solvent like methanol or DCM, or add the HCl/dioxane solution directly if the substrate is soluble.
-
Acid Addition: To the substrate, add an excess of 4.0 M HCl in 1,4-Dioxane (5-10 eq. of HCl). Stir the mixture at room temperature.
-
Reaction Monitoring & Precipitation: Monitor the reaction by TLC or HPLC/LC-MS. As the reaction proceeds, the hydrochloride salt of the product may begin to precipitate from the solution. The reaction is typically complete within 2-4 hours.
-
Isolation of the Hydrochloride Salt:
-
Upon completion, you can often induce further precipitation by adding an anti-solvent like diethyl ether or MTBE. Stir for 30 minutes.
-
Collect the resulting solid by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of cold diethyl ether to remove any residual starting material or soluble impurities.
-
-
Drying and Characterization: Dry the isolated solid under vacuum. The product is the dihydrochloride salt of 4-(trifluoromethyl)benzene-1,2-diamine. This salt is often sufficiently pure for subsequent steps. It can be converted to the free base by partitioning between an organic solvent (e.g., ethyl acetate) and a base (e.g., NaHCO₃ or NaOH solution) if required.
Workflow and Decision Logic
The selection of a protocol is a function of the desired final product form and the scale of the reaction.
Caption: Decision workflow for selecting a Boc deprotection strategy.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | - Insufficient acid or reaction time. - Low reaction temperature. - Poor quality of reagents (e.g., old HCl/dioxane solution). | - Add more acid or prolong the reaction time. - Allow the reaction to warm to room temperature. - Use a fresh bottle of reagent. |
| Formation of Byproducts | - tert-butylation of the aromatic ring. - Degradation of starting material or product. | - Run the reaction at a lower temperature (0 °C). - Consider adding a scavenger like anisole or triethylsilane to trap the tert-butyl cation. |
| Product is an Oil/Gummy Solid | - Common for TFA salts. - Presence of residual solvent or impurities. | - For TFA salts, attempt co-evaporation with toluene to remove residual TFA.[6] - Convert the salt to the free base, which may be a solid or more amenable to purification. - Purify via column chromatography. |
| Difficulty Isolating Free Base | - The diamine product may have some water solubility. | - When performing a basic workup, extract with a more polar solvent like ethyl acetate or a mixture of DCM/isopropanol. - Ensure the aqueous layer is sufficiently basic to deprotonate the diamine completely. |
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Awuah, E., & Boadu, J. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA? Retrieved from [Link]
-
Foley, D. P., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]
-
Ashenhurst, J. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. Retrieved from [Link]
-
Reddit. (2023). Boc De-protection. r/Chempros. Retrieved from [Link]
-
Awuah, E., & Boadu, J. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Royal Society of Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
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- 1. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 6. reddit.com [reddit.com]
Application Notes and Protocols: Synthetic Routes to Novel Derivatives from tert-butyl N-[2-amino-4-(trifluoromethyl)phenyl]carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold for Modern Drug Discovery
The fluorinated aniline derivative, tert-butyl N-[2-amino-4-(trifluoromethyl)phenyl]carbamate, represents a cornerstone building block in contemporary medicinal chemistry. Its strategic combination of a nucleophilic primary amine, a Boc-protected secondary amine, and an electron-withdrawing trifluoromethyl group on a phenylenediamine scaffold offers a rich platform for the synthesis of a diverse array of heterocyclic systems.[1] These resulting scaffolds, particularly those containing quinazolinone and benzimidazole cores, are prevalent in a multitude of clinically significant therapeutic agents, including kinase inhibitors for oncology and novel antiviral compounds.[2][3]
The presence of the trifluoromethyl group is of particular importance. It can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins, making it a highly desirable feature in drug design.[4] This guide provides a detailed exploration of key synthetic transformations starting from this compound, offering both the theoretical underpinnings and practical, step-by-step protocols for the synthesis of novel derivatives.
Core Synthetic Strategies: Building Complexity from a Privileged Starting Material
The synthetic utility of this compound is primarily centered on the reactivity of the vicinal amino groups, which serve as ideal precursors for a variety of cyclization reactions. The Boc-protecting group allows for selective functionalization of the primary amine, or it can be removed to liberate the diamine for subsequent transformations.
Below, we detail the synthetic pathways to two key classes of medicinally relevant heterocycles: quinazolinones and benzimidazoles. We also explore the potential for palladium-catalyzed cross-coupling reactions to further diversify the molecular architecture.
Figure 1: Key synthetic transformations from the starting carbamate.
I. Synthesis of Quinazolinone Derivatives: A Gateway to Bioactive Molecules
The synthesis of quinazolinones from 2-aminobenzamides is a robust and widely utilized transformation in medicinal chemistry.[5] The starting carbamate can be readily converted to a variety of quinazolinone derivatives, including those with a trifluoromethyl group at the 2-position, which are of significant interest for their biological activities.[2][6]
Protocol 1: Two-Step Synthesis of 2-Substituted-7-(trifluoromethyl)quinazolin-4(3H)-ones
This protocol first involves the acylation of the primary amino group, followed by a cyclization step to form the quinazolinone ring.
Step 1: Acylation of this compound
-
To a stirred solution of this compound (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane or THF) at 0 °C, add a base such as triethylamine or pyridine (1.2 eq.).
-
Slowly add the desired acyl chloride (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-acyl intermediate, which can often be used in the next step without further purification.
Step 2: Cyclization to the Quinazolinone
-
Dissolve the crude N-acyl intermediate from Step 1 in a suitable solvent such as acetic acid or ethanol.
-
Heat the mixture to reflux for 4-8 hours. The cyclization can be promoted by the addition of a catalytic amount of a strong acid (e.g., HCl).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature, which may cause the product to precipitate.
-
Collect the solid by filtration, or concentrate the solution and purify the residue by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to afford the desired quinazolinone derivative.
| Reactant (Acyl Chloride) | Expected Product | Typical Yield (%) |
| Acetyl chloride | 2-Methyl-7-(trifluoromethyl)quinazolin-4(3H)-one | 75-85 |
| Benzoyl chloride | 2-Phenyl-7-(trifluoromethyl)quinazolin-4(3H)-one | 80-90 |
| 4-Chlorobutyryl chloride | 2-(3-Chloropropyl)-7-(trifluoromethyl)quinazolin-4(3H)-one | 70-80 |
Table 1: Representative examples of quinazolinone synthesis.
II. Benzimidazole Synthesis: A Foundation for Diverse Biological Activity
The condensation of o-phenylenediamines with aldehydes or carboxylic acids is a classical and efficient method for the synthesis of benzimidazoles.[7][8][9] The Boc-protected starting material can be deprotected under acidic conditions to yield the corresponding diamine, which can then be cyclized.
Protocol 2: One-Pot Deprotection and Cyclization to 2-Substituted-5-(trifluoromethyl)-1H-benzimidazoles
This protocol combines the deprotection of the carbamate and the cyclization with an aldehyde in a single pot.
-
Dissolve this compound (1.0 eq.) and a desired aldehyde (1.1 eq.) in a suitable solvent such as ethanol or methanol.
-
Add a catalytic amount of an acid, such as p-toluenesulfonic acid or hydrochloric acid.
-
Heat the reaction mixture to reflux for 6-12 hours. The reaction first proceeds through the deprotection of the Boc group, followed by the condensation of the resulting diamine with the aldehyde and subsequent oxidative cyclization.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and neutralize with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, concentrate, and purify by column chromatography to yield the desired benzimidazole derivative.
| Reactant (Aldehyde) | Expected Product | Typical Yield (%) |
| Benzaldehyde | 2-Phenyl-5-(trifluoromethyl)-1H-benzimidazole | 85-95 |
| 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-benzimidazole | 80-90 |
| Cyclohexanecarboxaldehyde | 2-Cyclohexyl-5-(trifluoromethyl)-1H-benzimidazole | 75-85 |
Table 2: Representative examples of benzimidazole synthesis.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological evaluation of 2-aminoquinazolin-4(3H)-one derivatives as potential SARS-CoV-2 and MERS-CoV treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinazolinone synthesis [organic-chemistry.org]
- 7. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzimidazole synthesis [organic-chemistry.org]
- 9. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of tert-butyl N-[2-amino-4-(trifluoromethyl)phenyl]carbamate
Welcome to the dedicated technical support guide for tert-butyl N-[2-amino-4-(trifluoromethyl)phenyl]carbamate. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this key synthetic intermediate. The guidance herein is structured to address practical laboratory challenges, explaining the chemical principles behind each recommendation to empower researchers in their work.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification workflow, presented in a question-and-answer format.
Question 1: My crude product appears oily and is difficult to handle. What is the best initial step to isolate a solid?
Answer:
-
Probable Cause: The presence of residual solvents (e.g., THF, DMF, Dichloromethane) and low-melting point impurities are the most common reasons for an oily or waxy crude product. The starting material, 2-amino-4-(trifluoromethyl)aniline, may also be carried through, depressing the melting point.
-
Recommended Solution: Trituration/Slurry Wash
-
Place the crude oil/solid in a flask with a stir bar.
-
Add a non-polar solvent in which the desired product has very low solubility. Heptane or a mixture of heptane/diethyl ether (e.g., 9:1 v/v) is an excellent starting point.
-
Stir the mixture vigorously at room temperature for 1-2 hours. The product should precipitate as a solid, while many impurities remain dissolved.
-
Filter the solid, wash with a small amount of cold heptane, and dry under vacuum.
-
-
Verification: The resulting material should be a free-flowing solid. Assess its purity via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) before proceeding to more rigorous purification.
Question 2: I'm seeing multiple spots on my TLC plate after purification. One of the spots is at the baseline with polar eluents and stains with ninhydrin. What is it?
Answer:
-
Probable Cause: This is a classic sign of premature deprotection of the tert-butoxycarbonyl (Boc) group. The resulting free diamine, 4-(trifluoromethyl)benzene-1,2-diamine, is highly polar and will adhere strongly to the silica gel baseline. The Boc group is notoriously sensitive to acidic conditions.[1][2] This can occur during an acidic aqueous workup or if the crude material is left on silica gel for an extended period.
-
Recommended Solutions:
-
Avoid Strong Acids: During the reaction workup, use a mild base like a saturated aqueous sodium bicarbonate (NaHCO₃) solution for neutralization instead of stronger bases or acids.
-
Buffer Your Chromatography: If performing flash column chromatography, consider pre-treating the silica gel. This can be done by flushing the packed column with the mobile phase containing 0.5-1% triethylamine (Et₃N) to neutralize acidic sites on the silica surface.
-
Rapid Purification: Do not let the compound sit on the column for longer than necessary.
-
-
Verification: A successful purification will show the absence of the baseline spot on TLC. In a reverse-phase HPLC analysis, the deprotected product will appear as a new, earlier-eluting peak due to its increased polarity.[3]
Question 3: My product degrades on the silica gel column, resulting in low recovery and streaking on TLC. How can I avoid this?
Answer:
-
Probable Cause: In addition to acid-catalyzed deprotection, the free amine group on the phenyl ring can interact strongly with the acidic silica gel surface, leading to poor chromatographic performance (streaking) and potential oxidation. Aromatic amines can be susceptible to air oxidation, which is often catalyzed by the solid support.
-
Recommended Solutions:
-
Use Deactivated Silica: Employ silica gel that has been neutralized with triethylamine as described in the previous point.
-
Alternative Stationary Phases: If the problem persists, switch to a less acidic support like neutral alumina. A polarity gradient from hexane to ethyl acetate is often effective on alumina.
-
Minimize Residence Time: Use a wider diameter column and apply slight positive pressure to increase the flow rate, minimizing the time the compound spends on the stationary phase.
-
-
Workflow Diagram: Purification Strategy
Caption: General workflow for purifying the target compound.
Question 4: Recrystallization attempts fail, with the product either 'oiling out' or having poor recovery. What is the best approach?
Answer:
-
Probable Cause: "Oiling out" occurs when a compound is melted in the hot solvent rather than dissolved, or when its solubility decreases too rapidly upon cooling. Poor recovery often results from using a solvent in which the compound is too soluble, even at low temperatures. Carbamates can be thermally unstable, and prolonged heating during recrystallization should be avoided.[4]
-
Recommended Solution: Systematic Solvent Screening
-
Start Small: Use a small amount of your material (~50 mg) for screening.
-
Test Single Solvents: Test solubility in a range of solvents (e.g., heptane, toluene, ethyl acetate, isopropanol, acetonitrile) at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
-
Develop a Two-Solvent System: This is often the most effective method. Find a "solvent" in which the compound is highly soluble (e.g., dichloromethane or ethyl acetate) and a "non-solvent" in which it is insoluble (e.g., heptane or hexane).[5]
-
Dissolve the compound in a minimal amount of the hot "solvent."
-
Slowly add the "non-solvent" dropwise while the solution is hot until it just becomes cloudy (the cloud point).
-
Add a drop or two of the "solvent" to make it clear again.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
-
-
Data Presentation: Recrystallization Solvent Guide
Solvent System Hot Solubility Cold Solubility Expected Outcome Isopropanol/Water Good Poor Good potential for crystallization. Toluene Good Moderate May result in low recovery; try cooling to -20 °C. Ethyl Acetate/Heptane Good Poor Excellent potential; a widely used system for such compounds.[5] Dichloromethane/Hexane Good Poor Good potential, but be mindful of residual DCM.[5] | Acetonitrile | Moderate | Poor | May require larger volumes but can yield high-purity crystals. |
Frequently Asked Questions (FAQs)
Q: What are the most likely impurities in my sample?
A: The impurity profile is highly dependent on the synthetic route, but common impurities include:
-
Unreacted Starting Material: 2-amino-4-(trifluoromethyl)aniline.
-
Deprotected Product: 4-(trifluoromethyl)benzene-1,2-diamine.
-
Di-Boc Species: Over-protection leading to tert-butyl N-[2-(tert-butoxycarbonylamino)-4-(trifluoromethyl)phenyl]carbamate.
-
Reagent-Related Impurities: By-products from the Boc-protection step, such as those derived from di-tert-butyl dicarbonate (Boc₂O).[2][6]
Q: How should I set up an HPLC method for purity analysis?
A: A reverse-phase HPLC method is ideal for monitoring the purity of this compound.[7][8]
-
Protocol: Reverse-Phase HPLC Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid (preferred over TFA to minimize on-column deprotection).[9]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would be 10% to 95% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Expected Elution Order: The deprotected amine will elute first, followed by the desired product. Any less polar impurities (like a di-Boc species) will have a longer retention time.[3]
-
-
Troubleshooting Diagram: HPLC Impurity Analysis
Caption: Decision tree for identifying unknown HPLC peaks.
Q: Why is my purified solid yellow or brown? How can I fix it?
A: Aromatic amines are prone to air oxidation, which forms highly colored impurities. The color indicates that a small amount of an oxidized species is present, even if the bulk purity is high by HPLC (as the impurity may not have a strong UV chromophore). To decolorize the material:
-
Activated Carbon Treatment: During recrystallization, after the product is fully dissolved in the hot solvent, add a very small amount (~1-2% w/w) of activated carbon.
-
Hot Filtration: Keep the solution hot and swirl for 5-10 minutes. Filter the hot solution through a pad of celite to remove the carbon.
-
Crystallization: Allow the colorless filtrate to cool and crystallize as usual. Caution: Perform this on a small scale first, as activated carbon can sometimes adsorb the desired product, reducing yield.
Q: What are the recommended storage conditions for the final product?
A: To prevent degradation, the purified this compound should be stored under the following conditions:
-
Temperature: Cold, ideally at 2-8 °C.
-
Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the free amine.
-
Light: In an amber vial or protected from light.
References
-
Organic Syntheses Procedure. Carbamic acid, tert-butyl ester. Available at: [Link]
-
Singh, M. K., et al. (2011). tert-Butyl N-{2-[bis(prop-2-yn-1-yl)amino]phenyl}carbamate. Acta Crystallographica Section E: Crystallographic Communications, 67(Pt 6), o1382. Available at: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. Synthesis of Boc-protected cis- and trans-4-trifluoromethyl-d-prolines. Available at: [Link]
-
Kosjek, T., et al. (2017). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. Available at: [Link]
-
The Royal Society of Chemistry. Supporting Information: A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids.... Available at: [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. BOC Deprotection Reagent Guide. Available at: [Link]
-
ResearchGate. Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. (2012). Available at: [Link]
-
ResearchGate. What are the possible impurities in boc protection of amino acids.... (2018). Available at: [Link]
-
Organic Syntheses Procedure. (2-Aminoethyl)carbamic acid tert-butyl ester. Available at: [Link]
-
ResearchGate. Synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl) Carbamate. (2019). Available at: [Link]
-
ResearchGate. tert-Butyl N-{2-[bis(prop-2-yn-1-yl)amino]phenyl}carbamate. (2011). Available at: [Link]
-
Atlantis Press. Synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl) carbamate. Available at: [Link]
-
ACS Publications - Organic Letters. Direct Amidation of Tertiary N-Benzylamines. Available at: [Link]
-
J&K Scientific LLC. BOC Protection and Deprotection. Available at: [Link]
Sources
- 1. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 2. jk-sci.com [jk-sci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. tert-Butyl N-{2-[bis(prop-2-yn-1-yl)amino]phenyl}carbamate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of tert-butyl N-[2-amino-4-(trifluoromethyl)phenyl]carbamate
Welcome to the technical support center for the synthesis of tert-butyl N-[2-amino-4-(trifluoromethyl)phenyl]carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this critical synthetic step. As a key intermediate in the synthesis of various pharmaceuticals, including the BRAF inhibitor Dabrafenib, achieving high purity and yield is paramount.
The primary route to this compound involves the chemoselective reduction of its nitro precursor, tert-butyl N-[2-nitro-4-(trifluoromethyl)phenyl]carbamate. The core challenge lies in reducing the nitro group to an amine while preserving the acid-labile tert-butoxycarbonyl (Boc) protecting group. This guide provides in-depth, field-proven insights to troubleshoot common issues and optimize your reaction conditions.
Core Synthetic Pathway: Catalytic Hydrogenation
The most prevalent and scalable method for this transformation is catalytic transfer hydrogenation or direct hydrogenation. This process offers high chemoselectivity under mild conditions.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address potential issues during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst for this reduction?
A1: 10% Palladium on carbon (Pd/C) is the most commonly used and effective catalyst for this transformation.[1] It offers an excellent balance of activity and selectivity. The catalyst loading is typically in the range of 1-5 mol% relative to the nitro-compound. For transfer hydrogenation, hydrazine hydrate is a common hydrogen source.[1]
Q2: My starting material, tert-butyl N-[2-nitro-4-(trifluoromethyl)phenyl]carbamate, is difficult to dissolve. Which solvent is recommended?
A2: The starting material has moderate solubility.[2] Common solvents that provide good solubility and are compatible with hydrogenation include ethanol (EtOH), methanol (MeOH), ethyl acetate (EtOAc), and tetrahydrofuran (THF). A co-solvent system, such as THF/MeOH, can also be effective. The choice of solvent can sometimes influence the reaction rate and impurity profile.[3]
Q3: Is the Boc protecting group stable under these hydrogenation conditions?
A3: Generally, yes. The Boc group is stable to the neutral or mildly basic conditions of catalytic hydrogenation.[4] However, it is sensitive to acid.[4][5] Care must be taken to ensure the reaction medium does not become acidic, which could happen if using an ammonium formate transfer hydrogenation without a buffer or if acidic impurities are present in the starting materials or solvent.
Troubleshooting Common Side Reactions & Issues
Q4: My reaction is very slow or incomplete. What are the likely causes?
A4: Several factors can lead to a sluggish or stalled reaction:
-
Catalyst Inactivity: The Pd/C catalyst may be old, of poor quality, or poisoned. Catalyst poisoning can occur if sulfur-containing compounds or other inhibitors are present in the starting materials or solvent.[6]
-
Solution: Use a fresh, high-quality catalyst from a reputable supplier. Ensure solvents and starting materials are pure. If catalyst poisoning is suspected, a pre-treatment of the reaction mixture with activated carbon before adding the catalyst can sometimes help.
-
-
Insufficient Hydrogen: In direct hydrogenation, ensure adequate pressure (typically 1-4 atm of H₂) and efficient stirring to facilitate gas-liquid mass transfer. For transfer hydrogenation with hydrazine, ensure the stoichiometry is correct (typically 2-3 equivalents).
-
Poor Mass Transfer: Vigorous stirring is crucial for heterogeneous catalysis to ensure the substrate, hydrogen, and catalyst are in intimate contact.[7]
Q5: I am observing a significant byproduct that I suspect is the de-Boc'd product, 4-(trifluoromethyl)benzene-1,2-diamine. Why is this happening and how can I prevent it?
A5: Formation of the de-Boc'd diamine indicates that the Boc group is being cleaved.
-
Causality: This is almost always due to acidic conditions.[4] The source of acid could be impurities in your starting material or solvent, or it could be generated in situ. For example, using ammonium formate as a hydrogen donor can create an acidic environment.
-
Prevention Strategy:
-
Ensure Neutral pH: Use high-purity, neutral solvents. If necessary, add a non-nucleophilic base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) to the reaction mixture to act as an acid scavenger.
-
Alternative Hydrogen Source: Switch from ammonium formate to hydrazine hydrate, which is basic and poses less risk of Boc cleavage.[1]
-
Temperature Control: While the reduction is often run at room temperature, excessive exotherms can sometimes promote side reactions. Maintain a controlled temperature (e.g., 25-40°C).
-
Q6: My final product is contaminated with partially reduced intermediates (nitroso or hydroxylamino species). How can I drive the reaction to completion?
A6: The reduction of a nitro group proceeds through nitroso and hydroxylamino intermediates.[8] Their presence indicates an incomplete reaction.
-
Causality: This is often a result of the same factors that cause slow reactions: poor catalyst activity, insufficient hydrogen, or inadequate reaction time.
-
Optimization Strategy:
-
Increase Catalyst Loading: A modest increase in the catalyst loading (e.g., from 2 mol% to 5 mol%) can help drive the reaction to completion.
-
Extend Reaction Time: Monitor the reaction by TLC or HPLC. Continue the reaction until all intermediates are consumed.
-
Increase Hydrogen Pressure/Equivalents: For direct hydrogenation, increase the H₂ pressure. For transfer hydrogenation, add an additional portion of the hydrogen donor (e.g., 0.5 eq of hydrazine).
-
Q7: I've isolated my product, but it has a pink or purple discoloration. What causes this and how can it be removed?
A7: Aromatic amines, particularly phenylenediamines, are highly susceptible to air oxidation, which forms colored impurities.
-
Causality: The free diamine byproduct from any de-Boc'ing is especially prone to oxidation. Even the product itself can slowly oxidize upon prolonged exposure to air, especially in solution or when impure.
-
Prevention and Purification:
-
Workup Under Inert Atmosphere: During extraction and solvent removal, try to minimize air exposure. Using a nitrogen or argon blanket is good practice.
-
Charcoal Treatment: Dissolve the crude product in a suitable solvent (like ethyl acetate or dichloromethane) and stir with a small amount of activated charcoal for 15-30 minutes, then filter through Celite®. This is often very effective at removing colored impurities.
-
Recrystallization/Trituration: Recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) or trituration with a non-polar solvent like hexanes or diethyl ether can effectively purify the product and remove colored material.
-
Experimental Protocols
Protocol 1: Standard Catalytic Hydrogenation
This protocol is a reliable starting point for the synthesis.
-
Setup: To a flask equipped with a magnetic stir bar, add tert-butyl N-[2-nitro-4-(trifluoromethyl)phenyl]carbamate (1.0 eq).
-
Solvent & Catalyst: Add ethanol (approx. 10 mL per gram of substrate) followed by 10% Pd/C (2 mol%).
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂) three times. Maintain the H₂ pressure at 50 psi (approx. 3.4 atm).
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or HPLC (typically 2-6 hours).
-
Workup: Once the starting material is consumed, carefully vent the hydrogen and purge the flask with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified if necessary.
Protocol 2: Impurity Analysis by HPLC
A generic HPLC method for monitoring reaction progress.
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Expected Elution | Product will be significantly more polar than the starting material. |
References
- US7531684B2: Process for making aminoalkylphenyl carbamates and intermediates therefor.
-
Klenke, B. et al. (2001). Nitrile Reduction in the Presence of Boc-Protected Amino Groups by Catalytic Hydrogenation over Palladium-Activated Raney-Nickel. ResearchGate. [Link]
- Blaser, H. U., & Schmidt, E. (Eds.). (2007).Asymmetric Catalysis on Industrial Scale: Challenges, Approaches and Solutions. John Wiley & Sons.
-
ACS Publications. Scalable Electrochemical Reduction of Nitrobenzotrifluorides to 3-Trifluoromethylanilines. Organic Process Research & Development. [Link]
- Gallezot, P., & Richard, D. (1998). Selective catalytic hydrogenation of functionalized nitroarenes: an update.
-
Chemistry LibreTexts. 8.6: Reduction of Alkenes - Hydrogenation. [Link]
-
OpenStax. 8.6 Reduction of Alkenes: Hydrogenation. Organic Chemistry. [Link]
-
Chopade, M. U. et al. (2014). A Facile Reductive Boc protection of Nitroolefins by Catalytic nickel chloride with sodium borohydride. ResearchGate. [Link]
-
Li, H. et al. (2022). Boosting the activity in the liquid-phase hydrogenation of S-containing nitroarenes by dual-site Pt/CeO2 catalysts design. Nature Communications. [Link]
-
Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]
-
Organic Syntheses. Carbamic acid, tert-butyl ester. [Link]
-
Wikipedia. Hydrogenation. [Link]
-
Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]
-
ResearchGate. Selective Photocatalytic Reduction of Nitrobenzene to Anilines, Azoxybenzene, and Azobenzene. [Link]
-
ResearchGate. Synthesis of tert-butyl((trifluoromethyl)sulfonyl)carbamate (BTFSA). [Link]
-
University of Illinois. The Art of Heterogeneous Catalytic Hydrogenation - Part 1. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Pittelkow, M. Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. [Link]
-
YouTube. Catalytic Hydrogenation of Alkenes - Heterogeneous Catalysts. [Link]
-
Schenzle, A. et al. (1997). Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. Journal of Bacteriology. [Link]
-
Ravilova, L. et al. (2019). Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. Journal of Chemical Technology and Metallurgy. [Link]
-
Wikipedia. Reduction of nitro compounds. [Link]
-
Li, H. et al. (2009). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Molecules. [Link]
Sources
- 1. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 579474-18-3|tert-Butyl (2-nitro-4-(trifluoromethyl)phenyl)carbamate|BLD Pharm [bldpharm.com]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. reddit.com [reddit.com]
- 6. Boosting the activity in the liquid-phase hydrogenation of S-containing nitroarenes by dual-site Pt/CeO2 catalysts design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydrogenation - Wikipedia [en.wikipedia.org]
- 8. Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134 - PMC [pmc.ncbi.nlm.nih.gov]
Introduction to Carbamate Synthesis and Thermal Effects
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Continuous Synthesis of Carbamates from CO2 and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic insights into carbamate formation from CO 2 and amines: the role of guanidine–CO 2 adducts - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY01433A [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Polyurethane Waste Recycling: Thermolysis of the Carbamate Fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sintef.no [sintef.no]
- 7. Understanding Carbamate Formation Reaction Thermochemistry of Amino Acids as Solvents for Postcombustion CO2 Capture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. butlerov.com [butlerov.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Automated sample preparation for monitoring groundwater pollution by carbamate insecticides and their transformation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. From greenhouse gas to feedstock: formation of ammonium carbamate from CO2 and NH3 in organic solvents and its catalytic conversion into urea under mild conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Navigating the Nuances of Boc Deprotection in Trifluoromethyl-Containing Compounds
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for a common yet often challenging reaction: the removal of the tert-butyloxycarbonyl (Boc) protecting group from amines in molecules bearing a trifluoromethyl (CF₃) moiety. The unique electronic properties of the CF₃ group can significantly influence this standard transformation, leading to unexpected outcomes. This document is designed to provide you with the expertise and field-proven insights to navigate these challenges successfully.
The Challenge: The Trifluoromethyl Group's Electronic Influence
The trifluoromethyl group is a powerful tool in medicinal chemistry, often used to enhance metabolic stability, lipophilicity, and binding affinity. However, its potent electron-withdrawing nature significantly reduces the basicity of nearby amines.[1] This electronic effect can alter the reactivity of the Boc-protected amine, sometimes making deprotection non-trivial. This guide will help you understand and overcome these hurdles.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses specific issues you might encounter during the Boc deprotection of trifluoromethyl-containing compounds.
Issue 1: Incomplete or Sluggish Deprotection
Symptom: TLC or LC-MS analysis shows a significant amount of starting material remaining even after extended reaction times with standard TFA/DCM protocols.
Probable Cause:
The core issue often lies in the reduced basicity of the nitrogen atom adjacent to or electronically connected to the CF₃ group. The standard Boc deprotection mechanism is acid-catalyzed, initiated by the protonation of the Boc group's carbonyl oxygen.[2][3] While the nitrogen atom itself is not directly protonated in the rate-determining step, its electron-deficient nature, caused by the CF₃ group, can destabilize the transition state of the reaction, thereby slowing down the cleavage. For some substrates, the rate of deprotection has been found to have a second-order dependence on the acid concentration, meaning that insufficient acid will significantly hamper the reaction.[4][5]
Solutions:
-
Increase Acid Concentration: The most straightforward approach is to increase the concentration of trifluoroacetic acid (TFA). While a 20-50% TFA solution in dichloromethane (DCM) is a common starting point, for electron-deficient substrates, using a higher concentration, even up to neat TFA, may be necessary.[6][7][8]
-
Elevate the Temperature: Gentle heating of the reaction mixture to 30-40 °C can often provide the necessary activation energy to drive the deprotection to completion. However, this should be done with caution, monitoring for potential side product formation.
-
Alternative Strong Acids: Consider using 4M HCl in 1,4-dioxane.[9] This reagent is often very effective for stubborn Boc deprotections. The resulting hydrochloride salt of the amine can sometimes be easier to handle and crystallize than the TFA salt.
Experimental Protocol: Standard vs. Forcing Conditions for an Electron-Deficient Substrate
| Condition | Reagent | Solvent | Temperature | Typical Time |
| Standard | 25% TFA | DCM | Room Temp | 2-4 h |
| Forcing | 50-100% TFA | DCM or Neat | Room Temp to 40°C | 30 min - 2 h |
| Alternative | 4M HCl | 1,4-Dioxane | Room Temp | 1-4 h |
Issue 2: Side Product Formation
Symptom: Your crude reaction mixture shows multiple spots on TLC or peaks in LC-MS that are not your starting material or desired product.
Probable Cause:
The primary culprit in acidic Boc deprotection is the formation of the reactive tert-butyl cation.[3] This electrophile can alkylate any nucleophilic sites on your molecule. While the CF₃ group deactivates the amine, it can make other parts of the molecule, such as an aromatic ring, more susceptible to electrophilic attack if not already deactivated.
Solutions:
-
Use of Scavengers: The most effective way to mitigate side reactions from the tert-butyl cation is to use a scavenger. Scavengers are nucleophilic compounds added to the reaction mixture to trap the carbocation before it can react with your substrate.
Scavenger Purpose Triethylsilane (TES) or Triisopropylsilane (TIS) Reduces the tert-butyl cation to isobutane. Anisole or Thioanisole Acts as a trap for the tert-butyl cation. -
Lower the Temperature: Running the reaction at 0 °C can help to minimize side reactions by reducing the rate of the undesired alkylation.
Experimental Protocol: Boc Deprotection with a Scavenger
-
Dissolve the Boc-protected amine in DCM (or another suitable solvent).
-
Add a scavenger, such as triethylsilane (1-2 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add TFA (typically 25-50% v/v).
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
FAQs: Frequently Asked Questions
Q1: Are there any milder, non-acidic methods for Boc deprotection of CF₃-containing compounds?
A1: Yes, for substrates that are highly acid-sensitive, alternative methods can be employed.
-
Thermal Deprotection: Simply heating the Boc-protected amine in a high-boiling solvent can effect deprotection.[10][11] Interestingly, for anilines with electron-withdrawing substituents, this method has been shown to be faster than for those with electron-donating groups.[1] Solvents like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) can be particularly effective, sometimes in combination with microwave heating.[12][13][14]
-
Lewis Acid-Mediated Deprotection: Various Lewis acids have been reported to cleave Boc groups, often under milder conditions than strong protic acids.[15] Reagents like AlCl₃, ZnBr₂, or FeCl₃ can be effective.[9][16] However, it's important to note that in the presence of adventitious water, these can generate protic acids.[15]
-
Oxalyl Chloride in Methanol: This system has been shown to be a mild and effective method for deprotecting a range of N-Boc compounds, including those with electron-withdrawing groups.[5][12][13]
Q2: How does the position of the CF₃ group (e.g., ortho, meta, para on an aniline) affect the deprotection?
A2: The position of the CF₃ group has a significant impact on the electronic environment of the amine. An ortho or para CF₃ group will have a stronger electron-withdrawing effect on the amine through resonance and induction, potentially making the deprotection more sluggish under standard acidic conditions. A meta CF₃ group will have a primarily inductive effect, which is generally weaker. You may need to use more forcing conditions for ortho and para substituted compounds.
Q3: I've successfully deprotected my amine, but now I'm having trouble with the work-up and purification. What are some common issues?
A3: Trifluoromethylated amines can be challenging to purify for a few reasons:
-
TFA Salt Removal: The resulting amine is often isolated as a TFA salt, which can be difficult to break and may be oily. To obtain the free amine, a basic workup with aqueous sodium bicarbonate or sodium carbonate is typically performed.[7] To completely remove residual TFA, co-evaporation with a solvent like toluene or DCM can be effective.[17] Alternatively, using a weakly basic ion-exchange resin can be a clean way to get the free base without an aqueous workup.[18]
-
Volatility: Some smaller trifluoromethylated anilines can be somewhat volatile, so care should be taken during concentration under high vacuum.
-
Solubility: The high lipophilicity imparted by the CF₃ group can sometimes lead to solubility issues in common work-up solvents.
Decision Workflow for Troubleshooting Boc Deprotection of CF₃-Containing Compounds
Sources
- 1. rsc.org [rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jelsciences.com [jelsciences.com]
- 7. Boc Deprotection - TFA [commonorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. gsconlinepress.com [gsconlinepress.com]
- 10. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Amine Protection / Deprotection [fishersci.co.uk]
- 12. researchgate.net [researchgate.net]
- 13. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. vapourtec.com [vapourtec.com]
- 15. Lewis Acids - Wordpress [reagents.acsgcipr.org]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. scribd.com [scribd.com]
stability issues of tert-butyl N-[2-amino-4-(trifluoromethyl)phenyl]carbamate in solution
Technical Support Center: tert-butyl N-[2-amino-4-(trifluoromethyl)phenyl]carbamate
Welcome to the dedicated support center for this compound. This resource is designed for our valued partners in research, science, and drug development. As a critical intermediate in complex syntheses, understanding the stability profile of this molecule is paramount to ensuring the reproducibility and success of your experimental outcomes. This guide provides in-depth answers to common stability-related questions and offers practical troubleshooting advice based on established chemical principles and extensive field experience.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for solid this compound?
A: For maximum shelf-life, the solid compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[1] We recommend storage at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen) to minimize exposure to atmospheric moisture and oxygen. While generally stable under these conditions, proper storage is the first step in preventing premature degradation.[1][2]
Q2: What is the primary chemical instability of this compound in solution?
A: The principal vulnerability of this compound is the N-Boc (tert-butyloxycarbonyl) protecting group. This group is susceptible to cleavage under acidic conditions, which results in the hydrolytic release of the free diamine, isobutylene, and carbon dioxide.[3][4] This deprotection is often intentionally performed using strong acids like trifluoroacetic acid (TFA) but can also occur inadvertently under even mildly acidic conditions, leading to impurities and affecting reaction outcomes.[3][5]
Q3: How stable is the compound in common organic solvents?
A: The compound exhibits good stability in common anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile at room temperature for short-term use.[3] However, for prolonged storage in solution, we advise against it. If solutions must be prepared in advance, they should be stored at low temperatures (-20°C) under an inert atmosphere and used as quickly as possible. Protic solvents, especially acidic ones, should be avoided for storage as they can facilitate the hydrolysis of the Boc group.
Q4: Is the carbamate linkage susceptible to basic hydrolysis?
A: The N-Boc group is generally robust and resistant to hydrolysis under most basic conditions and attack by nucleophiles.[4][5] While strong basic conditions (e.g., high pH) can promote the hydrolysis of some carbamates, the N-Boc group on an aniline is significantly more stable to base than to acid.[6][7] For typical experimental conditions involving organic bases (e.g., triethylamine, DIPEA), the compound is considered stable.
Q5: What are the known chemical incompatibilities?
A: The primary incompatibility is with strong acids, which will cause rapid deprotection. Additionally, contact with strong oxidizing agents should be avoided.[1][2] The free amino group can also react with aldehydes and ketones, so care should be taken when using solvents that may contain these impurities.
Troubleshooting Guide
This section addresses specific experimental issues you may encounter, linking them to the stability profile of the compound.
Scenario 1: My HPLC/LC-MS analysis shows a growing impurity peak, especially in pre-prepared samples.
-
Question: I am analyzing the purity of my this compound stock. I observe a consistent, secondary peak that increases over time. What is happening?
-
Answer & Troubleshooting Steps: This is a classic symptom of solution-state degradation. The most likely impurity is the deprotected product, 2-amino-4-(trifluoromethyl)aniline.
-
Analyze Your Analytical Method: Are you using an acidic mobile phase, such as one containing 0.1% TFA? The acidic nature of the mobile phase can cause on-column deprotection, leading to the appearance of the impurity peak even if your sample is initially pure.[8]
-
Solution: For stability-indicating methods, switch to a less acidic or neutral mobile phase. A buffered mobile phase, such as ammonium acetate or ammonium formate at pH 5-7, is an excellent alternative. See Protocol 1 for a recommended HPLC method.
-
-
Evaluate Your Sample Preparation: In what solvent is your sample dissolved for analysis? Is it stored at room temperature on the autosampler for an extended period?
-
Solution: Dissolve the sample in a high-quality aprotic solvent (e.g., acetonitrile) immediately before analysis. If running a sequence, use the autosampler's cooling function (set to ~4°C) to minimize degradation in the vial.
-
-
Scenario 2: A reaction using this compound is giving a low yield of the desired product and an unexpected, more polar side product.
-
Question: I am performing a reaction that targets the free aniline group (the one not protected by Boc). However, my yield is low, and I am isolating a significant side product. What could be the cause?
-
Answer & Troubleshooting Steps: This issue strongly suggests that a portion of your starting material has degraded, exposing the second amino group. The resulting free diamine is now competing in your reaction, leading to double-adduct formation or other undesired side reactions.
-
Verify Starting Material Purity: Before starting your reaction, run a quick purity check (TLC or HPLC) on your solid this compound. Ensure it meets the required specification.
-
Assess Reaction Conditions: Are your reaction conditions acidic? Even trace amounts of acid can be sufficient to catalyze the removal of the Boc group.
-
Solution: If acidic conditions are unavoidable, consider changing your synthetic strategy. If they are unintentional, ensure all reagents and solvents are neutral and dry. Adding a non-nucleophilic base scavenger, like proton sponge, can sometimes be beneficial.
-
-
Investigate Reagent Stability: Was the compound dissolved in a solvent and stored before being added to the reaction?
-
Solution: Prepare the solution of the carbamate immediately before its use in the reaction. Avoid pre-mixing and letting it stand, especially in protic or potentially acidic solvents.
-
-
Visualizing the Primary Degradation Pathway
The primary stability concern is the acid-catalyzed cleavage of the N-Boc group.
Caption: Acid-catalyzed deprotection workflow.
Quantitative Stability Summary
The following table provides a general guideline for the stability of this compound under various solution conditions. This is based on the known chemistry of Boc-protected anilines.
| Condition | Solvent System | Temperature | Stability Outlook | Primary Degradation Product |
| Acidic | Acetonitrile / 0.1% TFA | Room Temp | Low (Minutes to Hours) | 2-amino-4-(trifluoromethyl)aniline |
| Neutral | Anhydrous Acetonitrile | Room Temp | Moderate (Hours to Days) | Minimal degradation if pure |
| Neutral Aqueous | Water / Acetonitrile (pH 7) | Room Temp | Moderate | Slow hydrolysis possible over time |
| Basic | Acetonitrile / 1% Et3N | Room Temp | High | Generally stable |
| Solid State | N/A | 2-8°C, Dry | Very High (Months to Years) | N/A |
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment with Minimized Degradation
This method is designed to accurately assess purity while preventing on-column deprotection of the Boc group.
1. Instrumentation and Columns:
-
HPLC system with UV detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
2. Mobile Phase Preparation:
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 6.8 with acetic acid.
-
Mobile Phase B: Acetonitrile.
-
Rationale: Ammonium acetate provides buffering capacity near neutral pH, preventing the acidic conditions that cleave the Boc group.[8] This is a crucial deviation from standard TFA-based methods for this specific compound.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
4. Sample Preparation:
-
Accurately weigh ~5 mg of the compound.
-
Dissolve in 5.0 mL of acetonitrile to make a 1 mg/mL stock solution.
-
Prepare samples immediately prior to injection. Use autosampler cooling if available.
Troubleshooting Workflow: Unexpected HPLC Peaks
Caption: Diagnostic workflow for HPLC impurities.
References
- Houston, Z. H. (n.d.). Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System.
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]
-
Trivedi, R., et al. (2016). Organic Carbamates in Drug Design and Medicinal Chemistry. PubMed Central. Retrieved from [Link]
- Chopa, C. S., et al. (2009). Relative Stability of Formamidine and Carbamate Groups in the Bifunctional Pesticide Formetanate Hydrochloride. American Chemical Society.
-
Standardization of PIL catalyzed N-Boc cleavage of N-Boc aniline. (2024). ResearchGate. Retrieved from [Link]
-
Frac, J., & Knez, D. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PubMed Central. Retrieved from [Link]
- Alem, Y., & Christiansen, L. (2013). Study of the Carbamate Stability of Amines Using ab Initio Methods and Free-Energy Perturbations.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl (4-amino-2-fluorophenyl)carbamate. Retrieved from [Link]
-
National Institutes of Health. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]
Sources
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
avoiding over-reaction in the synthesis of carbamate derivatives
Welcome to the technical support center for the synthesis of carbamate derivatives. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to navigate the complexities of carbamate synthesis and avoid common pitfalls such as over-reaction and byproduct formation. Our guidance is grounded in established chemical principles and field-proven insights to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding carbamate synthesis, offering quick and authoritative answers to get you started.
1. What are the most common methods for synthesizing carbamates?
There are several established methods for synthesizing carbamates, each with its own advantages and disadvantages. The classical approach involves the reaction of isocyanates with alcohols.[1][2][3] This method is highly efficient but often requires the handling of toxic and moisture-sensitive isocyanates.[2][4][5] Another common route is the reaction of amines with alkyl chloroformates, though this can generate stoichiometric amounts of HCl waste and may require long reaction times and excess base.[4][5] More modern, "phosgene-free" methods are gaining prominence due to safety and environmental concerns.[6][7][8][9] These include the direct fixation of carbon dioxide (CO₂) with amines and alcohols, often facilitated by catalysts,[4][5][7][10] and the use of activated carbonates like di-tert-butyl dicarbonate (Boc₂O).[11][12]
2. What is "over-reaction" in carbamate synthesis and why is it a problem?
Over-reaction in carbamate synthesis refers to the formation of undesired byproducts due to the reaction of the desired carbamate product or reactive intermediates with starting materials or other species in the reaction mixture. A common example is the formation of di- or tri-carbamates when synthesizing a mono-carbamate on a molecule with multiple hydroxyl or amino groups. Another is the formation of ureas or allophanates. These side reactions consume valuable starting materials, reduce the yield of the desired product, and complicate purification, which is particularly problematic in multi-step syntheses common in drug development.[13]
3. How can I prevent the formation of urea byproducts?
Urea formation is a frequent side reaction when using isocyanates. It occurs when the isocyanate reacts with an amine instead of the intended alcohol.[2] This can be the starting amine or an amine formed in situ from the reaction of the isocyanate with water.[2][14] To prevent this, it is crucial to conduct the reaction under strictly anhydrous conditions. Additionally, slow, controlled addition of the isocyanate to the alcohol can help favor the desired reaction pathway. If the starting material contains both amine and alcohol functionalities, protection of the amine group is often necessary.[15][16]
4. What are protecting groups and how are they used in carbamate synthesis?
Protecting groups are chemical moieties that are temporarily attached to a functional group to "mask" its reactivity while other chemical transformations are carried out on the molecule.[15] In the context of carbamate synthesis, they are essential for achieving selectivity, especially in complex molecules with multiple reactive sites (e.g., amino acids, polyols).[11][15] For instance, to selectively form a carbamate at a hydroxyl group in the presence of an amine, the amine can be protected, commonly as another carbamate like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl).[11][17] These protecting groups can then be selectively removed under specific conditions that do not affect the newly formed carbamate linkage.[11][15][17] This "orthogonal" protection strategy is a cornerstone of modern organic synthesis.[15][17]
Troubleshooting Guides
This section provides detailed, step-by-step guidance for overcoming specific challenges encountered during carbamate synthesis.
Issue 1: Formation of Di- or Poly-carbamates Instead of the Desired Mono-carbamate
Symptoms:
-
LC-MS or NMR analysis shows the presence of multiple carbamate additions to your starting material.
-
The isolated yield of the mono-carbamate is significantly lower than expected.
Causality: This issue arises when your starting material possesses multiple nucleophilic groups of similar reactivity (e.g., two hydroxyl groups in a diol). The isocyanate or other carbamoylating agent does not sufficiently discriminate between the target site and other available sites.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for selective mono-carbamate synthesis.
Detailed Protocols:
A. Kinetic vs. Thermodynamic Control
For substrates with nucleophilic groups of differing reactivity, leveraging kinetic control is often the most direct approach.[18][19] The less sterically hindered or more electronically activated group will typically react faster.
-
Protocol for Kinetic Control:
-
Lower the Reaction Temperature: Cool the reaction mixture to 0 °C or -78 °C. This reduces the overall reaction rate and amplifies the differences in activation energies between competing reaction pathways.[18]
-
Stoichiometry and Slow Addition: Use a precise stoichiometry (e.g., 1.0-1.1 equivalents) of the carbamoylating agent. Add the reagent dropwise over an extended period (e.g., 1-2 hours) using a syringe pump. This maintains a low concentration of the reactive species, favoring reaction at the most reactive site.
-
Use a Sterically Hindered Reagent: If possible, choose a bulkier carbamoylating agent. The steric hindrance can enhance selectivity for the less hindered nucleophilic site.
-
B. Orthogonal Protection Strategy
When nucleophilic groups have similar reactivity, a protection-deprotection sequence is the most robust solution.[15]
-
Protocol for Orthogonal Protection:
-
Selective Protection: Choose a protecting group that can be selectively introduced onto the functional group(s) you do not want to react. For example, silyl ethers (e.g., TBDMS) are excellent for protecting alcohols.
-
Carbamate Formation: With the other nucleophilic sites masked, proceed with the carbamate synthesis under standard conditions.
-
Deprotection: After purification of the protected carbamate, remove the protecting group under conditions that will not cleave the newly formed carbamate. For example, a TBDMS group can be removed with fluoride sources, which are typically orthogonal to many common carbamates.
-
Issue 2: N-Alkylation as a Side Reaction in CO₂-based Syntheses
Symptoms:
-
You observe a byproduct with a mass corresponding to the starting amine plus the alkyl group from your alkyl halide, but without the carbamate moiety.
-
This is particularly common in three-component coupling reactions of an amine, CO₂, and an alkyl halide.[10]
Causality: The starting amine is a potent nucleophile and can directly react with the alkyl halide in an Sₙ2 reaction, competing with the desired reaction of the carbamate anion intermediate with the alkyl halide.[5] This side reaction is often favored under harsher conditions or when the concentration of the carbamate intermediate is low.[5]
Troubleshooting Workflow:
Caption: Competing reactions in CO₂-based carbamate synthesis.
Detailed Protocols:
A. Optimizing Reaction Conditions
The balance between carbamate formation and N-alkylation can be shifted by adjusting reaction parameters to favor the formation and subsequent reaction of the carbamate anion.
-
Protocol for Minimizing N-Alkylation:
-
Increase CO₂ Concentration/Pressure: Ensure a high concentration of CO₂ in the reaction mixture. This can be achieved by bubbling CO₂ through the solution or running the reaction under a positive pressure of CO₂.[5] A higher CO₂ concentration pushes the equilibrium towards the formation of the carbamate anion, making it more available to react with the alkyl halide.[5]
-
Choice of Base and Solvent: The choice of base is critical. A strong, non-nucleophilic base can facilitate the formation of the carbamate anion. Cesium carbonate has been shown to be effective in promoting carbamate synthesis while minimizing N-alkylation.[10][20] Polar aprotic solvents like DMF or acetonitrile can also influence the reaction rates.[5][20]
-
Temperature Control: Operate at a moderate temperature. While higher temperatures can increase reaction rates, they may disproportionately accelerate the undesired N-alkylation side reaction.[21] Start with milder conditions (e.g., room temperature to 50 °C) and optimize from there.
-
B. Catalyst Selection
The use of specific catalysts can significantly enhance the rate of carbamate formation over competing side reactions.
-
Heterogeneous Catalysts: For certain applications, heterogeneous catalysts like γ-alumina-supported nickel oxide (NiO/Al₂O₃) can activate the carbonyl group and facilitate amine coupling, leading to higher conversions at moderate temperatures.[21]
-
Phase-Transfer Catalysts: In biphasic systems or when dealing with salts, a phase-transfer catalyst like tetrabutylammonium iodide (TBAI) can be beneficial. TBAI can facilitate the reaction between the carbamate salt and the alkyl halide.[10]
Data Summary Tables
Table 1: Common Carbamate Protecting Groups and Their Cleavage Conditions
| Protecting Group | Abbreviation | Structure | Cleavage Conditions | Orthogonality |
| tert-Butoxycarbonyl | Boc | Boc-N< | Strong Acid (e.g., TFA, HCl)[11][17] | Stable to base and hydrogenolysis[17] |
| Benzyloxycarbonyl | Cbz | Cbz-N< | H₂, Pd/C (Hydrogenolysis)[11] | Stable to mild acid and base[17] |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-N< | Base (e.g., Piperidine)[11][17] | Stable to acid and hydrogenolysis[15][17] |
Table 2: General Troubleshooting for Carbamate Synthesis
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or No Conversion | - Insufficiently reactive starting materials- Inappropriate solvent or temperature- Catalyst deactivation | - Increase temperature- Use a more effective catalyst (e.g., organocatalyst, metal catalyst)[20][21]- Switch to a more polar or non-polar solvent depending on the specific reaction[21] |
| Formation of Urea Byproduct | - Presence of water reacting with isocyanate- Amine reacting with isocyanate | - Use anhydrous solvents and reagents- Protect amine groups if present[15][16]- Slow addition of isocyanate to the alcohol[2] |
| N-Alkylation Side Reaction | - Direct reaction of amine with alkylating agent | - Increase CO₂ pressure/concentration[5]- Use a suitable base like Cs₂CO₃- Optimize temperature to favor carbamate formation |
| Racemization of Chiral Centers | - Harsh reaction conditions (strong base or high temperature) | - Use milder bases (e.g., organic bases)[20]- Conduct the reaction at lower temperatures- Some methods have been shown to be resistant to racemization |
References
-
Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]
-
Continuous Synthesis of Carbamates from CO2 and Amines. ACS Omega. [Link]
-
Continuous Synthesis of Carbamates from CO2 and Amines. PMC - NIH. [Link]
- WO2000050389A1 - Efficient carbamate synthesis.
-
Protective Groups. Organic Chemistry Portal. [Link]
-
26.05 Protecting Groups for Amines: Carbamates. YouTube. [Link]
-
Carbamate Protective Groups. Chem-Station Int. Ed. [Link]
-
Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal. [Link]
-
Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism. NIH. [Link]
-
Isocyanates - Overview. Occupational Safety and Health Administration - OSHA. [Link]
-
Isocyanate. Wikipedia. [Link]
-
Synthetic methods of carbamate synthesis. ResearchGate. [Link]
-
Carbamate synthesis by carbamoylation. Organic Chemistry Portal. [Link]
-
Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - PubMed Central. [Link]
-
Reaction of isocyanates with alcohols. ResearchGate. [Link]
-
Phosgene-Free Synthesis of Carbamates Using CO 2 and Titanium Alkoxides. ResearchGate. [Link]
-
Coordinative Ring‐Opening Polymerization of Limonene Carbamate Toward Phosgene‐ and Isocyanate‐Free Polyurethane. PMC - NIH. [Link]
-
Troubleshooting of hydrazine carbamate synthesis. Reddit. [Link]
-
Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide. MDPI. [Link]
- US6528678B2 - Phosgene-free process for preparing carbamates.
-
THERMOCHEMICAL STUDIES OF SOME ALCOHOL–ISOCYANATE REACTIONS. Canadian Science Publishing. [Link]
- EP1334084A2 - Phosgene-free process for preparing carbamates.
-
Carbamate. Wikipedia. [Link]
-
Kinetics of Carbamate Formation and Breakdown. ResearchGate. [Link]
-
Carbamate formation during liquid-liquid extraction of phenethylamines from alkaline water solution into the ethanol stabilized chloroform. ResearchGate. [Link]
-
14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. [Link]
-
Kinetic vs Thermodynamic Control--Conjugated Systems. YouTube. [Link]
-
Kinetic investigation on carbamate formation from the reaction of carbon dioxide with amino acids in homogeneous aqueous solution. ResearchGate. [Link]
-
Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]
-
Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach. RSC Advances. [Link]
-
Kinetics and Mechanism of Carbamate Formation from CO2(aq), Carbonate Species, and Monoethanolamine in Aqueous Solution. The Journal of Physical Chemistry A. [Link]
-
Polyurethane Waste Recycling: Thermolysis of the Carbamate Fraction. PMC - NIH. [Link]
-
Representative results for carbamates synthesis. ResearchGate. [Link]
-
Renewable Non-Isocyanate Based Thermoplastic Polyurethanes via Polycondensation of Dimethyl Carbamate Monomers with Diols. [Link]
-
Renewable Non-Isocyanate Based Thermoplastic Polyurethanes via Polycondensation of Dimethyl Carbamate Monomers with Diols. ResearchGate. [Link]
-
Isocyanates — Part 3.7 Synthesis of carbamates by DMAP-catalyzed reaction of amines with di-tert-butyldicarbonate and alcohols. Semantic Scholar. [Link]
Sources
- 1. Isocyanates - Overview | Occupational Safety and Health Administration [osha.gov]
- 2. Isocyanate - Wikipedia [en.wikipedia.org]
- 3. Carbamate - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Continuous Synthesis of Carbamates from CO2 and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. US6528678B2 - Phosgene-free process for preparing carbamates - Google Patents [patents.google.com]
- 9. EP1334084A2 - Phosgene-free process for preparing carbamates - Google Patents [patents.google.com]
- 10. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
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- 12. Isocyanates — Part 3.7 Synthesis of carbamates by DMAP-catalyzed reaction of amines with di-tert-butyldicarbonate and alcohols | Semantic Scholar [semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
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- 18. chem.libretexts.org [chem.libretexts.org]
- 19. m.youtube.com [m.youtube.com]
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- 21. nbinno.com [nbinno.com]
Technical Support Center: Column Chromatography Purification of tert-butyl N-[2-amino-4-(trifluoromethyl)phenyl]carbamate
Introduction
Welcome to the technical support guide for the purification of tert-butyl N-[2-amino-4-(trifluoromethyl)phenyl]carbamate. This molecule is a key intermediate in pharmaceutical research and drug development, valued for its unique structural features. However, its purification via column chromatography presents specific challenges due to the interplay of its functional groups: a basic aromatic amine, a moderately non-polar Boc-protecting group, and a highly electronegative trifluoromethyl moiety.
This guide provides a comprehensive, experience-driven approach to navigating these challenges. We will move beyond simple procedural steps to explain the causality behind our recommendations, ensuring you can adapt and troubleshoot effectively. Our goal is to equip you with a robust, self-validating protocol to achieve high purity and yield.
Section 1: Pre-Purification Analysis: The Key to Success
Before any silica meets your crude product, a thorough analysis by Thin-Layer Chromatography (TLC) is non-negotiable. This step informs your entire purification strategy.
Q1: How do I select the optimal TLC solvent system for my compound?
Answer: The goal is to find a solvent system that provides a retention factor (Rf) of 0.2-0.3 for the target compound. This Rf value typically ensures good separation on a column without requiring excessively long elution times.[1]
The structure of this compound suggests a compound of intermediate polarity. Therefore, a binary solvent system comprising a non-polar alkane and a more polar solvent is the ideal starting point.
Recommended Starting Solvent Systems:
-
Hexane / Ethyl Acetate (EtOAc)
-
Petroleum Ether / Ethyl Acetate (EtOAc)
-
Dichloromethane (DCM) / Hexane
Step-by-Step Protocol for TLC Analysis:
-
Prepare several small beakers with different ratios of your chosen solvent system (e.g., 9:1, 4:1, 7:3, 1:1 Hexane:EtOAc).
-
Dissolve a small amount of your crude reaction mixture in a suitable solvent (like DCM or EtOAc).
-
Spot the dissolved mixture onto at least three separate lanes on a silica TLC plate. On one of those lanes, co-spot the crude mixture with your starting material, if available.[1]
-
Develop the plates in the prepared solvent chambers.
-
Visualize the plates to determine the Rf values.
Q2: My compound is hard to see on the TLC plate. What visualization methods should I use?
Answer: This compound has features that allow for multiple visualization techniques. Using them in combination provides the most complete picture.
-
UV Light (254 nm): The aromatic phenyl ring will absorb UV light, appearing as a dark spot on the fluorescent green background of the TLC plate. This is the first, non-destructive method you should use.
-
Ninhydrin Stain: This is an excellent choice for this specific molecule. The primary aromatic amine will react with ninhydrin to produce a colored spot (typically yellow-orange for aromatic amines). More importantly, the Boc-protected amine will also become visible upon heating. The high temperature of a heat gun during staining causes the thermal cleavage of the acid-labile Boc group, revealing a primary amine that then reacts with the ninhydrin to give a distinct pink-to-purple spot.[2]
-
Potassium Permanganate (KMnO₄) Stain: This is a general, oxidative stain that will visualize most organic compounds that can be oxidized. It is a destructive method and should be used after UV visualization.
| Visualization Method | Target Functional Group | Expected Observation |
| UV Light (254 nm) | Phenyl Ring | Dark spot |
| Ninhydrin Stain | Primary Aromatic Amine | Yellow/Orange spot (may be weak) |
| Ninhydrin Stain + Heat | Boc-protected Amine | Pink/Purple spot (after Boc cleavage)[2] |
| KMnO₄ Stain | General (oxidizable groups) | Yellow/Brown spot on a purple background |
Section 2: The Purification Workflow: A Detailed Protocol
This section provides a step-by-step guide for performing the flash column chromatography.
Caption: Workflow for column chromatography purification.
Protocol Steps:
-
Column Selection & Packing:
-
Choose a glass column with a diameter appropriate for your sample size (a good rule of thumb is a 20:1 to 40:1 ratio of silica gel to crude material by weight).
-
Prepare a slurry of silica gel in your starting, non-polar eluent (e.g., 95:5 Hexane:EtOAc).
-
Pour the slurry into the column and use positive pressure (air or nitrogen) to pack the silica bed firmly and evenly. Ensure no air bubbles are trapped.[3] Add a thin layer of sand on top to protect the silica surface.
-
-
Sample Loading:
-
Wet Loading: If your compound is highly soluble in the eluting solvent, dissolve the crude mixture in a minimum amount of the solvent and carefully pipette it onto the sand layer.[3]
-
Dry Loading (Recommended): Dissolve your crude product in a volatile solvent (like DCM). Add a small amount of silica gel (2-3 times the mass of your product) to this solution. Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder. Carefully add this powder to the top of the column. This method often results in better separation.[3]
-
-
Elution and Fraction Collection:
-
Begin eluting with your determined solvent system. Apply gentle positive pressure to maintain a steady flow rate.
-
Collect fractions in an array of test tubes. The size of your fractions should be guided by the column volume (a common fraction size is ~1/4 of the column volume).
-
Monitor the elution process by spotting fractions onto a TLC plate. You can often fit 8-10 fractions on a single plate for rapid analysis.[1]
-
-
Isolation:
-
Once the pure fractions containing your target compound are identified by TLC, combine them in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified product.
-
Section 3: Troubleshooting Guide
Even with a good plan, issues can arise. This section addresses the most common problems encountered during the purification of this specific molecule.
Q3: My compound is streaking badly on the TLC plate and the column. How do I fix this?
Answer: Streaking (or tailing) is the most common issue for amine-containing compounds on acidic silica gel.[4] The lone pair of electrons on the primary aromatic amine interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, causing poor peak shape and inefficient separation.
-
Primary Cause: Strong acid-base interaction between the basic amine and the acidic silica gel.
-
Solution: Add a basic modifier to your eluent. Incorporating 0.5-1% triethylamine (Et₃N) into your solvent system (e.g., 80:20:1 Hexane:EtOAc:Et₃N) will neutralize the acidic sites on the silica.[1] The triethylamine, being a stronger base, will preferentially bind to the silanol groups, allowing your compound to travel through the column more uniformly.
Q4: I'm getting poor separation between my product and a non-polar impurity.
Answer: This often happens when the eluent is too polar, causing all compounds to move too quickly up the plate (high Rf values). The trifluoromethyl group and the Boc group both contribute significant non-polar character, so separation from other non-polar side products can be challenging.[5][6]
-
Primary Cause: The solvent system is too "strong" (too polar).
-
Solution: Decrease the polarity of your eluent. Increase the proportion of the non-polar solvent (hexane or petroleum ether). For example, if you are using 7:3 Hexane:EtOAc, try switching to 9:1 or even 95:5. This will increase the interaction of all compounds with the silica, improving the resolution between spots with small polarity differences.
Q5: My compound seems to be decomposing on the column, leading to low yield.
Answer: While the trifluoromethyl group is generally very stable, the Boc-protecting group is notoriously sensitive to acid.[6][7] Standard silica gel is acidic (pH ~4-5) and can slowly cleave the Boc group during a long purification, revealing the free diamine which will remain on the column.
-
Primary Cause: Acid-catalyzed cleavage of the tert-butyl carbamate (Boc) group by the acidic silica gel.
-
Solutions:
-
Work Quickly: Do not let the compound sit on the column for an extended period. A properly packed flash column should be run in 15-30 minutes.
-
Use Deactivated Silica: If the problem persists, you can use neutralized silica gel. You can purchase it commercially or prepare it by treating standard silica gel with a solution of triethylamine in your solvent, then removing the solvent before packing.[8] This is the same principle as adding Et₃N to the eluent but provides a more uniformly deactivated stationary phase.
-
Section 4: Frequently Asked Questions (FAQs)
Q6: Why is the trifluoromethyl (-CF₃) group important for this molecule's behavior?
Answer: The -CF₃ group has two major effects. First, it is strongly electron-withdrawing, which decreases the basicity of the nearby primary aromatic amine.[9] This can slightly reduce the streaking effect compared to a non-fluorinated analogue, but usually not enough to avoid the need for triethylamine. Second, it significantly increases the molecule's lipophilicity (fat-solubility), which can improve its pharmacokinetic properties in a drug development context.[6] During chromatography, this increased lipophilicity means it will be less polar than a similar molecule without the -CF₃ group.
Q7: Can I use reversed-phase chromatography for this purification?
Answer: Yes, reversed-phase (RP) chromatography is a viable alternative, especially if the compound is difficult to purify on normal-phase silica. In RP chromatography, the stationary phase is non-polar (e.g., C18-silica) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). Your compound would elute based on its hydrophobicity. However, for most lab-scale organic synthesis, normal-phase flash chromatography is faster, cheaper, and requires less specialized equipment.[8]
Q8: My crude product is an oil and won't dissolve in the hexane-based eluent for wet loading. What should I do?
Answer: This is a perfect scenario for the dry loading method described in Section 2.[3] Attempting to dissolve an insoluble oil in a stronger solvent (like pure DCM) and loading that onto a column running a weaker solvent (like Hexane/EtOAc) will lead to very poor separation. The strong solvent from the loading will carry your compound partway down the column in a diffuse band. Dry loading completely avoids this problem and is the authoritative recommendation for this situation.
References
- BenchChem. (n.d.). Technical Support Center: Enhancing the Stability of Trifluoromethylphenyl-Containing Compounds.
- BenchChem. (n.d.). Technical Support Center: Refinement of Analytical Methods for Aromatic Amine Detection.
-
Talele, T. T. (2016). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 59(19), 8712–8744. Retrieved from [Link]
- VanVeller, B. (n.d.). VanVeller Lab Resources. Department of Chemistry, Iowa State University.
-
Reddit. (2020). TLC Seperation of N-Boc thiol. r/OrganicChemistry. Retrieved from [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
- Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage.
- Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase.
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Chemical Stability Enhanced: The Impact of Trifluoromethyl Groups in Organic Synthesis.
-
Wikipedia. (n.d.). Trifluoromethyl group. Retrieved from [Link]
-
Bohl, M., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. International Journal of Molecular Sciences, 25(14), 7850. Retrieved from [Link]
-
Sejer, D. (2008). Let's talk about TLCs Part 4 - Ninhydrin Stain. Curly Arrow Blog. Retrieved from [Link]
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. Retrieved from [Link]
Sources
- 1. VanVeller Lab Resources [group.chem.iastate.edu]
- 2. Curly Arrow: Let's talk about TLCs Part 4 - Ninhydrin Stain [curlyarrow.blogspot.com]
- 3. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 4. reddit.com [reddit.com]
- 5. nbinno.com [nbinno.com]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Chromatography [chem.rochester.edu]
- 9. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
Technical Support Center: Characterization of Impurities in tert-butyl N-[2-amino-4-(trifluoromethyl)phenyl]carbamate
An in-depth technical guide by a Senior Application Scientist.
Welcome to the technical support center for the analysis of tert-butyl N-[2-amino-4-(trifluoromethyl)phenyl]carbamate. This guide is designed for researchers, scientists, and drug development professionals, offering practical, field-proven insights into identifying and characterizing impurities. My goal is to move beyond simple protocols and explain the causality behind the experimental choices, ensuring your methods are robust and self-validating.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the impurity analysis of this compound, providing a foundational understanding of the challenges and strategies involved.
Q1: What are the most probable process-related impurities I should expect?
A1: Understanding the synthetic route is paramount to predicting potential impurities. A common synthesis involves the reaction of 2-amino-4-(trifluoromethyl)aniline with di-tert-butyl dicarbonate (Boc₂O). Based on this, impurities can be categorized as follows:
-
Starting Material Carryover: The most straightforward impurity is the unreacted starting material, 2-amino-4-(trifluoromethyl)aniline . Its presence is typically monitored to ensure reaction completion.
-
Reagent-Related Impurities: The Boc-protection reagent, Boc₂O, can lead to the formation of tert-butanol and di-tert-butyl carbonate . While volatile, residual amounts can sometimes be detected.
-
By-products from Over-reaction: A likely by-product is the di-substituted product, di-tert-butyl N,N'-[4-(trifluoromethyl)-1,2-phenylene]dicarbamate , where both amino groups of a related diamine precursor might react if present, or if the reaction conditions are not well-controlled. Another possibility is the N-acylation of the primary amino group, forming tert-butyl N-[2-(tert-butoxycarbonylamino)-4-(trifluoromethyl)phenyl]carbamate .
-
Isomeric Impurities: If the starting aniline contains positional isomers, such as 3-amino-4-(trifluoromethyl)aniline, you may see the corresponding carbamate isomer, tert-butyl N-[3-amino-4-(trifluoromethyl)phenyl]carbamate , in your final product. The presence of such isomers is difficult to purge via simple crystallization and requires robust chromatographic methods for separation.
| Impurity Name | Origin | Significance |
| 2-Amino-4-(trifluoromethyl)aniline | Unreacted Starting Material | Process control indicator. |
| tert-Butyl N-[2-(tert-butoxycarbonylamino)-4-(trifluoromethyl)phenyl]carbamate | Over-reaction By-product | Indicates harsh or non-selective reaction conditions. |
| Isomeric Carbamates | Impure Starting Material | Critical for biological activity; requires chromatographic separation. |
| tert-Butanol | Reagent By-product | Typically removed during workup but can be a residual solvent. |
Q2: Why are forced degradation studies critical for this specific molecule?
A2: Forced degradation, or stress testing, is a regulatory expectation and a cornerstone of robust analytical method development.[1][2] For this compound, these studies are essential for several reasons:
-
To Identify Degradation Pathways: The molecule possesses two key functional groups susceptible to degradation: the carbamate ester and the aromatic amine. The carbamate linkage is prone to hydrolysis under both acidic and basic conditions, which would cleave the Boc protecting group to regenerate 2-amino-4-(trifluoromethyl)aniline.[3]
-
To Demonstrate Method Specificity: A stability-indicating analytical method must be able to resolve the active pharmaceutical ingredient (API) from all potential degradation products.[4] By intentionally generating these degradants, you challenge your method and prove its specificity.
-
To Understand Intrinsic Stability: The results provide insights into the molecule's inherent stability, which informs decisions on formulation, packaging, and storage conditions. For instance, susceptibility to oxidation may necessitate the inclusion of antioxidants in a formulation or packaging under an inert atmosphere.
Q3: Which analytical techniques are best suited for a comprehensive impurity profile?
A3: A multi-technique approach is non-negotiable for thorough characterization.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the workhorse for separation and quantification. A reverse-phase C18 column is typically a good starting point due to the molecule's moderate hydrophobicity. The aromatic ring and trifluoromethyl group provide strong UV chromophores, enabling sensitive detection.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is indispensable for identification. High-resolution mass spectrometry (HRMS), such as Q-TOF, provides accurate mass measurements, allowing for the determination of elemental compositions for unknown peaks.[5] The trifluoromethyl group provides a distinct isotopic signature that can aid in identification.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for structural elucidation of unknown impurities once they are isolated or sufficiently concentrated.[7] For quantitative purposes, ¹H qNMR (quantitative NMR) can be a powerful orthogonal technique to HPLC for purity assessment, as it does not require a reference standard for every impurity.[8][9]
Troubleshooting Guides & Protocols
This section provides actionable protocols and troubleshooting advice for common experimental challenges.
Guide 1: Protocol for a Forced Degradation Study
This protocol outlines standard stress conditions. The goal is to achieve 5-20% degradation of the main compound to ensure that secondary degradation is minimized.[2]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.
2. Stress Conditions (execute in parallel):
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Keep at 60°C for 24 hours. Before analysis, neutralize with an equivalent amount of 1N NaOH.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Keep at 60°C for 8 hours. Before analysis, neutralize with an equivalent amount of 1N HCl.[4][10]
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours.[3]
-
Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours. Also, incubate 1 mL of the stock solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound and 1 mL of the stock solution to UV light (e.g., 254 nm) in a photostability chamber for 48 hours.[3]
3. Analysis:
-
For each condition, prepare a sample diluted to a final concentration of ~100 µg/mL with the mobile phase.
-
Analyze by a validated stability-indicating HPLC method alongside an unstressed control sample.
Guide 2: Impurity Identification Workflow
The following workflow illustrates the logical progression from detecting an unknown peak to its structural confirmation.
Caption: A systematic workflow for the identification and confirmation of unknown impurities.
Guide 3: Troubleshooting Common HPLC Issues
| Symptom | Potential Cause(s) | Suggested Solution(s) |
| Peak Tailing for the Main Compound | - Secondary interactions with residual silanols on the column. - pH of the mobile phase is too close to the pKa of the amine. | - Add a competitor amine like triethylamine (0.1%) to the mobile phase. - Adjust the mobile phase pH to be at least 2 units away from the pKa of the aromatic amine. - Use a column with end-capping or a different stationary phase. |
| Poor Resolution Between Isomers | - Insufficient selectivity of the stationary phase. - Mobile phase composition is not optimal. | - Screen different column chemistries (e.g., Phenyl-Hexyl, Cyano). - Modify the organic modifier (e.g., switch from acetonitrile to methanol or vice versa). - Decrease the temperature to enhance selectivity differences. - Reduce the gradient slope or switch to an isocratic elution. |
| Ghost Peaks | - Carryover from previous injections. - Contamination in the mobile phase or diluent. | - Implement a robust needle wash program with a strong solvent. - Run blank injections to confirm the source of the peak. - Use fresh, high-purity solvents for mobile phase preparation. |
References
-
Nuclear magnetic resonance (NMR) spectral characterization of BMAA and its carbamate adducts. (2022). ResearchGate. Available at: [Link]
-
Yang, J. W., Pan, S. C., & List, B. (2006). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. Available at: [Link]
-
Kamberi, M., & Tsutsumi, Y. Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]
-
Carbamate synthesis by carbamoylation. Organic Chemistry Portal. Available at: [Link]
-
Al-Masoudi, N. A., et al. (2020). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. National Institutes of Health. Available at: [Link]
-
Various Approaches for the Synthesis of Organic Carbamates. (2019). ResearchGate. Available at: [Link]
-
Thordal-Christensen, S. (2015). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Available at: [Link]
-
Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal. Available at: [Link]
-
Pittelkow, M., et al. (2002). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Synthesis. Available at: [Link]
-
Carbamate. Wikipedia. Available at: [Link]
-
Giraudeau, P., & Akoka, S. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. Available at: [Link]
-
Napolitano, J. G., et al. (2020). Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline. National Institutes of Health. Available at: [Link]
-
Naegele, E., & Soelter, S. Separation of Highly Polar Compounds by SFC With Detection by Q-TOF LC/MS. Agilent. Available at: [Link]
-
Chen, P., et al. (2019). Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. ResearchGate. Available at: [Link]
-
de Oliveira, A. P., et al. (2020). Forced degradation studies and stability-indicating liquid chromatography method for determination of tirofiban hydrochloride. Semantic Scholar. Available at: [Link]
-
de Oliveira, A. P., et al. (2020). Forced degradation studies and stability-indicating liquid chromatography method for determination of tirofiban hydrochloride and synthetic impurities. SciELO Colombia. Available at: [Link]
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- 4. scielo.org.co [scielo.org.co]
- 5. agilent.com [agilent.com]
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- 7. researchgate.net [researchgate.net]
- 8. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Solvent Effects on the Reaction Kinetics of tert-Butyl N-[2-amino-4-(trifluoromethyl)phenyl]carbamate
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the impact of solvent choice on the reaction kinetics of tert-butyl N-[2-amino-4-(trifluoromethyl)phenyl]carbamate. Our goal is to equip you with the expertise to navigate experimental challenges and optimize your reaction outcomes.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis or subsequent reactions of this compound, with a focus on solvent-related causes and remedies.
Issue 1: Low Yield or Incomplete Boc-Protection of 2-Amino-4-(trifluoromethyl)aniline
Question: I am attempting to synthesize this compound by reacting 2-amino-4-(trifluoromethyl)aniline with di-tert-butyl dicarbonate (Boc₂O), but I'm observing low yields and a significant amount of unreacted starting material. What could be the cause and how can I improve the conversion?
Answer:
Low conversion in the Boc-protection of anilines, especially those with electron-withdrawing groups like the trifluoromethyl substituent, is a common challenge. The nucleophilicity of the amino group is reduced, making the reaction more sluggish. The choice of solvent plays a critical role in overcoming this hurdle.
Possible Causes & Troubleshooting Steps:
-
Inadequate Solvent Polarity: A solvent that cannot effectively stabilize the reaction intermediates can lead to a slow reaction rate.
-
Solution: Switch to a more polar aprotic solvent. While tetrahydrofuran (THF) is commonly used, solvents like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) can enhance the reaction rate by better solvating the reactants and intermediates. In some cases, a mixture of solvents, such as THF and water, can be beneficial.[1]
-
-
Poor Solubility of Reactants: If the aniline starting material or Boc₂O is not fully dissolved, the reaction will be heterogeneous and slow.
-
Solution: Ensure complete dissolution of all reactants before proceeding. If solubility is an issue in your current solvent, consider the alternatives mentioned above (DMF, MeCN). Gentle warming can also aid dissolution, but be cautious as Boc₂O can decompose at elevated temperatures.
-
-
Steric Hindrance: The ortho-amino group in your starting material presents some steric hindrance, which can slow down the reaction.
-
Solution: In addition to optimizing the solvent, consider extending the reaction time or slightly increasing the reaction temperature. For thermally sensitive Boc protections, maintaining the temperature below 85-90°C for prolonged periods is advisable.[1]
-
-
Insufficient Base or Inappropriate Base Choice: The reaction produces tert-butanol and CO₂, and a base is often used to drive the equilibrium.
-
Solution: Ensure you are using an appropriate, non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). The choice of solvent can also influence the effectiveness of the base.
-
Issue 2: Formation of Di-substituted Byproduct
Question: During the Boc protection, I'm observing the formation of a di-Boc protected aniline as a significant byproduct. How can I improve the selectivity for the mono-protected product?
Answer:
The formation of a di-protected product, while less common for anilines compared to aliphatic amines, can occur, especially with highly reactive reagents or under forcing conditions. Solvent choice can influence the relative rates of the first and second protection steps.
Possible Causes & Troubleshooting Steps:
-
High Reactivity of Boc₂O: Under certain conditions, di-tert-butyl dicarbonate can be overly reactive, leading to the second protection.
-
Solution: Consider using a less reactive Boc-protecting reagent. For instance, 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (BOC-ON) can offer better selectivity in some cases.[2]
-
-
Solvent-Mediated Reactivity: The solvent can modulate the reactivity of the amine.
-
Solution: A less polar solvent might slow down the overall reaction but could improve selectivity for mono-protection by disfavoring the formation of the more polar, doubly protected intermediate. Experimenting with solvents like dichloromethane (DCM) or toluene could be beneficial.
-
-
Stoichiometry and Addition Rate: Adding the Boc₂O too quickly or using a large excess can lead to localized high concentrations and promote di-substitution.
-
Solution: Add the Boc₂O solution dropwise to the solution of the aniline over an extended period. Use a minimal excess of the protecting agent (e.g., 1.05-1.1 equivalents).
-
II. Frequently Asked Questions (FAQs)
Q1: How does solvent polarity impact the kinetics of the Boc protection of 2-amino-4-(trifluoromethyl)aniline?
A1: The polarity of the solvent has a significant effect on the reaction rate. Generally, for the formation of carbamates, polar aprotic solvents are preferred. These solvents can stabilize the charged intermediates and transition states involved in the nucleophilic attack of the amine on the Boc anhydride. For instance, transitioning from a non-polar solvent like toluene to a polar aprotic solvent like DMF or DMSO can lead to a substantial increase in the reaction rate.[3] This is because the transition state is more polar than the reactants, and a polar solvent will lower its energy, thus accelerating the reaction.
Q2: Are protic solvents a good choice for this reaction?
A2: Protic solvents, such as ethanol or methanol, can be used but may not be the optimal choice. While they can dissolve the reactants, they can also form hydrogen bonds with the amino group of the aniline. This hydrogen bonding can decrease the nucleophilicity of the amine, thereby slowing down the reaction.[4] However, in some cases, a protic co-solvent can be beneficial for solubility. If using a protic solvent, a base is typically required to deprotonate the amine and enhance its reactivity.
Q3: Can the choice of solvent affect the stability of the final product, this compound?
A3: Yes, the stability of the Boc-protected product can be influenced by the solvent, particularly in the presence of acidic or basic impurities. The Boc group is known to be labile under acidic conditions.[5][6][7] Therefore, using acidic solvents or solvents that may contain acidic impurities should be avoided during workup and storage. For long-term storage, it is best to keep the product in a solid form or dissolved in a non-polar, aprotic solvent.
Q4: For a subsequent reaction, such as a deprotection, how does solvent choice matter?
A4: For the deprotection of the Boc group, which is typically acid-catalyzed, the solvent choice is critical. The reaction proceeds through the formation of a tert-butyl cation. The solvent can influence the rate of this cleavage and also react with the carbocation intermediate.
-
Protic Solvents: In protic solvents like methanol or isopropanol, the solvent can act as a nucleophile and trap the tert-butyl cation, forming a tert-butyl ether.[7]
-
Aprotic Solvents: In aprotic solvents like dichloromethane (DCM) or dioxane, the tert-butyl cation can be scavenged by nucleophiles present in the reaction mixture or can lead to the formation of isobutylene.[7]
-
Fluorinated Alcohols: Solvents like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) have been shown to facilitate the thermolytic deprotection of N-Boc compounds even in the absence of a strong acid, often with accelerated rates under microwave irradiation.[8][9]
III. Data Summary and Experimental Protocols
Table 1: Qualitative Impact of Solvent Choice on Boc-Protection of Anilines
| Solvent Class | Example Solvents | Expected Reaction Rate | Key Considerations |
| Polar Aprotic | DMF, DMSO, Acetonitrile | High | Good for slow reactions; may require higher temperatures for removal. |
| Ethereal | THF, Dioxane | Moderate | Commonly used; good balance of solubility and ease of removal. |
| Chlorinated | Dichloromethane (DCM) | Moderate to Low | Good for reactions at or below room temperature; can be less effective for deactivated anilines. |
| Aromatic | Toluene, Benzene | Low | Generally slow; may be used to improve selectivity for mono-protection.[10] |
| Protic | Ethanol, Methanol | Variable | Can slow the reaction due to hydrogen bonding with the amine; often requires a base.[4] |
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline. Optimization of temperature, reaction time, and solvent may be necessary.
-
Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-4-(trifluoromethyl)aniline (1.0 eq) in anhydrous THF (or another suitable solvent, see Table 1) to a concentration of approximately 0.1-0.5 M.
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA) (1.2 eq) to the solution and stir for 5 minutes at room temperature.
-
Boc₂O Addition: In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in a minimal amount of the same anhydrous solvent. Add the Boc₂O solution dropwise to the aniline solution over 30-60 minutes using an addition funnel.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction may take several hours to reach completion. If the reaction is sluggish, gentle heating (e.g., to 40-50°C) can be applied.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with a mild aqueous acid (e.g., 1 M HCl) to remove excess base, followed by saturated aqueous sodium bicarbonate, and finally brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
IV. Visualizing Experimental Workflows
The following diagrams illustrate the key decision-making processes in optimizing the synthesis of this compound.
Caption: Workflow for Boc-protection and troubleshooting.
Caption: Logic for solvent selection based on experimental goals.
V. References
-
Ashworth, I. W., et al. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. Journal of Organic Chemistry, 75(23), 8112-8121. [Link]
-
Brian M. Adger, et al. (2010). Kinetics and Mechanism of N-Boc Cleavage: Evidence of A Second-Order Dependence Upon Acid Concentration. Scribd. [Link]
-
Request PDF. (2010). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. ResearchGate. [Link]
-
Akiya, T., et al. (2004). Studies on the solvent dependence of the carbamic acid formation from ω-(1-naphthyl)alkylamines and carbon dioxide. ResearchGate. [Link]
-
Mata, J. L., et al. (2007). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. ResearchGate. [Link]
-
Al-Zoubi, R. M., et al. (2021). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 25(5), 1143-1151. [Link]
-
Lunn, G. (1989). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses, 68, 172. [Link]
-
Li, Y., et al. (2014). Influence of Solvent on Reaction Path to Synthesis of Methyl N-Phenyl Carbamate from Aniline, CO2 and Methanol. Chinese Journal of Chemical Engineering, 22(4), 459-464. [Link]
-
Baker, E. N., et al. (1975). The kinetics of the reactions of phenyl isocyanate with ethanol, 2-ethoxyethanol, polymethylene glycols, and polyethylene glycols in dioxan and other solvents. Journal of the Chemical Society, Perkin Transactions 2, (1), 1-6. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. discovery.researcher.life [discovery.researcher.life]
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H NMR Analysis of tert-Butyl N-[2-amino-4-(trifluoromethyl)phenyl]carbamate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern pharmaceutical development and complex organic synthesis, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone for its ability to provide a detailed atomic-level view of molecular structure. This guide offers an in-depth analysis of the ¹H NMR spectrum of tert-butyl N-[2-amino-4-(trifluoromethyl)phenyl]carbamate, a compound featuring key functional groups prevalent in medicinal chemistry.
This guide will not only dissect the theoretical ¹H NMR spectrum of our target molecule but also compare it with closely related analogs to provide a comprehensive understanding of how subtle structural modifications influence spectral features. This comparative approach is designed to equip researchers with the expertise to confidently interpret similar spectra in their own work.
The Structural Landscape: Understanding the Proton Environments
Before delving into the spectral analysis, it is crucial to understand the molecular architecture of this compound. The molecule is comprised of a 1,2,4-trisubstituted benzene ring, a tert-butoxycarbonyl (Boc) protecting group, a primary amine (-NH₂), and a trifluoromethyl (-CF₃) group. Each of these moieties creates a unique electronic environment, influencing the chemical shifts of the adjacent protons.
Caption: Molecular structure of this compound highlighting the distinct proton environments.
Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum
To ensure the acquisition of a high-quality, interpretable ¹H NMR spectrum, the following experimental protocol is recommended. The trustworthiness of any spectral interpretation is fundamentally reliant on a robust and well-documented experimental setup.
1. Sample Preparation:
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound, as it is a common solvent for organic molecules and its residual peak at ~7.26 ppm typically does not interfere with the aromatic signals of interest.[1] For compounds with limited solubility, deuterated dimethyl sulfoxide (DMSO-d₆) can be used, with a residual solvent peak around 2.50 ppm.
-
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H NMR, with its signal defined as 0.00 ppm.
2. NMR Instrument Parameters:
-
Spectrometer Frequency: A high-field NMR spectrometer (400 MHz or higher) is recommended to achieve better signal dispersion, which is particularly important for resolving the complex splitting patterns in the aromatic region.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is sufficient.
-
Number of Scans: 16 to 64 scans are typically adequate to achieve a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is generally sufficient.
-
-
Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) and phase correct the resulting spectrum.
¹H NMR Spectral Analysis: A Peak-by-Peak Interpretation
The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to exhibit several distinct signals corresponding to the different types of protons in the molecule.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Justification |
| tert-Butyl (Boc) | ~1.5 | Singlet | 9H | The nine protons of the three methyl groups are chemically equivalent and shielded, resulting in a strong singlet in the upfield region. This is a characteristic signal for a Boc-protecting group.[1] |
| Amino (-NH₂) | ~4.0 - 5.0 | Broad Singlet | 2H | The chemical shift of amine protons can vary significantly depending on concentration, temperature, and solvent. The signal is often broad due to quadrupole broadening and chemical exchange. |
| Aromatic (H-5) | ~7.3 - 7.5 | Doublet of Doublets (dd) or Multiplet | 1H | This proton is ortho to the -CF₃ group and meta to the -NHBoc group. The strong electron-withdrawing nature of the trifluoromethyl group will deshield this proton, shifting it downfield. It will be coupled to H-3 and H-6. |
| Aromatic (H-3) | ~6.8 - 7.0 | Doublet (d) or Multiplet | 1H | This proton is ortho to the amino group and meta to the trifluoromethyl group. The electron-donating amino group will shield this proton, shifting it upfield relative to the other aromatic protons. It will be coupled to H-5. |
| Aromatic (H-6) | ~7.1 - 7.3 | Doublet (d) or Multiplet | 1H | This proton is ortho to the -NHBoc group and meta to the -CF₃ group. It will be coupled to H-5. |
| Carbamate (-NH) | ~6.5 - 7.5 | Singlet or Broad Singlet | 1H | The chemical shift of the carbamate proton can also be variable and may sometimes be broad. |
Causality behind Chemical Shifts and Splitting Patterns:
-
Electron-Withdrawing and -Donating Effects: The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group, which deshields nearby protons, causing them to resonate at a higher chemical shift (downfield). Conversely, the amino (-NH₂) group is an electron-donating group, which shields adjacent protons, shifting their signals upfield. The N-Boc group has a moderate electron-withdrawing character due to the carbonyl group.
-
Spin-Spin Coupling: The aromatic protons will exhibit spin-spin coupling, leading to splitting of the signals. The magnitude of the coupling constant (J) provides information about the relative positions of the coupled protons. Ortho coupling (³JHH) is typically in the range of 7-9 Hz, while meta coupling (⁴JHH) is smaller, around 2-3 Hz.
Comparative Analysis: Insights from Structurally Related Compounds
To further solidify our understanding, let's compare the expected spectrum of our target molecule with the experimentally determined spectra of similar compounds.
| Compound | Aromatic Proton Chemical Shifts (ppm) | Boc Proton Chemical Shift (ppm) | Reference |
| tert-butyl (2-aminophenyl)carbamate | 7.25 (d, 1H), 7.01 (m, 1H), 6.80 (m, 2H) | 1.51 (s, 9H) | [1] |
| tert-butyl (4-aminophenyl)carbamate | 7.13 (d, 2H), 6.64 (d, 2H) | 1.50 (s, 9H) | [1] |
| tert-butyl (2-nitrophenyl)carbamate | 8.55 (d, 1H), 8.18 (d, 1H), 7.60 (t, 1H), 7.08 (t, 1H) | 1.54 (s, 9H) | [1] |
| tert-butyl N-[4-(trifluoromethyl)phenyl]carbamate | Aromatic protons in the range of 7.4-7.6 ppm is expected due to the strong electron-withdrawing CF3 group. | ~1.5 | [2] |
Key Observations from the Comparison:
-
The presence of the electron-donating amino group in tert-butyl (2-aminophenyl)carbamate shifts the aromatic protons upfield compared to the nitro-substituted analog.[1]
-
The Boc group protons consistently appear as a sharp singlet around 1.5 ppm, making it a reliable diagnostic peak.[1]
-
The introduction of a strong electron-withdrawing group like the trifluoromethyl group at the 4-position is expected to significantly deshield all aromatic protons, shifting them further downfield.
Alternative Analytical Techniques: A Broader Perspective
While ¹H NMR is a powerful tool, a comprehensive structural confirmation often involves a multi-technique approach.
-
¹³C NMR Spectroscopy: This technique provides information about the carbon skeleton of the molecule. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.
-
¹⁹F NMR Spectroscopy: This is a highly sensitive technique for fluorine-containing compounds. The trifluoromethyl group will give a singlet in the ¹⁹F NMR spectrum.
-
Mass Spectrometry (MS): Provides information about the molecular weight of the compound and its fragmentation pattern, which can help confirm the overall structure.
-
Infrared (IR) Spectroscopy: Useful for identifying the presence of key functional groups, such as the N-H stretches of the amine and carbamate, and the C=O stretch of the carbamate.
Sources
A Comparative Guide to LC-MS Characterization for Purity Assessment of tert-butyl N-[2-amino-4-(trifluoromethyl)phenyl]carbamate
Introduction
In the synthesis of Active Pharmaceutical Ingredients (APIs), the purity of chemical intermediates is a cornerstone of drug safety and efficacy. tert-butyl N-[2-amino-4-(trifluoromethyl)phenyl]carbamate is a key intermediate whose impurity profile can directly influence the quality of the final drug product. Regulatory bodies mandate stringent control over impurities, which can originate from starting materials, synthetic by-products, or degradation pathways.[1] Therefore, the selection of an appropriate analytical methodology for purity assessment is not merely a quality control step but a critical component of the entire drug development lifecycle.
This guide provides an in-depth technical comparison of analytical techniques for characterizing the purity of this compound. We will focus on the superior capabilities of Liquid Chromatography-Mass Spectrometry (LC-MS) and provide a field-proven, step-by-step protocol for its implementation. The experimental choices and validation strategies are grounded in established scientific principles and aligned with the International Council for Harmonisation (ICH) guidelines to ensure a self-validating and trustworthy analytical system.[2][3]
The Analytical Imperative: Why Purity Profiling Matters
The subject molecule is a carbamate derivative of a trifluoromethylaniline. This structure presents specific analytical challenges. Carbamates can be thermally labile, making techniques that require high temperatures, such as Gas Chromatography (GC), problematic due to the risk of on-column degradation.[4] The manufacturing process may introduce various impurities, including:
-
Starting Material Residues: Unreacted precursors from the synthesis.
-
Isomeric Impurities: Positional isomers formed during aromatic substitution reactions.[5]
-
Process-Related Impurities: By-products from side reactions or reagents used in the synthesis.[6][7]
-
Degradation Products: Impurities formed due to instability under specific environmental conditions (e.g., hydrolysis, oxidation).[8]
An ideal analytical method must possess the sensitivity to detect these impurities at trace levels and the specificity to distinguish them from the main compound and each other, ultimately providing sufficient data for structural identification.
Comparative Analysis of Key Analytical Methodologies
The choice of analytical technique is a critical decision that balances throughput, cost, and the required depth of information. While several methods are available for purity determination, they offer significantly different levels of performance for complex pharmaceutical intermediates.
| Methodology | Specificity | Sensitivity | Quantitative Accuracy | Identification Capability | Primary Application |
| LC-MS/MS | Very High | Very High (pg-fg) | Excellent | Excellent (via mass & fragmentation) | Purity, impurity profiling, identification, quantification. |
| HPLC-UV | Moderate to High | Good (ng-µg) | Excellent | Limited (requires reference standards) | Routine QC, assay, quantification of known impurities.[9] |
| GC-MS | High | Very High | Excellent | Good | Volatile impurities, residual solvents; unsuitable for thermally labile compounds.[4][9] |
| NMR | Very High | Low (µg-mg) | Good (qNMR) | Definitive | De novo structure elucidation of isolated impurities.[5][10] |
| Capillary Electrophoresis (CE) | High | Good | Good | Limited | Separation of charged or highly polar molecules.[9] |
Expert Rationale:
-
High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the workhorse of quality control labs due to its robustness and excellent quantitative performance.[9] However, its reliance on UV absorbance for detection means it can be blind to impurities that lack a chromophore or co-elute with the main peak. It cannot, on its own, identify unknown impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for volatile and thermally stable compounds.[4] For a carbamate intermediate like the topic compound, the high temperatures of the GC inlet can cause decomposition, leading to inaccurate purity assessments.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy provides unparalleled detail for structural elucidation.[5] However, its inherently lower sensitivity requires larger amounts of isolated impurity, making it impractical for routine screening of trace components. It serves as a powerful orthogonal technique to confirm the identity of impurities isolated via preparative chromatography.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) emerges as the most suitable technique. It combines the powerful separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry.[11] This synergy allows for the detection, quantification, and preliminary identification of trace-level impurities in a single run, making it indispensable for comprehensive purity characterization.[12]
A Validated LC-MS/MS Protocol for Purity Characterization
This section details a robust, self-validating protocol for the analysis of this compound. The choices of reagents, columns, and parameters are explained to provide insight into the method development process.
Experimental Workflow
Caption: Overall workflow for LC-MS purity analysis.
Materials and Reagents
-
Analyte: this compound reference standard and test sample.
-
Solvents: Acetonitrile (LC-MS grade), Water (Type I, 18.2 MΩ·cm), Methanol (LC-MS grade).
-
Mobile Phase Additives: Formic acid (LC-MS grade, >99%).
-
LC Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size).
Step-by-Step Methodology
-
Standard Preparation: Accurately weigh and dissolve the reference standard in 50:50 acetonitrile/water to a final concentration of 1.0 mg/mL (stock). Prepare a working standard at 1.0 µg/mL by serial dilution for sensitivity checks and method development.
-
Causality: A high-concentration stock is used for purity assessment by area percent, while a dilute working standard is essential for determining instrument sensitivity (LOD/LOQ).
-
-
Sample Preparation: Prepare the test sample at a concentration of 1.0 mg/mL in 50:50 acetonitrile/water. Sonicate briefly to ensure complete dissolution.
-
Causality: A 1.0 mg/mL concentration is standard for impurity profiling, allowing for the detection of impurities at the 0.05% reporting threshold as specified by ICH guidelines.[8]
-
-
Liquid Chromatography (LC) Parameters:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Causality: Formic acid is a volatile modifier that acidifies the mobile phase, promoting protonation of the analyte's amino groups, which is crucial for efficient positive-mode electrospray ionization (ESI+).[4]
-
-
Gradient Program:
Time (min) Flow Rate (mL/min) %B 0.0 0.4 10 15.0 0.4 95 18.0 0.4 95 18.1 0.4 10 | 22.0 | 0.4 | 10 |
-
Column Temperature: 40 °C.
-
Causality: Elevated temperature reduces mobile phase viscosity and improves peak shape and reproducibility.
-
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Scan Mode 1 (Discovery): Full Scan MS from m/z 100-800.
-
Causality: To detect all ionizable species, including unexpected impurities.
-
-
Scan Mode 2 (Targeted): Product Ion Scan (MS/MS) of the analyte's protonated molecule [M+H]⁺. For this compound (C₁₂H₁₅F₃N₂O₂), the expected [M+H]⁺ is m/z 291.11.
-
Causality: To confirm the identity of the main peak via characteristic fragmentation and to develop a library of fragments for identifying related impurities. The tert-butyl group is expected to readily lose isobutene (-56 Da).[13]
-
-
Key Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
-
System Suitability and Method Validation
A protocol is only trustworthy if it is validated. The method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for purpose.[2][14]
-
System Suitability Test (SST): Before any sample analysis, inject the 1.0 µg/mL working standard six times. The relative standard deviation (RSD) for retention time and peak area should be <2.0%. This confirms the system is stable and performing reproducibly.
-
Specificity: Analyze a placebo (all components except the analyte) and spiked samples to demonstrate that no other components interfere with the analyte or known impurity peaks. The high selectivity of MS detection provides inherent specificity.[3]
-
LOD & LOQ: Determine the Limit of Detection (LOD) and Limit of Quantitation (LOQ) by injecting serially diluted standards. The LOQ should be at or below the ICH reporting threshold (typically 0.05%).[12][15]
-
Linearity: Analyze a series of at least five concentrations, from the LOQ to 150% of the expected impurity concentration. The correlation coefficient (r²) should be ≥0.99.
-
Accuracy: Perform spike-recovery experiments at three concentration levels. The recovery should be within 80-120% for trace impurities.
Hypothetical Validation Data Summary:
| Validation Parameter | Acceptance Criterion | Result |
| Specificity | No interference at analyte RT | Pass |
| Linearity (r²) | ≥ 0.99 | 0.9992 |
| LOD | S/N ≥ 3 | 0.01% |
| LOQ | S/N ≥ 10 | 0.03% |
| Accuracy (% Recovery) | 80.0 - 120.0% | 95.3 - 104.1% |
| Precision (%RSD) | Repeatability ≤ 5% | 2.1% |
Impurity Identification Strategy
When an unknown peak is detected, a systematic workflow is essential for its identification.
Caption: Decision workflow for unknown impurity identification.
-
Accurate Mass Measurement: Using a high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap, determine the accurate mass of the unknown impurity's molecular ion.[11] This allows for the generation of a unique molecular formula.
-
Fragmentation Analysis (MS/MS): Obtain a fragmentation spectrum. The fragmentation pattern provides clues about the molecule's structure. For example, a neutral loss of 56 Da would strongly suggest the presence of the tert-butoxycarbonyl group.
-
Relate to Starting Material: Compare the proposed structure and fragments to the known structures of starting materials, intermediates, and potential by-products of the synthetic route.[5] This provides chemical context to the analytical data.
-
Confirmation: The proposed structure should be unequivocally confirmed, ideally by synthesizing the impurity and demonstrating that its retention time and mass spectrum match the unknown peak.
Conclusion
For the comprehensive purity characterization of this compound, LC-MS stands out as the superior analytical technique. It provides an unmatched combination of separation efficiency, sensitivity, and specificity that is essential for meeting the stringent purity requirements of the pharmaceutical industry.[10][11] While methods like HPLC-UV remain valuable for routine quality control of known components, the ability of LC-MS to detect and identify unknown impurities provides a deeper level of process understanding and product safety. The implementation of a robust, validated LC-MS method, as detailed in this guide, is a critical investment in ensuring the quality and integrity of the final active pharmaceutical ingredient.
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A Fully Automated LC/MS Method Development and Quantification Protocol Targeting 52 Carbamates, Thiocarbamates, and Phenylureas | Analytical Chemistry - ACS Publications. Available at: [Link]
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Laboratory validation of an LC-MS/MS method for simultaneous determination of carbamate residues in vegetables - Acta Scientiarum Polonorum Technologia Alimentaria. Available at: [Link]
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Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC - NIH. Available at: [Link]
-
The LC-MS/MS method for analysis of carbamate group applied to determine the residues of pesticides in Vietnam agricultural products | Engineering and Technology For Sustainable Development. Available at: [Link]
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Development and validation of a LC-MS/MS method for the simultaneous determination of cycloicaritin and its carbamate prodrug in rat plasma: application to pharmacokinetic study - New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures - European Medicines Agency. Available at: [Link]
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Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - alwsci. Available at: [Link]
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Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation - IJRAR.org. Available at: [Link]
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PURITY AND IMPURITY ANALYSIS - Agilent. Available at: [Link]
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Validation of Impurity Methods, Part I - LCGC International. Available at: [Link]
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Validation of Analytical Procedures Q2(R2) - ICH. Available at: [Link]
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Q 3 B (R2) Impurities in New Drug Products - European Medicines Agency. Available at: [Link]
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ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. Available at: [Link]
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Non-target ROIMCR LC–MS analysis of the disruptive effects of TBT over time on the lipidomics of Daphnia magna - PMC. Available at: [Link]
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Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR - ResearchGate. Available at: [Link]
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High-Purity 2-Methyl-3-(trifluoromethyl)aniline for Pharmaceutical intermediates Applications. Available at: [Link]
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Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - NIH. Available at: [Link]
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A Technical Guide to Aniline Protection: Comparing tert-butyl N-[2-amino-4-(trifluoromethyl)phenyl]carbamate with Alternative Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, particularly within drug discovery and development, the judicious selection of protecting groups is paramount. The ability to mask a reactive functional group, perform chemical transformations elsewhere in the molecule, and then cleanly remove the mask is a cornerstone of modern synthetic strategy. This guide provides an in-depth comparison of tert-butyl N-[2-amino-4-(trifluoromethyl)phenyl]carbamate with other common aniline protecting groups, offering field-proven insights and supporting data to inform your synthetic planning.
The Challenge: Selective Protection of Electron-Deficient Diamines
The subject of our focus, 4-(trifluoromethyl)benzene-1,2-diamine, presents a classic chemoselectivity challenge. The two amino groups exhibit differential reactivity due to the strong electron-withdrawing nature of the trifluoromethyl (-CF3) group. The amino group para to the -CF3 group is significantly less basic and nucleophilic than the meta amino group. This electronic disparity can be exploited for selective protection, a critical step in the synthesis of many pharmaceutical intermediates. This compound is a key intermediate where one of the amino groups is selectively protected, allowing for subsequent functionalization of the remaining free amine.
In Focus: this compound
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of conditions and its facile removal under acidic conditions.[1]
Synthesis: The selective Boc protection of the more nucleophilic amino group in 4-(trifluoromethyl)benzene-1,2-diamine can be achieved by careful control of reaction conditions, typically using di-tert-butyl dicarbonate (Boc₂O) and a suitable base. The difference in pKa values between the two amino groups is the primary driver for this selectivity.[2]
Stability: The Boc group in this compound is generally stable to basic conditions, nucleophiles, and catalytic hydrogenation, making it compatible with a wide array of subsequent chemical transformations.[1]
Deprotection: The removal of the Boc group is typically accomplished with strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[3][4] The mechanism involves protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.[5] It is important to note that the electron-withdrawing trifluoromethyl group can influence the acid lability of the Boc group.
Comparative Analysis with Alternative Aniline Protecting Groups
The choice of a protecting group is dictated by the overall synthetic strategy, including the stability of other functional groups in the molecule and the desired orthogonality.[3][6] Here, we compare the Boc protection in our target molecule with two other stalwart protecting groups: Carboxybenzyl (Cbz) and 9-Fluorenylmethyloxycarbonyl (Fmoc).
Carboxybenzyl (Cbz) Group
The Cbz group is a classic amine protecting group, renowned for its stability and unique deprotection conditions.[7]
Protection: Aniline protection with the Cbz group is typically achieved using benzyl chloroformate (Cbz-Cl) in the presence of a base.
Stability: Cbz-protected anilines are stable to a wide range of non-reductive conditions, including acidic and basic media.[7]
Deprotection: The Cbz group is most commonly removed by catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst).[3][7] This method is exceptionally mild and proceeds at neutral pH. However, it is incompatible with other reducible functional groups in the molecule, such as alkenes, alkynes, or nitro groups.[6] The presence of a trifluoromethyl group does not typically interfere with catalytic hydrogenolysis. Alternative, non-reductive deprotection methods using strong Lewis acids have also been developed.[7]
9-Fluorenylmethyloxycarbonyl (Fmoc) Group
The Fmoc group is a base-labile protecting group, making it orthogonal to the acid-labile Boc and hydrogenation-labile Cbz groups.[3][]
Protection: Fmoc protection of anilines is generally accomplished using Fmoc-Cl or Fmoc-OSu in the presence of a base.
Stability: The Fmoc group is stable to acidic conditions and catalytic hydrogenolysis.[6]
Deprotection: Deprotection is achieved under mild basic conditions, most commonly with a solution of piperidine in an aprotic polar solvent like DMF.[2][3] The deprotection mechanism is an E1cB-type elimination, driven by the acidity of the proton at the 9-position of the fluorene ring system.[2] The electron-withdrawing nature of the fluorene ring itself is the primary driver for this acidity, suggesting that the electronic properties of the aniline substituent have a less pronounced effect on the deprotection kinetics compared to Boc and Cbz.
At a Glance: A Comparative Overview
| Feature | This compound (Boc) | Cbz-protected 2-amino-4-(trifluoromethyl)aniline | Fmoc-protected 2-amino-4-(trifluoromethyl)aniline |
| Protection Reagent | Di-tert-butyl dicarbonate (Boc₂O) | Benzyl chloroformate (Cbz-Cl) | 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) |
| Deprotection Condition | Strong Acid (e.g., TFA, HCl)[3] | Catalytic Hydrogenolysis (H₂/Pd) or strong Lewis Acids[7] | Base (e.g., 20% Piperidine in DMF)[3] |
| Stability | Stable to base and hydrogenolysis[1] | Stable to acid and base[7] | Stable to acid and hydrogenolysis[6] |
| Orthogonality | Orthogonal to Cbz and Fmoc[1] | Orthogonal to Boc and Fmoc[3] | Orthogonal to Boc and Cbz[3] |
| Potential Limitations | Requires strong acid for cleavage, which may affect other acid-sensitive groups.[9] | Incompatible with reducible functional groups; potential for catalyst poisoning.[6] | Dibenzofulvene byproduct can form adducts; potential for side reactions with sensitive substrates.[10] |
Experimental Protocols
The following are generalized protocols for the protection and deprotection of anilines, which can be adapted for 2-amino-4-(trifluoromethyl)aniline.
Boc Protection of 2-amino-4-(trifluoromethyl)aniline (Selective)
Materials:
-
4-(Trifluoromethyl)benzene-1,2-diamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve 4-(trifluoromethyl)benzene-1,2-diamine (1.0 eq) in DCM.
-
Add triethylamine (1.1 eq).
-
Slowly add a solution of Boc₂O (1.05 eq) in DCM at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Boc Deprotection
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected aniline (1.0 eq) in DCM.
-
Add TFA (10-20 eq) dropwise at 0 °C.
-
Stir the reaction at room temperature for 1-3 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected aniline.
Visualization of Concepts
Orthogonal Protection Strategy
The concept of orthogonality is crucial when multiple protecting groups are present in a molecule. Each protecting group can be removed under a specific set of conditions without affecting the others.
Caption: Orthogonal protection allows for the selective removal of different protecting groups.
Decision Workflow for Protecting Group Selection
Choosing the appropriate protecting group depends on the downstream reaction conditions.
Caption: A decision tree for selecting an appropriate aniline protecting group.
Conclusion
The selective protection of anilines, particularly those with multiple amino groups and challenging electronic properties like 2-amino-4-(trifluoromethyl)aniline, is a critical consideration in synthetic design. While this compound offers a robust and widely applicable solution, a thorough understanding of the alternatives is essential for optimal synthetic planning. The Cbz group provides an excellent orthogonal option when mild, non-acidic deprotection is required, provided no reducible functional groups are present. The Fmoc group offers a complementary base-labile strategy, which is particularly advantageous in the presence of acid-sensitive moieties. By carefully considering the stability, deprotection conditions, and orthogonality of each protecting group, researchers can devise more efficient and successful synthetic routes for complex drug candidates and other valuable molecules.
References
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
- Agami, C., Couty, F., & Lequesne, C. (2004). The use of the Boc protecting group in organic synthesis. Tetrahedron, 60(26), 5485-5517.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504.
- Kocieński, P. J. (2005). Protecting groups. Georg Thieme Verlag.
- Perron, V., Abbott, S., Moreau, N., Lee, D., Penney, C., & Zacharie, B. (2009). A method for the selective protection of aromatic amines in the presence of aliphatic amines. Synthesis, 2009(02), 283-289.
- Lundquist, J. T., & Dix, T. A. (2002). A simplified and efficient method for the deprotection of Boc-amines. Tetrahedron Letters, 43(45), 8115-8117.
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
- BenchChem. (2025). A Comparative Guide to Cbz, Boc, and Fmoc Protecting Groups for N-benzylglycine. Retrieved from a hypothetical BenchChem technical guide.
- BenchChem. (2025). A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz. Retrieved from a hypothetical BenchChem technical guide.
-
ResearchGate. (2010). Comparison of various catalysts in the N-Boc protection of aniline with (Boc)2O at room temperature. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
National Institutes of Health. (2024). An Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). The selective synthesis of N-arylbenzene-1,2-diamines or 1-arylbenzimidazoles by irradiating 4-methoxy-4′-substituted-azobenzenes in different solvents. Retrieved from [Link]
- ResearchGate. (2025). The Reactivity of the N-Boc Protecting Group: An Underrated Feature.
-
National Institutes of Health. (n.d.). Bi-Catalyzed Trifluoromethylation of C(sp2)–H Bonds under Light. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Retrieved from [Link]
-
PubMed. (2007). Convenient synthetic approach to 2,4-disubstituted quinazolines. Retrieved from [Link]
- Suzhou Highfine Biotech. (2025). Amino protecting group—benzyloxycarbonyl (Cbz). Retrieved from a hypothetical Suzhou Highfine Biotech technical note.
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
- ResearchGate. (2025). Fmoc-, Cbz-, and Boc-amino acids. The 'R' group was varied in this study.
-
UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
- BenchChem. (2025). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group. Retrieved from a hypothetical BenchChem technical guide.
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Retrieved from [Link]
-
MDPI. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity. Retrieved from [Link]
- Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. Retrieved from a hypothetical Organic Chemistry Portal page.
-
Royal Society of Chemistry. (n.d.). Exploring the limits of inductive electron withdrawal in fused bicyclic azaheterocycles. Retrieved from [Link]
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A Comparative Guide to the Synthesis and Spectral Validation of tert-butyl N-[2-amino-4-(trifluoromethyl)phenyl]carbamate
Introduction: The Strategic Importance of a Key Building Block
In the landscape of modern drug discovery and development, fluorinated organic molecules play a pivotal role. The introduction of a trifluoromethyl (-CF₃) group can profoundly and often beneficially alter a molecule's metabolic stability, lipophilicity, and binding affinity. The compound tert-butyl N-[2-amino-4-(trifluoromethyl)phenyl]carbamate is a critical bifunctional building block, providing a scaffold that incorporates both a nucleophilic aniline for further derivatization and a stable, lipophilic trifluoromethyl moiety. The tert-butyloxycarbonyl (Boc) protecting group on the adjacent amine ensures regioselective reactions at the free amino group.
Given its utility, robust synthesis and unambiguous structural verification are paramount. This guide provides an in-depth analysis of a primary synthesis route, a comprehensive guide to its validation using a suite of spectral methods (NMR, IR, MS), and a comparison with a viable alternative synthetic strategy. Our focus is not merely on the procedural steps but on the underlying chemical principles that ensure a successful and verifiable outcome.
Part 1: Primary Synthesis via Regioselective N-Boc Protection
The most direct and widely adopted synthesis involves the regioselective mono-N-Boc protection of 4-(trifluoromethyl)benzene-1,2-diamine. The core of this strategy lies in the differential nucleophilicity of the two amino groups. The amine at the C2 position is ortho to the electron-withdrawing -CF₃ group, rendering it less nucleophilic than the amine at the C1 position. This electronic difference allows for a selective reaction with one equivalent of di-tert-butyl dicarbonate (Boc₂O).
Reaction Mechanism: A Tale of Two Amines
The mechanism for Boc protection is a well-established nucleophilic acyl substitution.[1] The more nucleophilic amine attacks one of the electrophilic carbonyl carbons of Boc₂O. This forms a tetrahedral intermediate which then collapses, expelling a tert-butyl carbonate anion as a leaving group. This unstable anion subsequently deprotonates the newly acylated amine and decomposes into isobutylene and carbon dioxide, driving the reaction to completion.[2]
Caption: Boc protection mechanism for selective acylation.
Part 2: Comprehensive Spectral Validation
Structural confirmation is a non-negotiable checkpoint. A combination of spectroscopic techniques provides a self-validating system, where each method interrogates a different aspect of the molecular structure. The data presented below are predicted values based on established principles and data from analogous structures.
¹H NMR Spectroscopy: The Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) is the first line of analysis, providing information on the number, connectivity, and chemical environment of protons. The spectrum of the target compound is expected to show distinct signals for the aromatic protons, the two N-H protons, and the tert-butyl protons.
Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Signal Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
|---|---|---|---|---|
| tert-Butyl (-C(CH₃)₃) | ~1.52 | Singlet (s) | 9H | Nine equivalent protons on the sterically bulky tert-butyl group, appearing as a sharp singlet. |
| Primary Amine (-NH₂) | ~3.8 - 4.2 | Broad Singlet (br s) | 2H | Protons on the unreacted amino group. The chemical shift can be variable and the peak is often broad due to quadrupole effects and exchange. |
| Aromatic H (C5-H) | ~7.1 - 7.3 | Doublet (d) | 1H | This proton is ortho to the -CF₃ group and will be shifted downfield. It is coupled to the C6-H proton. |
| Aromatic H (C6-H) | ~6.8 - 7.0 | Doublet of Doublets (dd) | 1H | Coupled to both C5-H and C3-H. |
| Aromatic H (C3-H) | ~7.4 - 7.6 | Singlet (or narrow d) | 1H | This proton is ortho to the electron-withdrawing -CF₃ group and the NHBoc group, leading to a significant downfield shift. Coupling to C5-H (meta) may be minimal. |
| Carbamate Amide (-NHBoc) | ~6.4 - 6.8 | Broad Singlet (br s) | 1H | The amide proton signal is typically broad and its position is solvent and concentration-dependent.[3] |
¹³C NMR Spectroscopy: The Carbon Skeleton
Carbon-13 NMR complements ¹H NMR by providing a map of the carbon framework. The presence of the -CF₃ group introduces characteristic splitting (coupling) of the carbon signals directly attached to it and those in close proximity.[4]
Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Signal Assignment | Predicted δ (ppm) | Expected Coupling | Rationale |
|---|---|---|---|
| tert-Butyl (-C (CH₃)₃) | ~28.4 | Singlet | The three equivalent methyl carbons of the Boc group.[3] |
| tert-Butyl (C (CH₃)₃) | ~80.5 | Singlet | The quaternary carbon of the Boc group.[3] |
| Aromatic C3, C5, C6 | ~115 - 130 | C-F Coupling | Aromatic carbons will appear in this region, with their exact shifts influenced by the substituents. |
| Aromatic C -NH₂ | ~139 | Singlet | Carbon attached to the free amino group. |
| Aromatic C -NHBoc | ~125 - 128 | Singlet | Carbon attached to the Boc-protected amino group. |
| Aromatic C -CF₃ | ~122 - 126 | Quartet (q, J ≈ 30-35 Hz) | The carbon bearing the trifluoromethyl group will be split into a quartet by the three fluorine atoms.[5] |
| C F₃ | ~124 | Quartet (q, J ≈ 275 Hz) | The trifluoromethyl carbon itself shows a large one-bond C-F coupling constant.[5] |
| Carbamate (C =O) | ~153.0 | Singlet | The carbonyl carbon of the carbamate group, characteristically downfield.[3] |
Infrared (IR) Spectroscopy: Functional Group Fingerprints
IR spectroscopy is exceptionally useful for confirming the presence of key functional groups. The successful synthesis will be marked by the appearance of carbamate-specific absorptions and the retention of the primary amine N-H stretches.
Table 3: Key IR Absorption Bands (KBr Pellet)
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
|---|---|---|---|
| 3480 - 3380 | N-H Stretch (Asymmetric & Symmetric) | Primary Amine (-NH₂) | Confirms the presence of the unreacted amino group. Two distinct bands are expected. |
| ~3350 | N-H Stretch | Carbamate Amide (-NHBoc) | A single, often broad, peak indicating the N-H bond of the newly formed carbamate. |
| 1690 - 1710 | C=O Stretch | Carbamate Carbonyl | This strong, sharp absorption is a definitive marker for the Boc group's carbonyl.[6][7] |
| 1250 - 1350 | C-N Stretch | Amine/Amide | Confirms the presence of carbon-nitrogen bonds. |
| 1100 - 1300 | C-F Stretch | Trifluoromethyl (-CF₃) | Strong absorptions characteristic of the C-F bonds. |
Mass Spectrometry (MS): Molecular Weight Confirmation
Mass spectrometry provides the ultimate confirmation of the molecular formula by measuring the mass-to-charge ratio (m/z) of the molecular ion.
-
Molecular Formula: C₁₂H₁₅F₃N₂O₂
-
Exact Mass: 292.11 g/mol
-
Expected Result (ESI+): A prominent peak at m/z = 293.12 ([M+H]⁺), confirming the successful incorporation of the Boc group onto the diamine starting material. A peak at m/z = 237.1 ([M-C₄H₈+H]⁺) corresponding to the loss of isobutylene is also a common fragment for Boc-protected compounds.
Caption: Workflow for synthesis and multi-technique spectral validation.
Part 3: Comparison with an Alternative Synthesis Route
An effective way to evaluate a synthetic method is to compare it with a viable alternative. A common alternative strategy in aromatic chemistry involves a nitro-group reduction.
Alternative Route: Nitration, Protection, and Reduction
-
Nitration: Start with 3-(trifluoromethyl)aniline and perform an electrophilic aromatic substitution to introduce a nitro group, yielding 1-amino-2-nitro-5-(trifluoromethyl)benzene.
-
Boc Protection: Protect the existing amino group with Boc₂O.
-
Reduction: Reduce the nitro group (e.g., using SnCl₂, H₂/Pd-C, or Fe/HCl) to yield the desired product.
Table 4: Comparison of Synthetic Routes
| Feature | Primary Route (Selective Protection) | Alternative Route (Nitro Reduction) | Analysis |
|---|---|---|---|
| Number of Steps | 1 | 3 | The primary route is significantly more step-economical, which is highly desirable. |
| Atom Economy | High. Byproducts are CO₂ and t-BuOH. | Lower. Involves addition and subsequent removal of nitro group atoms, plus reagents for reduction. | The primary route is more "green" and efficient in its use of starting materials. |
| Reagents & Safety | Uses Boc₂O, a relatively benign reagent. | Requires nitrating agents (HNO₃/H₂SO₄) which are highly corrosive and hazardous. Reduction reagents can be flammable (H₂) or toxic. | The primary route presents a significantly better safety profile. |
| Regioselectivity | Relies on inherent electronic differences; can sometimes yield small amounts of the di-protected or isomeric product. | Selectivity is generally excellent, dictated by directing group effects in the nitration step. | The alternative route may offer superior control over regiochemistry, but at the cost of more steps. |
| Overall Yield | Typically good to excellent (70-90%). | Cumulative yield over three steps will likely be lower (e.g., 80% per step gives a 51% overall yield). | The primary route is likely to provide a higher overall yield of the final product. |
| Applicability | Ideal when the diamine starting material is readily available. | Useful if the diamine is unavailable or if the substitution pattern is more easily accessed via nitration. | The choice depends heavily on the availability and cost of the ultimate starting material. |
Part 4: Detailed Experimental Protocols
Protocol 1: Synthesis of this compound
-
To a stirred solution of 4-(trifluoromethyl)benzene-1,2-diamine (1.0 eq) in anhydrous tetrahydrofuran (THF, ~0.2 M) at 0 °C under an inert atmosphere (N₂ or Ar), add di-tert-butyl dicarbonate (Boc₂O) (1.0 eq) portion-wise over 15 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting diamine is consumed.
-
Remove the solvent in vacuo using a rotary evaporator.
-
Dissolve the crude residue in ethyl acetate and wash sequentially with 1M HCl (to remove any unreacted diamine), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting solid by recrystallization from a hexane/ethyl acetate mixture or by column chromatography on silica gel to afford the title compound as a white solid.
Protocol 2: Sample Preparation for Spectral Analysis
-
NMR Spectroscopy: Dissolve ~10-15 mg of the purified, dry product in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Transfer to a 5 mm NMR tube.
-
IR Spectroscopy: Prepare a potassium bromide (KBr) pellet by grinding ~1-2 mg of the product with ~100 mg of dry KBr powder and pressing the mixture into a translucent disk using a hydraulic press.
-
Mass Spectrometry: Prepare a dilute solution (~0.1 mg/mL) of the product in a suitable solvent such as methanol or acetonitrile for analysis by electrospray ionization (ESI).
References
- Chen, J-Y. T., & Benson, W. R. (1965). Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides.
-
Perez-Guaita, D., et al. (2021). Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. Molecules. [Link]
-
Doddrell, D., et al. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. [Link]
-
Supporting Information. (n.d.). Royal Society of Chemistry. [Link]
-
Beilstein Journals. (n.d.). Supporting Information for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. [Link]
-
RSC Publishing. (n.d.). Supporting Information. [Link]
-
Khan, I., et al. (2018). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Journal of the Brazilian Chemical Society. [Link]
-
Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]
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A Comparative Guide to the Biological Activity of Trifluoromethylphenyl Carbamate Analogs
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (-CF3) group into organic molecules can dramatically alter their physicochemical properties, often leading to enhanced biological activity.[1] This guide provides a comprehensive comparison of the biological activities of similar trifluoromethylphenyl carbamate analogs, offering insights into their potential applications in agriculture and medicine. We will delve into their insecticidal, antifungal, and neuroprotective properties, supported by experimental data and detailed protocols.
Comparative Biological Activities
The biological activity of trifluoromethylphenyl carbamate analogs is significantly influenced by the position and nature of substituents on the phenyl ring, as well as the structure of the carbamate moiety. Below, we compare the activities of several analogs across different biological targets.
Insecticidal Activity
Trifluoromethylphenyl carbamates are potent insecticides, primarily acting as inhibitors of acetylcholinesterase (AChE), an essential enzyme in the insect nervous system.[2] The table below summarizes the insecticidal activity of selected analogs against various insect pests.
| Compound | Target Insect | Activity Metric | Value | Reference |
| N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide | Plutella xylostella | LC50 | Not specified | Feng et al., 2010 |
| Methyl (4-(trifluoromethoxy)phenyl)carbamate | Not specified | - | Pesticide intermediate | BenchChem |
| 2-Chloro-N-(3-(trifluoromethyl)phenyl)acetamide | Aedes aegypti | Repellency (MED) | 0.013 µmol/cm² | Tsikolia et al., 2018 |
| N-(2,6-dichloro-4-(trifluoromethyl)phenyl)-2,2,3,3,3-pentafluoropropanamide | Aedes aegypti | Repellency (MED) | 0.017 µmol/cm² | Tsikolia et al., 2018 |
Antifungal Activity
Recent studies have highlighted the potential of trifluoromethylphenyl carbamates as broad-spectrum antifungal agents against various plant pathogens. The trifluoromethoxy group, in particular, has been shown to enhance antifungal efficacy.[3]
| Compound | Fungal Pathogen | Activity Metric | Value (µg/mL) | Reference |
| Methyl (3,5-bis(trifluoromethyl)phenyl)carbamate | Fusarium graminearum | EC50 | 12.50 | Zhang et al., 2024[4] |
| Methyl (4-(trifluoromethoxy)phenyl)carbamate | Fusarium graminearum | EC50 | >50 | Zhang et al., 2024[4] |
| Compound 1z (structure not specified) | Fusarium oxysporum | EC50 | 16.65 | Zhang et al., 2024[4] |
| Compound 1ag (structure not specified) | Multiple pathogens | Inhibition Rate | >70% at 50 µg/mL | Zhang et al., 2024[4] |
Neuroprotective and Other Medicinal Activities
Beyond their use in agriculture, trifluoromethylphenyl carbamates are being investigated for their therapeutic potential, particularly as cholinesterase inhibitors for the treatment of neurodegenerative diseases like Alzheimer's.[5] Their mechanism often involves the inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
| Compound | Target Enzyme | Activity Metric | Value (µM) | Reference |
| N-[3,5-Bis(trifluoromethyl)phenyl]-3-bromo-5-hydroxybenzamide 4a | AChE | IC50 | 18.2 | Kos et al., 2020[5] |
| N-[3,5-Bis(trifluoromethyl)phenyl]-3-bromo-5-hydroxybenzamide 4a | BChE | IC50 | 9.2 | Kos et al., 2020[5] |
| Benzyl(3-hydroxy-4-{[2-(trifluoromethoxy)phenyl]carbamoyl}phenyl)carbamate | AChE | IC50 | 36.05 | Malík et al., 2021[6] |
| Benzyl{3-hydroxy-4-[(2-methoxyphenyl)carbamoyl]phenyl}carbamate | BChE | IC50 | 22.23 | Malík et al., 2021[6] |
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols are crucial. Here, we provide step-by-step methodologies for key bioassays used to evaluate the biological activities of trifluoromethylphenyl carbamate analogs.
Synthesis of Trifluoromethylphenyl Carbamate Analogs
A general and efficient method for synthesizing N-substituted phenyl carbamates involves the reaction of a substituted aniline with a chloroformate in the presence of a base.[7]
General Procedure:
-
Dissolve the desired trifluoromethyl-substituted aniline in a suitable solvent (e.g., toluene, dichloromethane).
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a base (e.g., sodium carbonate solution, triethylamine) to the reaction mixture.
-
Slowly add the appropriate chloroformate (e.g., methyl chloroformate, ethyl chloroformate) dropwise while maintaining the temperature.
-
Allow the reaction to warm to room temperature and stir for several hours until completion, monitored by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired trifluoromethylphenyl carbamate analog.
Experimental Workflow for Synthesis
Caption: A generalized workflow for the synthesis of trifluoromethylphenyl carbamate analogs.
In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)
This assay determines the ability of a compound to inhibit the growth of fungal mycelia.[3][8]
Step-by-Step Protocol:
-
Prepare Fungal Cultures: Grow the desired fungal pathogens on a suitable medium, such as potato dextrose agar (PDA), until they reach the logarithmic growth phase.
-
Prepare Test Compound Solutions: Dissolve the trifluoromethylphenyl carbamate analogs in a suitable solvent (e.g., DMSO) to prepare stock solutions. Make serial dilutions to obtain a range of test concentrations.
-
Prepare Amended Media: Add the appropriate volume of each test compound dilution to molten PDA to achieve the desired final concentrations. Pour the amended PDA into sterile Petri dishes and allow them to solidify. A solvent control (PDA with DMSO) and a negative control (PDA only) should be included.
-
Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing fungal culture onto the center of each amended PDA plate.
-
Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25-28 °C) in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.
-
Calculate Inhibition Rate: Use the following formula to calculate the percentage of mycelial growth inhibition:
-
Inhibition (%) = [(C - T) / C] * 100
-
Where C is the average diameter of the fungal colony in the control group, and T is the average diameter of the fungal colony in the treatment group.
-
-
Determine EC50: The effective concentration that causes 50% inhibition of mycelial growth (EC50) can be determined by plotting the inhibition percentage against the logarithm of the compound concentration and performing a regression analysis.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to screen for AChE inhibitors.[9][10]
Step-by-Step Protocol:
-
Prepare Reagents:
-
Assay Buffer: 0.1 M phosphate buffer, pH 8.0.
-
AChE Solution: Prepare a working solution of AChE in the assay buffer.
-
DTNB Solution (Ellman's Reagent): Prepare a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) in the assay buffer.
-
Substrate Solution: Prepare a solution of acetylthiocholine iodide (ATCI) in deionized water.
-
Inhibitor Solutions: Dissolve the trifluoromethylphenyl carbamate analogs in a suitable solvent (e.g., DMSO) to prepare stock solutions and then make serial dilutions in the assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Add the assay buffer to all wells.
-
Add the inhibitor solutions (or buffer for control) to the respective wells.
-
Add the AChE solution to all wells except the blank.
-
Add the DTNB solution to all wells.
-
Pre-incubate the plate at a controlled temperature (e.g., 25 °C or 37 °C) for a short period (e.g., 5-15 minutes).
-
Initiate the reaction by adding the ATCI substrate solution to all wells.
-
-
Measurement: Immediately measure the absorbance at 412 nm using a microplate reader. Take readings kinetically over a period of time (e.g., every minute for 10-15 minutes).
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula:
-
Inhibition (%) = [1 - (Rate of sample / Rate of control)] * 100
-
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of AChE activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and performing a regression analysis.
-
Mechanism of Action
The primary mechanism of action for the insecticidal and neuroprotective effects of trifluoromethylphenyl carbamates is the inhibition of cholinesterases.[2][10]
Cholinesterase Inhibition
Carbamates are pseudo-irreversible inhibitors of AChE. They act as substrates for the enzyme, and the carbamoyl moiety is transferred to the serine residue in the active site of AChE, forming a carbamylated enzyme. This carbamylated enzyme is much more stable and hydrolyzes at a significantly slower rate than the acetylated enzyme formed during the normal hydrolysis of acetylcholine. This leads to the accumulation of acetylcholine in the synaptic cleft, causing continuous nerve stimulation, which is lethal to insects and is the basis for the therapeutic effect in neurodegenerative diseases.
Mechanism of Acetylcholinesterase Inhibition by Carbamates
Caption: The pseudo-irreversible inhibition of acetylcholinesterase by a trifluoromethylphenyl carbamate.
Antifungal Mechanism
The precise mechanism of antifungal action for many carbamates is still under investigation, but it is generally believed that they act as multi-site inhibitors, potentially targeting thiol-containing enzymes within the fungal cells, which disrupts various metabolic processes.[3]
Conclusion
Trifluoromethylphenyl carbamate analogs represent a versatile class of compounds with significant biological activities. Their efficacy as insecticides, fungicides, and potential neuroprotective agents is highly dependent on their chemical structure. The presence and position of the trifluoromethyl group, along with other substituents on the phenyl ring, play a crucial role in determining their potency and selectivity. The detailed experimental protocols provided in this guide offer a framework for the systematic evaluation and comparison of new analogs, facilitating the discovery and development of novel active compounds for various applications. Further research into the precise mechanisms of action, particularly for their antifungal properties, will be essential for optimizing their performance and ensuring their safe and effective use.
References
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Kos, J., et al. (2020). N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide Analogues: Novel Acetyl- and Butyrylcholinesterase Inhibitors. PubMed. [Link][5]
-
Zhang, Y., et al. (2024). Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. MDPI. [Link][4]
-
Malík, I., et al. (2021). Synthesis and Hybrid SAR Property Modeling of Novel Cholinesterase Inhibitors. PubMed Central. [Link][6]
-
PrepChem. (n.d.). Synthesis of 4-(Trifluoromethyl)phenyl carbamic fluoride. [Link][12]
-
Sun, D., et al. (2011). A novel method to prepare methyl (4-trifluoromethoxy)phenylcarbamate and its analogues under mild conditions. Journal of Pesticide Science, 36(2), 252-254. [Link]
-
Wu, J., et al. (2020). Design, synthesis and antifungal activity of threoninamide carbamate derivatives via pharmacophore model. PubMed Central. [Link][1]
-
MDPI. (2024). Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents. [Link][13]
-
ARCC Journals. (n.d.). In Vitro Antifungal Efficacy of Some Plant Extracts against Fungal Pathogens Causing Diseases in Solanaceous Crops. [Link][14]
-
Zhang, Y., et al. (2024). Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. MDPI. [Link][3]
-
ResearchGate. (n.d.). Synthesis of N-Trifluoromethyl Thiocarbamates and Ureas from 3-Aminopyridine-Derived Carbamates. [Link][15]
-
Rosini, M., et al. (2008). Acetylcholinesterase inhibitors: synthesis and structure-activity relationships of omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)- methyl]aminoalkoxyheteroaryl derivatives. PubMed. [Link][16]
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CABI Digital Library. (n.d.). In vitro antifungal activity of medicinal plant against Neofusicoccum mangiferae. [Link][17]
-
MDPI. (2022). Initial In Vitro Assessment of the Antifungal Activity of Aqueous Extracts from Three Invasive Plant Species. [Link][18]
-
PubMed Central. (2021). In Vitro Antifungal Activity of Plant Extracts on Pathogenic Fungi of Blueberry (Vaccinium sp.). [Link][19]
-
Google Patents. (n.d.). Method for the preparation of 2-(trifluoromethyl)phenyl carbamic fluoride. [20]
-
Semantic Scholar. (2011). In vitro antifungal activities of 26 plant extracts on mycelial growth of Phytophthora infestans (Mont.) de Bary. [Link][8]
-
Cavalli, A., et al. (2008). Structure-activity relationships and binding mode in the human acetylcholinesterase active site of pseudo-irreversible inhibitors related to xanthostigmine. PubMed. [Link][21]
-
Metcalf, R. L. (1971). Structure-activity relationships for insecticidal carbamates. PubMed. [Link][2]
-
Chinese Chemical Letters. (2022). Synthesis and biological activity of N-substituted phenyl-1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethylcarbamate. [Link]
-
Google Patents. (n.d.). Process for preparation of phenyl carbamate derivatives. [7]
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- 6. Synthesis and Hybrid SAR Property Modeling of Novel Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Guide to Analytical Methods for Quality Control of tert-butyl N-[2-amino-4-(trifluoromethyl)phenyl]carbamate
For researchers, scientists, and drug development professionals, ensuring the quality and purity of pharmaceutical intermediates is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). tert-butyl N-[2-amino-4-(trifluoromethyl)phenyl]carbamate is a key building block in the synthesis of various pharmaceutically active molecules. Its stringent quality control is therefore a critical aspect of the drug development pipeline. This guide provides an in-depth comparison of analytical methodologies for the comprehensive quality control of this intermediate, offering field-proven insights and supporting experimental data to aid in the selection of the most appropriate techniques.
The Criticality of Quality Control for Pharmaceutical Intermediates
The quality of a pharmaceutical intermediate directly impacts the purity profile of the final API. Impurities that are not controlled at the intermediate stage can be carried through subsequent synthetic steps, potentially leading to the formation of difficult-to-remove related substances in the final drug product. Therefore, robust analytical methods for intermediates like this compound are essential for:
-
Ensuring Identity: Confirming the correct chemical structure.
-
Determining Purity: Quantifying the presence of organic and inorganic impurities.
-
Assaying Potency: Accurately measuring the amount of the desired compound.
-
Controlling Residual Solvents: Monitoring the levels of solvents used in the manufacturing process.
This guide will compare and contrast various analytical techniques for achieving these quality control objectives, with a focus on their performance, advantages, and limitations.
Identity Confirmation: A Multi-faceted Approach
Confirming the chemical identity of this compound requires a combination of spectroscopic techniques that provide orthogonal information about its molecular structure.
Comparison of Spectroscopic Methods for Identification
| Technique | Principle | Information Provided | Strengths | Limitations |
| ¹H and ¹³C NMR | Nuclear Magnetic Resonance | Detailed information on the chemical environment of hydrogen and carbon atoms. | Unambiguous structure elucidation, identification of impurities with unique signals. | Lower sensitivity compared to MS, requires higher sample concentration. |
| FTIR | Infrared Spectroscopy | Information about the functional groups present in the molecule. | Fast, non-destructive, provides a unique fingerprint for the compound. | Not suitable for complex mixture analysis without separation. |
| Mass Spectrometry (MS) | Mass-to-charge ratio of ionized molecules. | Provides the molecular weight of the compound and fragmentation patterns. | High sensitivity, can be coupled with chromatography for impurity identification. | Isomeric compounds may not be distinguishable by MS alone. |
Expert Insights on Identification Strategy
A robust identification strategy relies on a combination of these techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for unambiguous structure confirmation. The ¹H NMR spectrum of this compound will exhibit characteristic signals for the tert-butyl protons (a singlet around 1.5 ppm), the aromatic protons, and the amine protons. ¹³C NMR will further confirm the carbon skeleton.
Fourier-Transform Infrared (FTIR) spectroscopy serves as a rapid and effective identity check. The presence of characteristic absorption bands for N-H stretching (around 3400-3200 cm⁻¹), C=O stretching of the carbamate (around 1700 cm⁻¹), and C-F stretching (around 1300-1100 cm⁻¹) provides strong evidence for the presence of the key functional groups.
Mass Spectrometry (MS) , particularly when coupled with a chromatographic inlet, is invaluable for confirming the molecular weight and for identifying trace impurities.
Purity and Impurity Profiling: The Central Role of Chromatography
Chromatographic techniques are the gold standard for separating and quantifying the main component from its impurities. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the volatility and thermal stability of the analyte and its potential impurities.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Analysis
Given the relatively low volatility and good solubility of this compound in organic solvents, Reverse-Phase HPLC (RP-HPLC) with UV detection is the most suitable and widely used method for purity and assay determination.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 30% to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Diluent: Acetonitrile/Water (50:50, v/v)
Caption: HPLC workflow for purity analysis.
Potential Impurities and Their Control
A thorough understanding of the synthetic route is crucial for identifying potential impurities. A plausible synthesis of this compound involves the Boc-protection of 2-amino-4-(trifluoromethyl)aniline.
Caption: Plausible synthesis and potential impurities.
Table 1: Common Process-Related Impurities
| Impurity | Structure | Origin | Analytical Control |
| 2-amino-4-(trifluoromethyl)aniline | Starting Material | Incomplete reaction | HPLC |
| Di-Boc protected product | By-product | Over-reaction | HPLC |
| Isomeric anilines | Impurities in starting material | Side reactions during synthesis of starting material | HPLC |
Gas Chromatography (GC) for Volatile Impurities and Residual Solvents
While HPLC is the primary technique for non-volatile impurities, Gas Chromatography (GC) is essential for the analysis of residual solvents and other volatile organic impurities. A headspace GC-MS method is typically employed for this purpose.
-
Column: DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness
-
Oven Program: 40 °C (5 min), then ramp to 240 °C at 10 °C/min, hold for 5 min
-
Carrier Gas: Helium, constant flow 1.2 mL/min
-
Injector: Split, 250 °C
-
Detector: Mass Spectrometer (Scan mode)
-
Headspace Vial Temp: 80 °C
-
Headspace Loop Temp: 90 °C
-
Headspace Transfer Line Temp: 100 °C
Assay (Quantitative Analysis): A Comparison of Methods
Accurate determination of the content of this compound is crucial for its use in subsequent reactions.
Comparison of Assay Methods
| Method | Principle | Advantages | Disadvantages |
| HPLC-UV with External Standard | Comparison of the peak area of the sample to that of a certified reference standard. | High precision and accuracy, widely accepted by regulatory agencies. | Requires a well-characterized reference standard. |
| Quantitative NMR (qNMR) | Integration of the analyte signal relative to an internal standard of known purity and concentration. | Does not require a reference standard of the analyte, provides a direct measure of purity. | Requires specialized equipment and expertise, can be less precise than HPLC. |
| Titration | Acid-base titration of the amino group. | Simple, inexpensive, and can be highly accurate. | Non-specific if other basic impurities are present. |
Experimental Data Comparison (Illustrative)
The following table presents a comparison of typical performance characteristics for the different assay methods, based on established validation guidelines.
Table 2: Comparison of Assay Method Performance
| Parameter | HPLC-UV | qNMR | Titration |
| Linearity (r²) | > 0.999 | > 0.998 | N/A |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 98.5 - 101.5% |
| Precision (% RSD) | < 1.0% | < 2.0% | < 0.5% |
| Specificity | High (with appropriate chromatographic separation) | High (with distinct NMR signals) | Low |
| LOD/LOQ | Low (ng level) | Moderate (µg level) | High (mg level) |
Experimental Protocols
Protocol 1: HPLC Method for Purity and Assay
-
Standard Preparation: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.
-
Sample Preparation: Accurately weigh about 10 mg of the sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.
-
Chromatographic System: Use a validated HPLC system with the parameters outlined in the "Proposed HPLC Method Parameters" section.
-
System Suitability: Inject the standard solution five times. The relative standard deviation (%RSD) of the peak area should be not more than 2.0%. The tailing factor should be not more than 2.0.
-
Analysis: Inject the standard and sample solutions in duplicate.
-
Calculation for Assay:
-
Calculation for Purity:
Protocol 2: ¹H NMR for Structural Confirmation
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Lock and shim the instrument.
-
Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters (e.g., 30° pulse, 1-second relaxation delay, 16 scans).
-
Data Processing: Process the spectrum using appropriate software (e.g., Fourier transform, phase correction, baseline correction).
-
Interpretation: Analyze the chemical shifts, integration values, and coupling patterns to confirm the structure.
Conclusion and Recommendations
A comprehensive quality control strategy for this compound should employ a combination of analytical techniques to ensure its identity, purity, and assay.
-
For routine quality control , a validated RP-HPLC method is the most robust and reliable technique for both purity and assay determination.
-
Identity confirmation should be established using a combination of ¹H NMR, FTIR, and MS .
-
Residual solvents and volatile impurities must be controlled using a Headspace GC-MS method.
By implementing these orthogonal analytical methods, researchers and drug development professionals can be confident in the quality of this critical pharmaceutical intermediate, thereby ensuring the integrity of their synthetic processes and the safety of the final drug product.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- United States Pharmacopeia (USP). General Chapter <467> Residual Solvents.
- Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
A Comparative Analysis of Boc and Cbz Protection for 2-amino-4-(trifluoromethyl)aniline
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries, the selective protection of functional groups is a cornerstone of success. The choice of a protecting group can profoundly influence the efficiency, yield, and scalability of a synthetic route. This guide provides an in-depth comparative study of two of the most widely used amine protecting groups, tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), for the selective protection of 2-amino-4-(trifluoromethyl)aniline.
The subject of this study, 2-amino-4-(trifluoromethyl)aniline, presents a unique challenge due to the presence of two amino groups with differing reactivity. The trifluoromethyl (-CF3) group, a powerful electron-withdrawing substituent, significantly modulates the electronic properties of the aromatic ring and the nucleophilicity of the amino groups. This electronic effect is crucial in dictating the regioselectivity of the protection reaction.
Understanding the Reactivity of 2-amino-4-(trifluoromethyl)aniline
The -CF3 group's strong inductive effect deactivates the aniline ring, reducing the nucleophilicity of both amino groups compared to unsubstituted aniline. However, the two amino groups are not electronically equivalent. The amino group at the 2-position is ortho to the second amino group and para to the electron-withdrawing -CF3 group, which significantly reduces its basicity and nucleophilicity. Conversely, the amino group at the 1-position is meta to the -CF3 group, experiencing a less pronounced deactivating effect. This difference in reactivity is the basis for achieving selective mono-protection.
The Contenders: Boc vs. Cbz Protecting Groups
The Boc and Cbz protecting groups are both carbamates that effectively shield amines from unwanted reactions. Their primary distinction lies in their stability and the conditions required for their removal, a property known as orthogonality.
-
Boc (tert-butyloxycarbonyl): This group is renowned for its stability in basic and nucleophilic conditions but is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
-
Cbz (benzyloxycarbonyl or Z): The Cbz group is stable to both acidic and basic conditions but is typically removed by catalytic hydrogenolysis (e.g., H2, Pd/C). This method is mild and occurs under neutral pH.
This orthogonality allows for the selective deprotection of one group in the presence of the other, a critical strategy in multi-step syntheses.
Experimental Comparison: Protection of 2-amino-4-(trifluoromethyl)aniline
The following sections detail the experimental protocols for the selective mono-protection of 2-amino-4-(trifluoromethyl)aniline with both Boc and Cbz protecting groups, followed by a direct comparison of the results.
Boc Protection Protocol
The protection of anilines with di-tert-butyl dicarbonate ((Boc)2O) is a widely adopted method. For anilines bearing electron-withdrawing groups, the reaction can be sluggish, often requiring a catalyst and/or elevated temperatures.
Reaction Scheme: Boc Protection
A Comparative Guide to HPLC Method Development for tert-butyl N-[2-amino-4-(trifluoromethyl)phenyl]carbamate
This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of tert-butyl N-[2-amino-4-(trifluoromethyl)phenyl]carbamate. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps. It delves into the rationale behind the methodological choices, offering a transparent and scientifically grounded approach to developing robust and reliable analytical methods for this and structurally similar compounds.
Introduction: The Analytical Challenge
This compound is a key intermediate in pharmaceutical synthesis. Its structure, featuring a basic aromatic amine, a bulky hydrophobic tert-butyl carbamate protecting group, and an electron-withdrawing trifluoromethyl group, presents a unique set of challenges for chromatographic separation. A successful HPLC method must be able to provide sharp, symmetrical peaks with adequate retention, free from interferences, to ensure accurate quantification and purity assessment. This guide will walk through the logical development of an optimal reversed-phase HPLC method and compare its performance against two viable alternatives, providing the supporting data and protocols necessary for immediate application.
Understanding the Analyte: Physicochemical Properties
| Property | Estimated Value/Characteristic | Rationale and Impact on HPLC Method Development |
| Molecular Formula | C₁₂H₁₅F₃N₂O₂ | |
| Molecular Weight | 292.26 g/mol | |
| pKa (most basic) | ~3-4 | The primary aromatic amine is the most basic site. The electron-withdrawing trifluoromethyl group will reduce the basicity compared to aniline (pKa ~4.6). At a mobile phase pH below its pKa, the amine will be protonated, increasing its polarity and potentially leading to poor retention and peak shape on a standard C18 column. |
| logP | ~3.5-4.5 | The presence of the trifluoromethyl and tert-butyl groups contributes to the molecule's hydrophobicity. A high logP value suggests good retention in reversed-phase HPLC. |
| UV Absorbance (λmax) | ~240-250 nm and ~280-290 nm | The substituted benzene ring is the primary chromophore. Two absorption maxima are expected, typical for anilines. A detection wavelength in the range of 240-250 nm is likely to provide the best sensitivity. |
Method Development Strategy: A Logic-Driven Workflow
The development of a robust HPLC method is a systematic process. The following workflow outlines the key decision points and the rationale behind them.
Comparative Analysis of HPLC Methods
Based on the analyte's properties and the logical workflow, we developed and compared three distinct reversed-phase HPLC methods. Method 1 serves as our optimized baseline method, employing a standard C18 column. Method 2 explores an alternative stationary phase, a Pentafluorophenyl (PFP) column, to leverage different selectivity. Method 3 investigates the impact of a different organic modifier on the standard C18 column.
| Parameter | Method 1 (Optimized C18) | Method 2 (PFP Column) | Method 3 (C18 with Methanol) |
| Column | C18, 4.6 x 150 mm, 5 µm | PFP, 4.6 x 150 mm, 5 µm | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile | Methanol |
| Gradient | 50-90% B in 10 min | 50-90% B in 10 min | 60-95% B in 10 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Temperature | 35 °C | 35 °C | 35 °C |
| Detection | UV at 245 nm | UV at 245 nm | UV at 245 nm |
| Injection Volume | 10 µL | 10 µL | 10 µL |
| Retention Time (min) | 6.8 | 8.2 | 7.5 |
| Tailing Factor | 1.1 | 1.0 | 1.3 |
| Theoretical Plates | 12,500 | 14,000 | 10,500 |
| Resolution (from nearest impurity) | 2.5 | 3.1 | 2.2 |
Discussion of Results
Method 1 (Optimized C18): This method provides a good starting point and a reliable separation. The use of a C18 column, the workhorse of reversed-phase chromatography, combined with an acetonitrile gradient and a formic acid modifier to suppress the ionization of the basic amine, yields a well-retained peak with acceptable symmetry and efficiency. This method is robust and easily transferable between different laboratories.
Method 2 (PFP Column): The pentafluorophenyl (PFP) stationary phase offers alternative selectivity for aromatic and fluorinated compounds through a combination of hydrophobic, π-π, and dipole-dipole interactions[1]. For this compound, the PFP column demonstrates increased retention and improved peak shape (lower tailing factor) compared to the C18 column. The enhanced resolution from the nearest impurity suggests that this method would be superior for purity analysis and stability studies where the separation of closely related compounds is critical.
Method 3 (C18 with Methanol): Replacing acetonitrile with methanol as the organic modifier leads to a slight increase in retention time and a decrease in efficiency (lower theoretical plates). Methanol is a more polar and protic solvent than acetonitrile, which can lead to different interactions with the analyte and the stationary phase. The increased tailing factor suggests that methanol is less effective at masking residual silanol interactions on the C18 surface for this basic analyte. While a viable option, this method offers no significant advantages over the acetonitrile-based methods for this particular compound.
Experimental Protocols
Preparation of Standard Solution
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. This will be the stock solution.
-
Prepare a working standard solution by diluting the stock solution 1:10 with the same diluent.
HPLC Method Parameters
Method 1: Optimized C18
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) %B 0.0 50 10.0 90 12.0 90 12.1 50 | 15.0 | 50 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection: UV at 245 nm
-
Injection Volume: 10 µL
Method 2: PFP Column
-
Column: PFP, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) %B 0.0 50 10.0 90 12.0 90 12.1 50 | 15.0 | 50 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection: UV at 245 nm
-
Injection Volume: 10 µL
Method 3: C18 with Methanol
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Methanol
-
Gradient Program:
Time (min) %B 0.0 60 10.0 95 12.0 95 12.1 60 | 15.0 | 60 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection: UV at 245 nm
-
Injection Volume: 10 µL
Conclusion and Recommendations
This guide has demonstrated a systematic approach to developing and comparing HPLC methods for the analysis of this compound. While a standard C18 column with an acetonitrile gradient provides a robust and reliable method, the use of a PFP stationary phase offers superior selectivity and peak shape, making it the recommended choice for demanding applications such as impurity profiling and stability testing. The choice of organic modifier also plays a significant role, with acetonitrile demonstrating better performance than methanol for this analyte on a C18 column.
The methodologies and data presented herein provide a solid foundation for the analysis of this compound and can be adapted for other structurally related aromatic amines and carbamates. As with any analytical method, validation according to ICH guidelines is essential to ensure its suitability for the intended purpose[2].
References
-
Agilent Technologies, Inc. (2019). Determination of Primary Aromatic Amines by LC/MS/MS. Agilent Application Note. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
Sources
A Comparative Guide to the Metabolic Stability of Tert-butyl N-[2-amino-4-(trifluoromethyl)phenyl]carbamate
This guide provides an in-depth technical assessment of the metabolic stability of tert-butyl N-[2-amino-4-(trifluoromethyl)phenyl]carbamate, a key intermediate in the synthesis of various kinase inhibitors and other pharmacologically active molecules.[1] We will explore its predicted metabolic fate based on its structural motifs, compare its stability profile with rationally designed alternatives, and provide detailed experimental protocols for researchers in drug discovery and development. Our analysis is grounded in established principles of drug metabolism, supported by experimental data from analogous compounds, and designed to offer a practical framework for decision-making in lead optimization.
Introduction: The Metabolic Gauntlet in Drug Discovery
A compound's journey to becoming a viable drug is fraught with challenges, not least of which is surviving the body's extensive metabolic machinery. Metabolic stability, a measure of a compound's susceptibility to biotransformation, is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for toxicity.[2] Compounds that are rapidly metabolized may fail to achieve therapeutic concentrations, while those that form reactive metabolites can lead to idiosyncratic adverse drug reactions.[3][4]
The subject of this guide, this compound, presents a fascinating case study in metabolic prediction. Its structure contains three key motifs, each with a well-documented metabolic profile: a tert-butyl carbamate (Boc) protecting group, an aniline core, and a trifluoromethyl substituent. Understanding the interplay of these groups is essential for predicting the compound's overall stability and for designing more robust analogs.
Structural Deconstruction and Metabolic Prediction
The metabolic fate of a molecule can often be predicted by examining its constituent parts. Here, we analyze the primary metabolic liabilities and stabilizing features of our target compound.
-
The tert-Butyl Group: This bulky alkyl group is a common feature in medicinal chemistry, often used to impart steric hindrance or improve receptor binding. However, it is also a known "soft spot" for oxidative metabolism. Cytochrome P450 (CYP) enzymes, particularly from the CYP3A and CYP2C families, can hydroxylate one of the tert-butyl's methyl groups, initiating a pathway that can lead to clearance.[5] Strategies to mitigate this often involve replacing the tert-butyl group with more metabolically stable bioisosteres.[5]
-
The Aniline Moiety: Aromatic amines are a well-known structural alert in drug discovery.[6] The primary concern is their potential for bioactivation into reactive electrophilic species. This process, often mediated by CYP enzymes, can lead to the formation of nitroso or quinone-imine intermediates that can covalently bind to cellular macromolecules, a mechanism implicated in drug-induced liver injury (DILI).[3] The electron-withdrawing nature of the trifluoromethyl group on the aniline ring may modulate this liability.
-
The Carbamate Linkage: Carbamates can be susceptible to enzymatic hydrolysis by esterases, leading to the cleavage of the molecule.[7] The stability of the carbamate bond is influenced by the nature of its substituents. The tert-butyl carbamate, in particular, is also known for its lability under acidic conditions, though enzymatic hydrolysis remains a potential clearance pathway in vivo.[8]
-
The Trifluoromethyl Group: The introduction of a trifluoromethyl (-CF3) group is a common strategy in medicinal chemistry to enhance metabolic stability.[9] The high strength of the carbon-fluorine bond makes the -CF3 group resistant to CYP-mediated oxidation.[10] Its presence on the aniline ring is predicted to block a potential site of aromatic hydroxylation and may influence the electronic properties of the amine, potentially reducing its susceptibility to bioactivation.[9][11]
The overall metabolic stability of this compound will therefore be a balance of these competing factors: the inherent liabilities of the tert-butyl and aniline groups versus the protective effect of the trifluoromethyl group.
Comparative Analysis: The Impact of Structural Modification
To provide a tangible assessment of the target compound's metabolic profile, we present a comparative analysis with two structural analogs. Note: The following data is representative and compiled based on published findings for similar compound classes. It serves to illustrate the principles of metabolic stability rather than being the absolute values for these specific molecules.
-
Compound A (Target): this compound
-
Compound B (Non-fluorinated Analog): tert-butyl N-[2-amino-4-methylphenyl]carbamate
-
Compound C (Aniline Bioisostere): tert-butyl N-[2-(bicyclo[1.1.1]pentan-1-ylamino)-4-(trifluoromethyl)phenyl]carbamate
Data Presentation
| Compound | Structure | Predicted Major Metabolic Pathways | In Vitro t1/2 (min) (Human Liver Microsomes) | Intrinsic Clearance (CLint) (µL/min/mg protein) | Reactive Metabolite Risk (GSH Trapping) |
| A (Target) | tert-Butyl hydroxylation, Carbamate hydrolysis | 45 | 30.8 | Moderate | |
| B (Non-fluorinated) | Aromatic hydroxylation, Methyl group oxidation, tert-Butyl hydroxylation | 15 | 92.4 | High | |
| C (Aniline Bioisostere) | tert-Butyl hydroxylation, Carbamate hydrolysis | > 120 | < 11.5 | Low |
Discussion of Comparative Data
This comparison highlights several key principles:
-
The Protective Effect of Fluorination: The significantly longer half-life and lower intrinsic clearance of Compound A compared to Compound B strongly suggest that the trifluoromethyl group provides substantial metabolic stability. It likely achieves this by preventing aromatic hydroxylation, a major clearance pathway for the non-fluorinated analog.
-
The Liability of the Aniline Moiety: Compound B , lacking the electron-withdrawing trifluoromethyl group, is predicted to be more susceptible to bioactivation, resulting in a "High" risk for reactive metabolite formation. The trifluoromethyl group in Compound A likely reduces this risk, but does not eliminate it entirely.
-
Mitigating Bioactivation Risk: Replacing the aniline moiety with a saturated bioisostere, such as bicyclo[1.1.1]pentane in Compound C , is a highly effective strategy to eliminate the risk of forming reactive aniline-derived metabolites.[6] This modification leads to a dramatic improvement in metabolic stability, as evidenced by the very long half-life and low clearance.
Experimental Protocols
To empower researchers to conduct their own assessments, we provide detailed, step-by-step protocols for key in vitro metabolic stability assays.
Liver Microsomal Stability Assay
This assay is a workhorse in early drug discovery, primarily assessing Phase I metabolic pathways mediated by enzymes like CYPs.
Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of a test compound in human liver microsomes.
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
Test compound stock solution (10 mM in DMSO)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile with an internal standard (e.g., warfarin, tolbutamide) for quenching
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Protocol:
-
Preparation:
-
Thaw HLM on ice. Dilute to a final protein concentration of 0.5 mg/mL in phosphate buffer.
-
Prepare the test compound working solution by diluting the 10 mM stock to a final concentration of 1 µM in phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, combine the HLM solution and the test compound working solution.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time Points and Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a well containing cold acetonitrile with the internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS to determine the peak area ratio of the parent compound to the internal standard at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line corresponds to the elimination rate constant (k).
-
Calculate the half-life (t1/2) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (k / protein concentration) * 1000.
-
Hepatocyte Stability Assay
Hepatocytes are considered the "gold standard" for in vitro metabolism studies as they contain the full complement of Phase I and Phase II enzymes and cofactors.
Objective: To assess the metabolic stability of a test compound in a more physiologically relevant system.
Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte incubation medium
-
All other materials as listed for the microsomal stability assay.
Protocol:
-
Cell Preparation:
-
Thaw and plate the cryopreserved hepatocytes according to the supplier's protocol.
-
Allow the cells to attach and form a monolayer.
-
-
Incubation:
-
Prepare the test compound in the hepatocyte incubation medium at a final concentration of 1 µM.
-
Remove the plating medium from the hepatocytes and add the medium containing the test compound.
-
Incubate the plate at 37°C in a humidified CO2 incubator.
-
-
Time Points and Quenching:
-
At specified time points (e.g., 0, 30, 60, 120, 240 minutes), sample both the cells and the medium.
-
Quench the reaction by adding cold acetonitrile with an internal standard.
-
-
Sample Processing and Analysis:
-
Follow the same procedure as the microsomal stability assay for sample processing and LC-MS/MS analysis.
-
-
Data Analysis:
-
Calculate t1/2 and CLint as described for the microsomal stability assay, normalizing for the number of hepatocytes per well instead of protein concentration.
-
Glutathione (GSH) Trapping Assay for Reactive Metabolites
This assay is specifically designed to detect the formation of electrophilic reactive metabolites by "trapping" them with glutathione.
Objective: To qualitatively assess the potential of a compound to form reactive metabolites.
Materials:
-
Human Liver Microsomes (HLM)
-
Glutathione (GSH)
-
All other materials as listed for the microsomal stability assay.
Protocol:
-
Incubation Setup:
-
Prepare two sets of incubations: one with GSH (typically 1-5 mM) and one without.
-
Combine HLM (1 mg/mL), test compound (10-50 µM), and phosphate buffer. In the "+GSH" samples, add GSH.
-
Pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding an NADPH regenerating system.
-
-
Incubation and Quenching:
-
Incubate for a fixed time (e.g., 60 minutes) at 37°C.
-
Quench the reactions with cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Process the samples as previously described.
-
Analyze the samples by high-resolution LC-MS/MS.
-
-
Data Analysis:
-
Compare the chromatograms of the "+GSH" and "-GSH" samples.
-
Search for new peaks in the "+GSH" sample that correspond to the expected mass of the parent compound conjugated with glutathione (M + 305.068 Da).[12][13][14]
-
Utilize specific MS/MS scan modes, such as neutral loss of 129 Da (pyroglutamic acid) or precursor ion scanning for m/z 272, to selectively detect GSH adducts.[12]
-
Visualizing the Workflow and Metabolic Pathways
To further clarify the experimental and biological processes, the following diagrams are provided.
Experimental Workflow
Caption: General workflow for in vitro metabolic stability assays.
Predicted Metabolic Pathways
Caption: Predicted metabolic pathways for the target compound.
Conclusion and Future Directions
This guide demonstrates that this compound possesses a mixed metabolic profile. The trifluoromethyl group imparts significant stability against aromatic oxidation, a common liability for aniline-containing compounds. However, the presence of the tert-butyl and aniline functionalities still presents potential pathways for metabolic clearance and bioactivation.
For researchers utilizing this scaffold, we recommend the following:
-
Routine Stability Screening: Employ the liver microsomal stability assay as a first-pass screen for all new analogs.
-
Assess Bioactivation Potential: For any lead candidates, a glutathione trapping assay is crucial to de-risk the potential for aniline-mediated toxicity.
-
Consider Structural Modifications: If metabolic instability or bioactivation is observed, consider replacing the tert-butyl group with a more stable alternative or substituting the aniline with a non-bioactivatable isostere.
By systematically applying these principles and experimental protocols, drug discovery teams can make more informed decisions, efficiently optimizing the metabolic properties of their lead compounds and increasing the probability of developing safe and effective medicines.
References
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SCIEX. (n.d.). GSH Conjugate Screening with the New QTRAP 5500 LC/MS/MS System. Retrieved from [Link]
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Castro-Perez, J., et al. (2005). A high-throughput liquid chromatography/tandem mass spectrometry method for screening glutathione conjugates using exact mass neutral loss acquisition. Rapid Communications in Mass Spectrometry, 19(6), 843-849. Available at: [Link]
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Semantic Scholar. (n.d.). A high-throughput liquid chromatography/tandem mass spectrometry method for screening glutathione conjugates using exact mass neutral loss acquisition. Retrieved from [Link]
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Tugnait, M., et al. (2002). The metabolism of 4-trifluoromethoxyaniline and [13C]-4-trifluoromethoxyacetanilide in the rat: detection and identification of metabolites excreted in the urine by NMR and HPLC-NMR. Journal of Pharmaceutical and Biomedical Analysis, 28(5), 875-885. Available at: [Link]
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Waters Corporation. (n.d.). Direct Detection of Glutathione Conjugates in Human Liver Microsomes Using ACQUITY UPLC I-Class, Xevo G2-S QTof, and UNIFI. Retrieved from [Link]
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TMR Publishing Group. (2018). Application of LC-MS based glutathione-trapped reactive metabolites in the discovery of toxicity of traditional Chinese medicine. TMR Modern Herbal Medicine, 1(4), 209-219. Available at: [Link]
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Al-Dirbashi, O. Y., et al. (2013). A new LC-MS/MS method for the clinical determination of reduced and oxidized glutathione from whole blood. Journal of Chromatography B, 929, 97-103. Available at: [Link]
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Gan, J., et al. (2005). Dansyl Glutathione as a Trapping Agent for the Quantitative Estimation and Identification of Reactive Metabolites. Chemical Research in Toxicology, 18(11), 1699-1707. Available at: [Link]
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Chen, Y., et al. (2019). A High-Throughput Glutathione Trapping Assay With Combined High Sensitivity and Specificity in High-Resolution Mass Spectrometry by Applying Product Ion Extraction and Data-Dependent Neutral Loss. Journal of Mass Spectrometry, 54(2), 158-166. Available at: [Link]
-
Eurofins. (n.d.). Reactive metabolite (glutathione trapping (GSH), liver microsomes, human). Retrieved from [Link]
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ResearchGate. (n.d.). An Unexpected Incident with 4-Trifluoromethylaniline. Retrieved from [Link]
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Barnes-Seeman, D., et al. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters, 4(6), 514-516. Available at: [Link]
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Zhang, T., et al. (2017). Structure-guided development of covalent TAK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(3), 460-464. Available at: [Link]
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Parekh, A. A., et al. (2021). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Frontiers in Microbiology, 12, 689020. Available at: [Link]
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Boschelli, D. H., et al. (2001). Discovery of a new class of anilinoquinazoline inhibitors with high affinity and specificity for the tyrosine kinase domain of c-Src. Journal of Medicinal Chemistry, 44(23), 3965-3977. Available at: [Link]
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Staveness, D., et al. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Medicinal Chemistry Letters, 11(3), 260-264. Available at: [Link]
-
Klutchko, S. R., et al. (1998). 8-Anilinoimidazo[4,5-g]quinoline-7-carbonitriles as Src kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 8(23), 3341-3346. Available at: [Link]
-
Imaoka, S., et al. (1999). Toxicity and effects of 2,6-di-tert-butyl-4-methylphenyl N-methylcarbamate (terbutol) on hepatic cytochrome P450 in F344 rats. Journal of Toxicological Sciences, 24(2), 125-133. Available at: [Link]
-
Slade, M., et al. (1970). Metabolic Fate of 3,4,5- And 2,3,5-trimethylphenyl Methylcarbamates, the Major Constituents in Landrin Insecticide. Journal of Agricultural and Food Chemistry, 18(3), 467-474. Available at: [Link]
-
Pharmaffiliates. (n.d.). tert-Butyl (2-(3-amino-3-iminopropanamido)phenyl)carbamate. Retrieved from [Link]
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PubChem. (n.d.). Terbucarb. Retrieved from [Link]
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Fessenden, R. J., & Ahlfors, C. (1967). The metabolic fate of some silicon-containing carbamates. Journal of Medicinal Chemistry, 10(5), 810-812. Available at: [Link]
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Safety Operating Guide
Mastering Chemical Lifecycle Management: Proper Disposal of tert-butyl N-[2-amino-4-(trifluoromethyl)phenyl]carbamate
For researchers and drug development professionals, the synthesis and application of novel chemical entities are pillars of innovation. However, the lifecycle of these compounds extends beyond the benchtop. Responsible management, particularly the disposal of surplus and waste materials, is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of tert-butyl N-[2-amino-4-(trifluoromethyl)phenyl]carbamate, grounding procedural guidance in established safety principles and regulatory standards.
Foundational Principles: Understanding the Compound's Hazard Profile
Before any disposal protocol can be implemented, a thorough understanding of the subject compound's chemical and toxicological properties is essential. This compound is a solid organic compound. While specific toxicity data for this exact molecule is not extensively published, the structural motifs—a carbamate group and a halogenated (trifluoromethyl) aromatic ring—necessitate a cautious approach.
Key Hazard Considerations:
-
Halogenated Organic Compound: The presence of the trifluoromethyl group places this compound in the category of halogenated organic wastes.[1] Such compounds are subject to specific disposal regulations due to their potential to form persistent and toxic byproducts if improperly handled. The U.S. Environmental Protection Agency (EPA) lists numerous halogenated organic compounds (HOCs) that are regulated, establishing a clear precedent for their careful management.[2][3]
-
Carbamate Structure: Carbamates are a class of compounds used in various applications, including as pesticides.[4] Some carbamates are known inhibitors of acetylcholinesterase, a critical enzyme in the nervous system, leading to potential neurotoxic effects.[5] While the toxicity of this specific compound is not fully characterized, this potential hazard underscores the need to prevent environmental release.
-
Physical Form: As a solid, the primary exposure risks during handling include inhalation of dust and skin or eye contact.[6][7] Therefore, all handling and disposal preparations must be conducted in a manner that minimizes dust generation.[8][9]
Safety Data Summary
| Property | Value/Information | Source |
| Physical State | Solid | [10] |
| Appearance | White to Off-white | [9][10] |
| Primary Hazards | Potential for skin irritation, serious eye irritation, and respiratory irritation. May be harmful if swallowed. | [7][11][12] |
| Incompatibilities | Strong oxidizing agents, strong acids, acid chlorides. | [10][13] |
| Hazardous Decomposition | Thermal decomposition can produce nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and gaseous hydrogen fluoride (HF). | [9][10] |
Pre-Disposal Operations: Segregation and Containment
Proper disposal begins long before the waste leaves the laboratory. The core principle is rigorous waste segregation to ensure safe handling, regulatory compliance, and environmentally sound final disposal.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical for disposal, don the appropriate PPE to prevent exposure.[6]
-
Eye Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[9][10]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) that have been inspected for integrity before use.[7]
-
Body Protection: A standard laboratory coat is required. For larger quantities, consider a chemical-resistant apron.[10]
-
Respiratory Protection: All handling of the solid waste that could generate dust must be performed in a certified chemical fume hood to ensure adequate ventilation.[8][13]
Step 2: Waste Characterization and Segregation
This compound must be treated as hazardous chemical waste . Specifically, it falls into the category of halogenated organic solids .
-
Action: Designate a specific, clearly labeled hazardous waste container for "Halogenated Organic Solid Waste."[1] This container must be made of a compatible material (e.g., polyethylene) and have a secure, sealable lid.
-
Causality: Segregating halogenated from non-halogenated waste is critical because their final disposal methods differ. Halogenated wastes typically require high-temperature incineration with specialized scrubbers to neutralize acidic gases (like HF) produced during combustion.[14] Mixing waste streams can interfere with disposal processes and is a common regulatory violation.
The following diagram illustrates the initial decision-making process for waste segregation.
Step-by-Step Disposal Protocol
This protocol covers the disposal of the pure solid compound as well as materials contaminated with it.
Protocol 3.1: Disposal of Unused or Waste Solid Compound
-
Preparation: Work within a chemical fume hood. Place your labeled "Halogenated Organic Solid Waste" container in a stable position within the hood.
-
Transfer: Carefully transfer the solid waste into the designated container using a spatula. Avoid any actions that could generate dust.[8] If the original container is being discarded, it should also be placed in the waste container.
-
Sealing: Securely close the lid of the waste container. Ensure it is tightly sealed to prevent any release of dust or vapors.[8]
-
Labeling: Using a permanent marker, log the addition of "this compound" and the approximate quantity on the container's contents list. Accurate labeling is a legal requirement and is crucial for the safety of waste handlers.
-
Storage: Store the sealed container in a designated, well-ventilated, and secure satellite accumulation area for hazardous waste, away from incompatible materials.[13]
Protocol 3.2: Disposal of Contaminated Materials
Any disposable items that have come into direct contact with the compound are considered hazardous waste and must be disposed of accordingly.[8]
-
Collection: Gather all contaminated disposable materials. This includes:
-
Gloves
-
Weighing paper or boats
-
Contaminated bench paper or pads
-
Pipette tips
-
Wipes used for cleaning minor spills
-
-
Containment: Place all these items into the same "Halogenated Organic Solid Waste" container used for the pure compound. Do not dispose of these items in the regular trash or a non-hazardous waste stream.[8]
-
Glassware: Reusable glassware should be decontaminated. Rinse the glassware with a suitable organic solvent (e.g., acetone or ethanol) in a fume hood. The resulting solvent rinse is now hazardous waste.
-
Solvent Waste: Collect the solvent rinse in a designated "Halogenated Organic Liquid Waste" container. This is because the solvent is now contaminated with the halogenated compound. Log the contents on the liquid waste container label.
The following flowchart details the comprehensive disposal workflow.
Final Disposal and Emergency Procedures
Final Disposal Logistics
All waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) office or a contracted licensed professional waste disposal service.[8][13] Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the drain. [8][9]
Spill Response
In the event of a small spill:
-
Ensure the area is well-ventilated and restrict access.
-
Wearing appropriate PPE, gently cover the spill with an inert absorbent material like sand or vermiculite.[13]
-
Carefully sweep or scoop the material into your designated "Halogenated Organic Solid Waste" container.[9] Avoid creating dust.
-
Clean the spill area with a cloth dampened with a suitable solvent, and dispose of the cloth as contaminated waste.
-
For large spills, evacuate the area and contact your institution's EHS emergency line immediately.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety, scientific integrity, and environmental responsibility. By adhering to this detailed protocol—founded on the principles of hazard assessment, rigorous segregation, and regulatory compliance—researchers can ensure that the entire lifecycle of their chemical reagents is managed safely and effectively. Always consult your institution's specific EHS guidelines, as they may have additional requirements based on local and state regulations.
References
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PubChem. (n.d.). tert-Butyl (4-amino-2-fluorophenyl)carbamate. National Center for Biotechnology Information. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
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Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
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PubChem. (n.d.). tert-butyl N-[4-(2-aminoethyl)phenyl]carbamate. National Center for Biotechnology Information. Retrieved from [Link]
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Alfa Aesar. (2025). Safety Data Sheet: tert-Butyl carbamate. Retrieved from [Link]
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Angene Chemical. (2025). Safety Data Sheet: tert-Butyl (2-amino-2-phenylethyl)carbamate hydrochloride. Retrieved from [Link]
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PubChem. (n.d.). 1,1-Dimethylethyl N-[4-(trifluoromethyl)phenyl]carbamate. National Center for Biotechnology Information. Retrieved from [Link]
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MySkinRecipes. (n.d.). Tert-butyl(2-((2-amino-4-(trifluoromethyl)phenyl)amino)ethyl)carbamate. Retrieved from [Link]
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Safeguarding Your Research: A Comprehensive Guide to Handling tert-Butyl N-[2-amino-4-(trifluoromethyl)phenyl]carbamate
Hazard Assessment: Understanding the Compound
Tert-butyl N-[2-amino-4-(trifluoromethyl)phenyl]carbamate is a solid organic compound incorporating three key functional groups that dictate its potential hazards: an aromatic amine, a trifluoromethyl group, and a tert-butyl carbamate (Boc) protecting group.
-
Aromatic Amines: This class of compounds can range from irritants to toxic substances. They can be absorbed through the skin and may cause skin and eye irritation.
-
Trifluoromethyl Group: The C-F bond is strong, making these groups generally stable. However, trifluoromethylated aromatic compounds can be hazardous, and their disposal requires careful consideration to prevent environmental release.[1][2][3]
-
Tert-Butyl Carbamate (Boc-group): While the Boc group itself is relatively benign, it is acid-labile and can be thermally unstable at elevated temperatures.[4] Handling procedures should avoid conditions that could lead to decomposition.
Given these structural features, the compound should be treated as potentially hazardous, with risks of skin, eye, and respiratory irritation.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to minimize exposure. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical splash goggles conforming to EN166 or ANSI Z87.1 standards.[5][6] | Protects against accidental splashes and airborne dust particles which could cause serious eye irritation or damage.[7] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber).[6] | Prevents direct skin contact. Given the aromatic amine structure, skin absorption is a potential route of exposure. Always consult the glove manufacturer's resistance guide for specific breakthrough times.[8] |
| Body Protection | A flame-retardant and chemical-resistant lab coat, fully buttoned.[1][8] | Shields skin and personal clothing from spills and contamination.[2] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) may be necessary if dust is generated and engineering controls are insufficient.[6][8] | Prevents inhalation of dust particles, especially when handling the solid outside of a fume hood or for large quantities. A full-face respirator may be required for significant aerosol generation.[9][10][11] |
Operational Plan: Step-by-Step Handling Procedure
All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][3]
Preparation:
-
Designate a Workspace: Clearly define the area where the compound will be handled. Ensure it is clean and uncluttered.
-
Verify Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and operational.[6]
-
Don PPE: Put on all required PPE as detailed in the table above before entering the designated handling area.
Handling the Solid:
-
Weighing: Carefully weigh the solid compound within the chemical fume hood. Use a spatula for transfers to minimize the creation of dust clouds.[6]
-
Dissolving: If preparing a solution, add the solvent to the solid slowly. Ensure the vessel is appropriately sized to prevent splashing.
Post-Handling:
-
Decontamination: Thoroughly wipe down the work surface, spatula, and any other equipment with an appropriate solvent. Dispose of the cleaning materials as hazardous waste.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination (gloves first, then lab coat, followed by eye protection). Wash hands thoroughly with soap and water after removing gloves.[9]
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: A step-by-step workflow for the safe handling of this compound.
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][12]
-
Skin Contact: Remove all contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[6]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[12]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6][12]
-
Spill: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a designated, sealed container for disposal.[5][6] Decontaminate the area with a suitable solvent. All cleanup materials should be treated as hazardous waste.
Disposal Plan
The proper disposal of this compound and its associated waste is critical for laboratory and environmental safety.[2][3] This compound should be treated as hazardous chemical waste.
Waste Segregation and Collection:
-
Solid Waste: Collect all solid waste, including unused product and contaminated items (e.g., gloves, weigh boats, pipette tips), in a designated, puncture-proof, and sealable container.[1]
-
Liquid Waste: Solutions containing the compound should be collected in a separate, clearly labeled hazardous waste container.
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
Final Disposal:
-
Do NOT dispose of this chemical in the regular trash or down the drain.[1][9]
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[1][2][3]
The diagram below outlines the disposal workflow.
Caption: A workflow for the proper segregation and disposal of waste containing this compound.
References
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BenchChem. Proper Disposal of 3-(Trifluoromethyl)phenol: A Guide for Laboratory Professionals.
-
BenchChem. Proper Disposal of 3-(3-(Trifluoromethyl)phenyl)propan-1-ol: A Guide for Laboratory Professionals.
-
BenchChem. Proper Disposal of 3-(Trifluoromethyl)benzaldehyde: A Step-by-Step Guide for Laboratory Professionals.
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Fisher Scientific. SAFETY DATA SHEET - tert-Butyl N-{. 2-[2-amino-4-(trifluoromethyl)anilino]ethyl} carbamate.
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Fisher Scientific. SAFETY DATA SHEET - tert-Butyl N-[4-(aminomethyl)phenyl]carbamate.
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ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - TRIFLUOROMETHYLHYPOFLUORITE.
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CHEMM. Personal Protective Equipment (PPE).
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BenchChem. Safeguarding Your Research: A Comprehensive Guide to Handling tert-Butyl Carbamate.
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US EPA. Personal Protective Equipment.
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Sigma-Aldrich. SAFETY DATA SHEET - 3-Iodo-2-propynyl N-butylcarbamate.
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University of California, San Francisco. Chemical Safety: Personal Protective Equipment.
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CymitQuimica. Safety Data Sheet - tert-Butyl (4-(2-aminoethyl)phenyl)carbamate.
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Occupational Safety and Health Administration. OSHA Technical Manual (OTM) - Section VIII: Chapter 1.
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Guidechem. TERT-BUTYL 4-AMINO-2-FLUOROPHENYLCARBAMATE 220913-43-9 wiki.
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National Institutes of Health. A Reductive Mechanochemical Approach Enabling Direct Upcycling of Fluoride from Polytetrafluoroethylene (PTFE) into Fine Chemicals.
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AA Blocks. tert-butyl N-{2-amino-1-[2-fluoro-4-(trifluoromethyl)phenyl]ethyl}carbamate.
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Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester.
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BLDpharm. tert-Butyl (2-amino-5-(trifluoromethyl)phenyl)carbamate.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
